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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to ABT-719 HCl: A Novel 2-Pyridone DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The emergence of multidrug-resistant bacteria represents a formidable challenge to global public health...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The emergence of multidrug-resistant bacteria represents a formidable challenge to global public health. In the ongoing search for novel antimicrobial agents, the bacterial DNA gyrase and topoisomerase IV enzymes remain compelling targets. This technical guide provides a comprehensive overview of ABT-719 HCl, a pioneering member of the 2-pyridone class of DNA gyrase inhibitors. We will delve into its unique mechanism of action, differentiating it from traditional fluoroquinolones, and explore its potent, broad-spectrum activity against a range of clinically significant pathogens, including those resistant to existing therapies. This document will further provide detailed experimental protocols for the evaluation of ABT-719 and similar compounds, offering researchers the necessary tools to investigate this promising class of antibacterials.

Introduction: The Advent of a New Antibacterial Scaffold

The relentless evolution of antibiotic resistance necessitates the discovery and development of novel chemical scaffolds that can circumvent existing resistance mechanisms. The 2-pyridones represent such a class of antibacterial agents, distinguished from the widely used fluoroquinolones by the placement of a nitrogen atom at the ring juncture.[1][2] ABT-719, chemically known as 8-(3(S)-aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4H-4-oxo-quinolizine-3-carboxylic acid hydrochloride monohydrate, was one of the first and most extensively characterized members of this class.[3] It exhibits potent, broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][3] Of particular significance is its marked activity against ciprofloxacin-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential to address critical unmet medical needs.[1]

The Dual-Target Mechanism of Action: Poisoning Bacterial Topoisomerases

The bactericidal activity of ABT-719 stems from its ability to inhibit the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[5]

Trapping the Cleavable Complex: A Tale of Two Enzymes

Unlike many other classes of antibiotics that simply inhibit enzyme function, ABT-719 acts as a "topoisomerase poison." It stabilizes the transient covalent complex formed between the topoisomerase and the DNA, which is an intermediate in the enzyme's catalytic cycle.[6] This "cleavable complex" stalls the replication fork, leading to an accumulation of double-strand DNA breaks and ultimately, cell death.[6]

While both DNA gyrase and topoisomerase IV are targets, the primary target can differ between bacterial species. In Escherichia coli, genetic and in vitro DNA breakage analyses suggest that DNA gyrase is the primary target of ABT-719. Conversely, in Staphylococcus aureus, ABT-719, along with other quinolone-like drugs, demonstrates greater potency against topoisomerase IV.[4][7] This dual-targeting capability and the differential potency against the two enzymes contribute to its broad spectrum of activity.

dot

ABT-719_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces supercoiling DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase substrate for Relaxed_DNA Relaxed/Decatenated DNA Topo_IV Topoisomerase IV (ParC/ParE) Relaxed_DNA->Topo_IV substrate for decatenation DNA_Gyrase->Relaxed_DNA relaxes supercoils Cleavable_Complex Ternary Cleavable Complex (Enzyme-DNA-ABT-719) DNA_Gyrase->Cleavable_Complex forms Topo_IV->Relaxed_DNA decatenates Topo_IV->Cleavable_Complex forms ABT719 ABT-719 HCl ABT719->DNA_Gyrase ABT719->Topo_IV DS_Breaks Double-Strand DNA Breaks Cleavable_Complex->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death triggers

Figure 1: Mechanism of ABT-719 HCl Action.

Overcoming Resistance: A Key Advantage

A significant advantage of the 2-pyridone scaffold is its ability to evade some of the common resistance mechanisms that affect fluoroquinolones. ABT-719 demonstrates unique activity against fluoroquinolone-resistant E. coli strains harboring mutations in DNA gyrase and topoisomerase IV. This suggests that the binding mode of 2-pyridones within the enzyme-DNA complex may differ from that of traditional quinolones, allowing them to maintain activity against resistant targets. The development of resistance to 2-pyridones themselves is primarily associated with mutations in the target enzymes, specifically in the GyrB subunit near the ATP-binding site, and through the upregulation of efflux pumps.[8]

Spectrum of Activity and Potency

ABT-719 exhibits a broad and potent spectrum of antibacterial activity, with particularly notable efficacy against Gram-positive pathogens.

In Vitro Susceptibility

The following table summarizes the in vitro activity of ABT-719 against a range of clinically relevant bacteria, including ciprofloxacin-resistant isolates.

OrganismStrain TypeABT-719 MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Reference
Staphylococcus aureusCiprofloxacin-Susceptible0.0150.5[1]
Staphylococcus aureusCiprofloxacin-Resistant0.2564[1]
Streptococcus pneumoniae-0.032[1]
Escherichia coli-0.030.015[1]
Pseudomonas aeruginosaCiprofloxacin-Susceptible0.50.25[1]
Pseudomonas aeruginosaCiprofloxacin-Resistant2.032[1]
Bacteroides fragilis group-0.254[1]
Clostridium perfringens-0.124[1]
Enzymatic Inhibition

Experimental Protocols for the Evaluation of DNA Gyrase Inhibitors

The following protocols provide detailed methodologies for assessing the activity of DNA gyrase inhibitors like ABT-719.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

dot

MIC_Workflow Start Start Prepare_Drug Prepare 2-fold serial dilutions of ABT-719 in microtiter plate Start->Prepare_Drug Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Drug->Prepare_Inoculum Inoculate Inoculate microtiter plate wells with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC Determination.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • ABT-719 HCl stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (37°C)

Procedure:

  • Preparation of Drug Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the ABT-719 stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test organism and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. b. Include a growth control well (no drug) and a sterility control well (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of ABT-719 that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

dotdot digraph "Supercoiling_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction_Setup" [label="Set up reaction mix:\n- Relaxed plasmid DNA\n- DNA gyrase\n- ATP\n- Assay buffer"]; "Add_Inhibitor" [label="Add varying concentrations\nof ABT-719"]; "Incubate" [label="Incubate at 37°C for 1 hour"]; "Stop_Reaction" [label="Stop reaction with\nSDS/proteinase K"]; "Gel_Electrophoresis" [label="Run samples on an\nagarose gel"]; "Visualize" [label="Stain with ethidium bromide\nand visualize under UV light"]; "Analyze" [label="Analyze inhibition of\nsupercoiling"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Incubate"; "Incubate" -> "Stop_Reaction"; "Stop_Reaction" -> "Gel_Electrophoresis"; "Gel_Electrophoresis" -> "Visualize"; "Visualize" -> "Analyze"; "Analyze" -> "End"; }

Sources

Exploratory

Technical Monograph: ABT-719 HCl & The Quinolizinone Scaffold

The following technical guide provides an in-depth analysis of ABT-719 HCl , a representative of the quinolizinone class of antimicrobial agents. Executive Summary ABT-719 (Code: A-86719) is a synthetic broad-spectrum an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of ABT-719 HCl , a representative of the quinolizinone class of antimicrobial agents.

Executive Summary

ABT-719 (Code: A-86719) is a synthetic broad-spectrum antimicrobial agent belonging to the quinolizinone class (specifically 4H-4-oxo-quinolizine-3-carboxylic acids). Structurally, it acts as a bioisostere of the fluoroquinolones. While traditional fluoroquinolones (e.g., ciprofloxacin) utilize a nitrogen atom at position 1 (N-1) of the quinoline ring, ABT-719 replaces this nitrogen with a bridgehead carbon (C-5) and moves the nitrogen to the bridgehead position, creating a bicyclic quinolizinone core.

This structural modification confers "balanced" dual-targeting activity against bacterial DNA Gyrase and Topoisomerase IV , significantly improving efficacy against resistant strains (e.g., MRSA, ciprofloxacin-resistant S. aureus) compared to earlier fluoroquinolones.

Critical Disambiguation Note: In later pharmaceutical databases (post-2010), the code "ABT-719" is occasionally associated with Modimelanotide (AP-214), a melanocortin receptor agonist. This guide focuses exclusively on the antimicrobial quinolizinone structure as defined by the original Abbott Laboratories discovery program (circa 1995-1996).

Part 1: Chemical Structure & Identity[1]

The core innovation of ABT-719 is the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold.[1] This scaffold mimics the spatial arrangement of the quinolone pharmacophore but alters the electronic distribution, potentially reducing efflux pump recognition and enhancing binding affinity to the enzyme-DNA complex.

Nomenclature and Identification
  • IUPAC Name: 8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrochloride.[2]

  • Common Codes: ABT-719, A-86719.1 (HCl salt).

  • Molecular Formula: C₁₈H₂₀FN₃O₃[3] · HCl

  • Molecular Weight: ~381.8 g/mol (HCl salt).

Structural Analysis

The molecule consists of three critical domains:

  • The Quinolizinone Core: A bicyclic ring system containing a bridgehead nitrogen. This is the "anchor" that intercalates into the DNA.

  • The C-3 Carboxylate / C-4 Keto Group: The essential motif for binding to the magnesium ions (

    
    ) in the active site of Type II Topoisomerases.
    
  • The C-8 Substituent: An (S)-3-aminopyrrolidine side chain.[2] This basic moiety improves solubility and Gram-negative outer membrane penetration.

Structural Comparison (Quinolone vs. Quinolizinone)

StructureComparison cluster_0 Fluoroquinolone Core (e.g., Ciprofloxacin) cluster_1 Quinolizinone Core (ABT-719) FQ_N1 N-1 Position (Nitrogen) FQ_C4 C-4 Keto FQ_N1->FQ_C4 Fused Ring QZ_C1 C-1 Position (Carbon - Bioisostere) FQ_N1->QZ_C1 Atom Swap (Bioisosteric Replacement) QZ_C4 C-4 Keto FQ_C4->QZ_C4 Conserved Pharmacophore FQ_C3 C-3 Carboxyl QZ_Bridge Bridgehead N (Position 4a) QZ_Bridge->QZ_C4 Fused Ring QZ_C3 C-3 Carboxyl

Figure 1: Structural logic of the Quinolizinone scaffold. Note the bioisosteric replacement of the N-1 nitrogen with a carbon, shifting the ring nitrogen to the bridgehead.

Part 2: Mechanism of Action

ABT-719 functions as a Type II Topoisomerase Poison . Unlike earlier quinolones that primarily targeted DNA Gyrase (in Gram-negatives) or Topo IV (in Gram-positives), ABT-719 exhibits balanced dual inhibition .

The "Water-Metal Ion Bridge"

The C-3 carboxylate and C-4 keto groups chelate a magnesium ion (


). This complex coordinates with water molecules that hydrogen bond to specific serine and acidic residues (e.g., Ser83/Glu87 in E. coli GyrA) in the enzyme. This stabilizes the cleavable complex , preventing DNA religation and leading to the accumulation of double-strand breaks.
Resistance Suppression

Because ABT-719 targets both Gyrase and Topo IV with nearly equal affinity, a bacterium must acquire simultaneous mutations in both gyrA and parC genes to develop high-level resistance. This creates a high "genetic barrier" to resistance.

Target EnzymeFunctionABT-719 Effect
DNA Gyrase (GyrA/B) Introduces negative supercoils; essential for replication initiation.Primary target in Gram-negatives. Inhibition stops replication fork progression.
Topoisomerase IV (ParC/E) Decatenates (unlinks) daughter chromosomes after replication.Primary target in Gram-positives. Inhibition prevents cell division.

Part 3: Synthesis of ABT-719

The synthesis of the quinolizinone core is more complex than standard quinolones due to the bridgehead nitrogen. The following route (The "Pyridine Route") is the standard laboratory scale-up protocol.

Synthesis Flowchart

Synthesis Start Start: 3-chlorotetrafluoropyridine Step1 1. Nucleophilic Sub. (NaOtBu / THF) -> 4-t-butoxy-3-chloro-trifluoropyridine Start->Step1 Step2 2. Functionalization (Dechlorination, Methylation, Defluorination) -> 4-t-butoxy-2,5-difluoro-3-methylpyridine Step1->Step2 Step3 3. Condensation (Cyclopropylacetonitrile / LDA) -> Pyridyl-acetonitrile Intermediate Step2->Step3 Step4 4. Cyclization (Diethyl malonate / Dowtherm A / 235°C) -> Quinolizinone Core Formation Step3->Step4 Step5 5. S_NAr Coupling ((S)-3-aminopyrrolidine) -> Protected ABT-719 Step4->Step5 Final 6. Deprotection & Salt Formation (HCl / Dioxane) -> ABT-719 HCl Step5->Final

Figure 2: Synthetic pathway for ABT-719 HCl via the pyridine modification route.

Key Synthetic Protocol (Step 4: Cyclization)

Context: This is the critical step forming the bicyclic quinolizinone core.

  • Reactants: 2-(pyridine-2-yl)-cyclopropylacetonitrile derivative + Diethyl ethoxymethylenemalonate.

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl oxide).

  • Conditions: High temperature (235°C) is required to drive the thermal cyclization.

  • Workup: The reaction mixture is cooled, and the product often precipitates or is crystallized by adding a non-polar solvent (e.g., hexane), followed by filtration.

Part 4: Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the potency of ABT-719 against specific bacterial strains.

Reagents:

  • ABT-719 HCl powder (store at -20°C, desiccated).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum (

    
     CFU/mL).
    

Protocol:

  • Stock Preparation: Dissolve ABT-719 HCl in sterile water or 0.1 M NaOH (if free acid) to 1 mg/mL. Note: The HCl salt is water-soluble.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well microtiter plate (Range: 64

    
    g/mL to 0.001 
    
    
    
    g/mL).
  • Inoculation: Add 50

    
    L of standardized bacterial suspension to each well.
    
  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Physicochemical Profiling (Solubility)

Purpose: To verify the advantage of the HCl salt form.

  • Buffer Preparation: Prepare phosphate buffers at pH 2.0, 5.0, and 7.4.

  • Saturation: Add excess ABT-719 HCl to 1 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
    m PVDF filter.
    
  • Analysis: Quantify concentration via HPLC-UV (290 nm detection) against a standard curve.

    • Expected Result: High solubility at pH < 4.0 (protonated amine); reduced solubility near zwitterionic isoelectric point (pH 7-8).

Part 5: Properties & Spectrum Data

Antibacterial Spectrum (Comparative)

ABT-719 shows superior activity against Gram-positive organisms compared to Ciprofloxacin.[4]

OrganismStrain TypeABT-719 MIC₉₀ (

g/mL)
Ciprofloxacin MIC₉₀ (

g/mL)
S. aureusMethicillin-Susceptible (MSSA)0.0150.5
S. aureusMethicillin-Resistant (MRSA)0.03 - 0.25>64 (Resistant)
S. pneumoniaePenicillin-Resistant0.032.0
E. coliWild Type0.0150.015
P. aeruginosaWild Type0.5 - 2.00.5
B. fragilisAnaerobe0.2516
Physicochemical Properties
  • Solubility: >10 mg/mL in water (HCl salt).

  • Lipophilicity (LogD): ~ -0.5 to 0.5 at pH 7.4 (Zwitterionic nature allows membrane permeation despite polarity).

  • Stability: Stable in solid state; aqueous solutions should be protected from light due to potential photodegradation of the quinolizinone core.

References

  • Li, Q., Chu, D. T., Claiborne, A., & Plattner, J. J. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents.[1] Journal of Medicinal Chemistry, 39(16), 3070–3088. Link

  • Meulbroek, J. A., Oleksijew, A., Tanaka, S. K., & Alder, J. D. (1996). Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis. Journal of Antimicrobial Chemotherapy, 38(4), 641–653. Link

  • Nilius, A. M., et al. (1995). In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 39(4), 964–970. Link

  • Ma, Z., et al. (2016). Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections. Journal of Medicinal Chemistry, 59(14), 6645–6657. Link

Sources

Foundational

Technical Guide: ABT-719 (Quinolizinone) vs. Fluoroquinolone Antibacterials

The following technical guide provides an in-depth analysis of ABT-719 (A-86719), a representative of the quinolizinone/2-pyridone antibacterial class, juxtaposed against the traditional fluoroquinolone class. Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of ABT-719 (A-86719), a representative of the quinolizinone/2-pyridone antibacterial class, juxtaposed against the traditional fluoroquinolone class.

Mechanistic Divergence, Pharmacological Profiling, and Experimental Validation

Executive Summary & Disambiguation

Note on Nomenclature: This guide focuses exclusively on ABT-719 (A-86719) , the synthetic 2-pyridone/quinolizinone antibacterial agent developed by Abbott Laboratories (now AbbVie) in the mid-1990s. Distinction: Do not conflate this with modimelanotide, a peptide melanocortin receptor agonist which also utilized the development code ABT-719 in later clinical trials for acute kidney injury.

Core Thesis: While fluoroquinolones (e.g., ciprofloxacin) and ABT-719 share the same molecular targets (DNA gyrase and Topoisomerase IV), ABT-719 represents a distinct quinolizinone scaffold. This structural modification—specifically the placement of the nitrogen atom at the ring juncture—confers superior activity against Gram-positive pathogens and retains potency against fluoroquinolone-resistant (FQR) strains, effectively bypassing common Quinolone Resistance-Determining Region (QRDR) mutations.

Structural & Mechanistic Divergence

The primary differentiator between ABT-719 and fluoroquinolones lies in the core pharmacophore.

2.1 Chemical Scaffold Comparison
FeatureFluoroquinolones (e.g., Ciprofloxacin) ABT-719 (Quinolizinone/2-Pyridone)
Core Ring System 4-quinolone (bicyclic)4H-quinolizin-4-one (bicyclic with bridgehead N)
Nitrogen Position Position 1 (N1)Ring Juncture (Bridgehead)
C-3 Substituent Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
C-7 Substituent Piperazine/Pyrrolidine (variable)3-methyl-1-piperazinyl (specific to ABT-719)
Stereochemistry Achiral (typically)S-isomer (Chiral center in side chain)

Key Insight: The "2-pyridone" designation refers to the specific electronic arrangement of the pyridone ring which mimics the quinolone core but alters the binding interface with the DNA-enzyme complex. This alteration is critical for ABT-719's ability to bind to GyrA/ParC subunits even when mutations (e.g., Ser83Leu in GyrA) sterically hinder traditional fluoroquinolones.

2.2 Mechanism of Action (MOA) Visualization

Both classes function as "topoisomerase poisons," stabilizing the cleaved DNA-enzyme complex. However, ABT-719 exhibits a "balanced" dual-targeting mechanism, inhibiting both DNA Gyrase (primary target in Gram-negatives) and Topoisomerase IV (primary target in Gram-positives) with near-equal affinity.

MOA_Pathway Target Bacterial DNA Replication Gyrase DNA Gyrase (GyrA2GyrB2) (Supercoiling) Target->Gyrase TopoIV Topoisomerase IV (ParC2ParE2) (Decatenation) Target->TopoIV Complex Cleavable Complex Stabilization (DNA-Enzyme-Drug) Gyrase->Complex TopoIV->Complex FQ Fluoroquinolones (e.g., Ciprofloxacin) FQ->Gyrase Primary Target (G-) FQ->TopoIV Secondary Target (G+) ABT ABT-719 (Quinolizinone) (Bridgehead Nitrogen) ABT->Gyrase High Affinity ABT->TopoIV High Affinity (Balanced) DSB Double-Strand Breaks Complex->DSB Death Bacterial Cell Death DSB->Death Resistance QRDR Mutations (GyrA Ser83 / ParC Ser80) Resistance->FQ Steric Hindrance (Loss of Potency) Resistance->ABT Retained Binding (Efficacy Persists)

Figure 1: Dual-targeting mechanism of ABT-719 vs. Fluoroquinolones. Note ABT-719's ability to bypass QRDR resistance mechanisms.

Pharmacological Profiling & Data Analysis

ABT-719 demonstrates a significant potency advantage over ciprofloxacin, particularly against Gram-positive organisms and anaerobes.[1]

3.1 Comparative MIC Summary (µg/mL)

Data synthesized from Flamm et al. (1995) and Alder et al. (1995).

OrganismStrain TypeABT-719 (MIC90) Ciprofloxacin (MIC90) Fold Improvement
Staphylococcus aureusMethicillin-Susceptible0.015 0.5~33x
Staphylococcus aureusCiprofloxacin-Resistant 0.25 64.0~256x
Streptococcus pneumoniaePenicillin-Susceptible0.03 2.0~66x
Enterococcus faecalisVancomycin-Resistant0.12 1.0~8x
Pseudomonas aeruginosaWild Type2.00.5(0.25x - Less Potent)
Bacteroides fragilisAnaerobe0.25 16.0~64x

Analysis:

  • Gram-Positive Superiority: ABT-719 is orders of magnitude more potent against S. aureus and S. pneumoniae.

  • Resistance Breaking: The most critical data point is the MIC90 of 0.25 µg/mL against Cipro-resistant S. aureus (compared to 64 µg/mL for Cipro). This confirms the structural advantage of the quinolizinone scaffold in evading resistance.

  • Gram-Negative Parity: Against P. aeruginosa, ABT-719 is slightly less potent or comparable to ciprofloxacin, which remains the gold standard for Pseudomonas.[2][3]

Experimental Protocols

To validate the efficacy of ABT-719 vs. fluoroquinolones, the following standardized protocols (based on CLSI/NCCLS guidelines) are recommended.

4.1 Workflow: MIC & Time-Kill Kinetics

This workflow ensures reproducible data generation for novel quinolizinone derivatives.

Protocol_Workflow cluster_0 Phase 1: MIC Determination cluster_1 Phase 2: Time-Kill Assay Step1 Inoculum Prep (0.5 McFarland) Step2 Broth Microdilution (CAMHB + Drug) Step3 Incubation (35°C, 16-20h) Step4 Read MIC (No Visible Growth) TK1 Challenge (4x MIC dose) Step4->TK1 Select Conc. TK2 Sampling (0, 2, 4, 8, 24h) TK1->TK2 TK3 Plating & Counting (Log10 CFU/mL) TK2->TK3 TK4 Bactericidal Def. (≥3 Log Reduction) TK3->TK4

Figure 2: Experimental workflow for comparative profiling of ABT-719 and Ciprofloxacin.

4.2 Detailed Protocol: Time-Kill Kinetics

Objective: Determine if ABT-719 exhibits concentration-dependent killing (characteristic of quinolones).

  • Preparation:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).[4]

    • Prepare stock solutions of ABT-719 HCl and Ciprofloxacin HCl (correcting for salt potency).

  • Inoculum:

    • Dilute overnight culture of S. aureus ATCC 29213 to ~5 x 10^5 CFU/mL.

  • Exposure:

    • Aliquot 10 mL of inoculum into flasks.

    • Add antibiotic to achieve concentrations of 0x (Control), 1x, 2x, 4x, and 8x MIC.

  • Sampling:

    • Incubate at 37°C with shaking.

    • Remove 0.1 mL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute in saline (1:10 to 1:10,000).

    • Plate 20 µL spots on drug-free agar.

    • Count colonies and calculate Log10 CFU/mL.

  • Analysis:

    • Bactericidal is defined as a ≥3 log10 reduction (99.9% kill) from the initial inoculum.

    • Expectation: ABT-719 should achieve bactericidal thresholds faster than ciprofloxacin against resistant strains.

Resistance Profile & Mutant Prevention

One of the defining features of ABT-719 is its low Mutant Prevention Concentration (MPC) .

  • Theory: The "mutant selection window" is the concentration range between the MIC and the MPC.

  • Observation: Fluoroquinolones often have a wide window, allowing single-step mutants (e.g., parC) to survive and acquire secondary mutations (gyrA).

  • ABT-719 Advantage: Due to equipotent dual targeting, a bacterium must simultaneously mutate both gyrA and parC to survive ABT-719 exposure. This statistical improbability results in a narrower mutant selection window and lower frequency of spontaneous resistance (typically < 10^-9).

Experimental Validation (MPC Determination):

  • Inoculate agar plates containing antibiotic concentrations (1x, 2x, 4x... 128x MIC) with a high density inoculum (>10^10 CFU).

  • Incubate for 48-72 hours.

  • The MPC is the lowest concentration that prevents growth of any colonies (suppressing the first-step mutants).

References
  • Flamm, R. K., et al. (1995).[1] "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy, 39(4), 964-970.[5] Link

  • Alder, J., et al. (1995).[1] "Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections."[1][2][3][6][7] Antimicrobial Agents and Chemotherapy, 39(4), 971-975. Link

  • Meulbroek, J. A., et al. (1996).[1][8] "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis."[1][2][3][6][8][9] Journal of Antimicrobial Chemotherapy, 38(4), 641-653.[8] Link

  • Ma, Z., et al. (2016). "Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections." Journal of Medicinal Chemistry, 59(14), 6645–6657. (Discusses the quinolizinone scaffold evolution from ABT-719). Link

Sources

Exploratory

ABT-719 HCl (CAS 162763-53-3): Physicochemical Profiling, Mechanism of Action, and Preclinical Efficacy

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist navigating the complex landscape of antimicrobial drug discovery, I frequently encounter the challenge of overcoming bacter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist navigating the complex landscape of antimicrobial drug discovery, I frequently encounter the challenge of overcoming bacterial resistance mechanisms. The development of novel scaffolds that bypass traditional fluoroquinolone resistance is a critical imperative. This whitepaper provides a comprehensive technical analysis of ABT-719 HCl (CAS 162763-53-3) , a highly potent 2-pyridone (4H-4-oxoquinolizine) antimicrobial agent.

We will deconstruct its physicochemical properties—specifically the causality behind its molecular weight and salt formulation—analyze its dual-targeting mechanism of action, and detail the self-validating experimental protocols used to establish its preclinical efficacy.

Physicochemical Profiling & Structural Rationale

The transition from a free base to a hydrochloride salt is a calculated formulation strategy in drug development. The parental non-salt form of ABT-719 (CAS 162829-90-5) has a molecular weight of 345.37 g/mol [1]. However, the free base exhibits limited aqueous solubility, which severely constrains its bioavailability in both parenteral and oral dosing regimens.

By protonating the basic amine within the pyrrolidine ring with hydrochloric acid, researchers generated ABT-719 HCl (CAS 162763-53-3) . The addition of the HCl molecule adds 36.46 g/mol , bringing the total molecular weight to 381.83 g/mol [2]. This salt formation lowers the pKa differential between the drug and physiological fluids, significantly enhancing the dissolution rate. This enhanced solubility is the direct causal factor enabling the high systemic exposure required for the successful treatment of deep-tissue infections.

Table 1: Physicochemical Summary of ABT-719 HCl
PropertyValue
Compound Name ABT-719 hydrochloride
CAS Registry Number 162763-53-3
Molecular Weight 381.83 g/mol
Chemical Formula C18H21ClFN3O3
Free Base CAS 162829-90-5
Free Base Molecular Weight 345.37 g/mol
Drug Class 2-Pyridone / 4H-4-oxoquinolizine Antimicrobial

Mechanism of Action: Balanced Dual-Targeting

Traditional fluoroquinolones (e.g., ciprofloxacin) typically exhibit skewed affinity, primarily targeting DNA gyrase in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria. This single-target dominance is an evolutionary vulnerability; a single point mutation in the primary target gene (e.g., gyrA or parC) can confer high-level clinical resistance.

ABT-719 was engineered to overcome this limitation. It acts as a balanced, dual-targeting inhibitor of both DNA gyrase and Topoisomerase IV [3].

The Causality of Dual-Inhibition: Because ABT-719 binds to both enzymes with near-equipotent affinity, a spontaneous mutation in one enzyme does not protect the bacterium. The unmutated secondary enzyme remains fully inhibited, arresting DNA replication and transcription, ultimately leading to rapid bactericidal cell death. This self-validating mechanistic design explains why ABT-719 maintains potent activity against ciprofloxacin-resistant isolates of Staphylococcus aureus and Pseudomonas aeruginosa [3].

MOA ABT ABT-719 HCl (MW: 381.83 g/mol) Gyrase DNA Gyrase (Gram-negative target) ABT->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive target) ABT->TopoIV Inhibits Replication Arrest of DNA Replication & Transcription Gyrase->Replication TopoIV->Replication CellDeath Bactericidal Effect (Cell Death) Replication->CellDeath

Caption: Mechanism of Action: ABT-719 balanced dual-inhibition of DNA Gyrase and Topoisomerase IV.

Preclinical Efficacy & Experimental Protocols

To validate the systemic efficacy of ABT-719 HCl, researchers utilized a stringent murine pyelonephritis model [4]. This model is highly trusted in the field because it mimics deep-tissue, localized infections that are notoriously difficult to treat due to poor drug penetration.

Step-by-Step Methodology: Murine Pyelonephritis Model
  • Preconditioning (Immunomodulation): Administer carrageenan intravenously to the murine subjects. Causality: Carrageenan induces a transient localized inflammation and immunosuppression in the renal tissue, conditioning the kidney to be highly susceptible to persistent bacterial colonization.

  • Intravenous Inoculation: Inject clinical isolates (e.g., Enterococcus faecalis, E. coli, or P. aeruginosa) intravenously. The bacteria will naturally filter through and colonize the preconditioned kidneys.

  • Drug Administration: Administer ABT-719 HCl either subcutaneously (s.c.) or orally (p.o.) for a defined treatment window (typically 3-5 days).

  • Tissue Harvesting: Euthanize the mice, aseptically harvest the kidneys, and homogenize the tissue in sterile saline.

  • CFU Quantification & ED50 Calculation: Plate the homogenates on selective agar to quantify Colony Forming Units (CFUs). Calculate the therapeutic ED50. Causality: The ED50 is strictly defined here as the dose required to produce a 2 log10 reduction in the kidney bacterial burden compared to untreated controls. This 2 log10 threshold ensures the data reflects true bactericidal clearance rather than mere bacteriostatic suppression.

Workflow Step1 1. Carrageenan Pretreatment (Conditions kidney for infection) Step2 2. Intravenous Inoculation (E. faecalis, E. coli, P. aeruginosa) Step1->Step2 Step3 3. ABT-719 HCl Administration (s.c. or oral dosing) Step2->Step3 Step4 4. Tissue Harvest & Homogenization (Aseptic kidney isolation) Step3->Step4 Step5 5. CFU Quantification (Calculate ED50 for 2 log10 reduction) Step4->Step5

Caption: Experimental Workflow: Murine pyelonephritis model for evaluating ABT-719 HCl efficacy.

Quantitative Data: Therapeutic Efficacy (ED50)

The table below summarizes the therapeutic ED50 values of ABT-719 compared to ciprofloxacin [4]. ABT-719 demonstrated up to a ten-fold higher potency against these infections, particularly against resistant Enterococci.

Table 2: Comparative ED50 in Murine Pyelonephritis
Pathogen StrainABT-719 RouteABT-719 ED50 (mg/kg/day)Ciprofloxacin ED50 (mg/kg/day)
E. faecalis (Clinical)Subcutaneous4.5 - 13.6> 50 (Failed to show efficacy)
E. faecalis (Clinical)Oral6.8 - 8.9> 50 (Failed to show efficacy)
E. coliOral1.1~ 1.5
P. aeruginosaOral2.7~ 3.0

Advanced Applications: Hybrid Antimicrobials

The exceptional balanced activity and favorable molecular weight of ABT-719 have made it a prime candidate as a "warhead" in next-generation drug design. To combat biofilm-associated infections (such as prosthetic joint infections), researchers have developed dual-acting hybrid antimicrobials [5].

A prominent example is TNP-2092 (CBR-2092) , which covalently links a rifamycin core to the ABT-719 quinolizinone pharmacophore. By combining the RNA polymerase inhibition of rifamycin with the DNA gyrase/Topo IV inhibition of ABT-719, this hybrid molecule achieves a synergistic, multi-targeted attack that effectively eradicates metabolically quiescent bacteria within biofilms while suppressing the emergence of resistance [5].

References

  • 162829-90-5 | ABT-719 | ABT719 - BioChemPartner.com, BioChemPartner,
  • ABT-719 hydrochloride | 162763-53-3 | D
  • In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor, Antimicrobial Agents and Chemotherapy (ASM Journals),
  • Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis, Journal of Antimicrobial Chemotherapy (Oxford Academic),
  • Development of a Dual-Acting Antibacterial Agent (TNP-2092)
Foundational

Resolving the Nomenclature Collision: A Technical Differentiation Between ABT-719 HCl and Modimelanotide

Abstract A recurring challenge in pharmacological research and literature review is the phenomenon of nomenclature collision—specifically, the recycling or overlapping of pharmaceutical development codes. A prominent and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract A recurring challenge in pharmacological research and literature review is the phenomenon of nomenclature collision—specifically, the recycling or overlapping of pharmaceutical development codes. A prominent and often confusing example is the identifier "ABT-719." Depending on the chronological and therapeutic context, this code refers to two entirely distinct chemical entities: ABT-719 HCl , a small-molecule 2-pyridone DNA gyrase inhibitor, and Modimelanotide (development code ABT-719), an α-melanocyte-stimulating hormone (α-MSH) peptide analog [1]. This whitepaper systematically delineates the chemical nature, mechanistic pathways, and experimental validation protocols for both compounds to eliminate ambiguity for researchers and drug development professionals.

Pharmacological Profile: ABT-719 HCl (The Antimicrobial Small Molecule)

ABT-719 HCl (CAS: 162763-53-3) is a synthetic small molecule belonging to the 2-pyridone class of antimicrobial agents. It was developed to overcome the rising tide of fluoroquinolone resistance in both gram-positive and gram-negative pathogens [2].

Mechanism of Action

Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that primarily target the ParC subunit of topoisomerase IV, ABT-719 HCl exhibits a distinct binding affinity for bacterial DNA gyrase (Topoisomerase II). By intercalating into the DNA-gyrase cleavage complex, it halts the ATP-dependent negative supercoiling of DNA. This blockade results in the accumulation of double-stranded DNA breaks, leading to rapid bactericidal activity, particularly against Escherichia coli, Pseudomonas aeruginosa, and resistant enterococci [3].

GyraseInhibition A ABT-719 HCl (2-Pyridone Small Molecule) B Bacterial DNA Gyrase (Topoisomerase II) A->B Binds to enzyme complex C Inhibition of DNA Supercoiling B->C Prevents catalytic activity D Bactericidal Effect (E. coli, P. aeruginosa) C->D Induces DNA fragmentation

Mechanistic pathway of ABT-719 HCl inducing bactericidal effects via DNA gyrase inhibition.

Experimental Workflow: Murine Pyelonephritis Efficacy Model

To validate the in vivo efficacy of ABT-719 HCl, researchers utilize a murine pyelonephritis model. This model is critical because in vitro Minimum Inhibitory Concentrations (MICs) do not account for renal tissue penetration or pharmacokinetic clearance rates.

  • Step 1: Immunosuppression & Infection Establishment. Mice are pre-treated with intravenous carrageenan. Causality: Carrageenan transiently suppresses macrophage activity, ensuring a uniform and high-titer renal infection across the cohort when the bacterial inoculum (e.g., E. faecalis) is introduced.

  • Step 2: Therapeutic Dosing. ABT-719 HCl is administered subcutaneously or orally (e.g., 4.5–13.6 mg/kg/day) starting 4 hours post-infection. Causality: Delaying treatment ensures the drug is acting on an established infection rather than merely preventing initial colonization.

  • Step 3: Tissue Harvesting & Quantification. At 48 hours, kidneys are excised, homogenized, and plated on selective agar to quantify colony-forming units (CFUs).

  • Self-Validating System: This protocol mandates a vehicle-treated control group (to confirm infection baseline) and a ciprofloxacin-treated cohort (active comparator). The assay is self-validating because therapeutic success is strictly defined as a

    
     reduction in bacterial burden relative to the internal vehicle control, isolating the drug's specific bactericidal effect from natural immune clearance [3].
    

Pharmacological Profile: Modimelanotide (The Melanocortinergic Peptide)

Modimelanotide (also known by development codes AP-214, ZP-1480, and ABT-719) is a synthetic, melanocortinergic peptide drug derived from α-MSH. It was primarily investigated by AbbVie for the prevention of Acute Kidney Injury (AKI) in patients undergoing high-risk cardiopulmonary bypass surgery [4].

Mechanism of Action

Modimelanotide is a non-selective agonist at melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). In the context of ischemic tissue injury, activation of MC1R and MC3R on macrophages and endothelial cells triggers an intracellular elevation of cyclic AMP (cAMP). This signaling cascade inhibits the nuclear translocation of NF-κB, thereby suppressing the transcription and release of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) and mitigating leukocyte infiltration into the renal parenchyma[1].

MelanocortinPathway A Modimelanotide (ABT-719) (α-MSH Peptide Analog) B Melanocortin Receptors (MC1R, MC3R, MC4R) A->B Non-selective Agonist C Intracellular cAMP Elevation & NF-κB Inhibition B->C Signal Transduction D Suppression of Cytokines (IL-1β, TNF-α, IL-6) C->D Transcriptional Regulation E Renal Tissue Protection (Reduced AKI Incidence) D->E Attenuates Inflammation

Modimelanotide signaling cascade via melanocortin receptors to mitigate acute kidney injury.

Experimental Workflow: Porcine Ischemia-Reperfusion (I/R) Model

Rodent models often fail to translate to human renal hemodynamics. Therefore, the tissue-protective effects of modimelanotide are rigorously tested using a higher-vertebrate porcine model.

  • Step 1: Surgical Ischemia Induction. Under anesthesia, a laparoscopic left nephrectomy is performed, followed immediately by clamping of the right renal artery for 120 minutes. Causality: Unilateral nephrectomy removes the compensatory filtration capacity of the healthy kidney, forcing the systemic biomarkers to reflect the isolated injury of the clamped right kidney.

  • Step 2: Peptide Administration. Modimelanotide is administered as an intravenous bolus precisely at the initiation of reperfusion (clamp release). Causality: This timing mimics the clinical scenario of a patient coming off a cardiopulmonary bypass pump, targeting the reactive oxygen species (ROS) burst that occurs upon reoxygenation.

  • Step 3: Biomarker & Hemodynamic Tracking. Serum creatinine, neutrophil gelatinase-associated lipocalin (NGAL), and pulmonary vascular resistance are continuously monitored.

  • Self-Validating System: The protocol relies on a sham-operated group (nephrectomy without ischemia) to control for systemic inflammation caused by the surgical trauma itself. Furthermore, baseline biomarker measurements taken prior to clamping serve as internal, subject-specific controls, ensuring that post-reperfusion cytokine spikes are causally linked to the I/R event and the subsequent attenuation is strictly due to the peptide intervention [1].

Comparative Data Synthesis

To prevent further literature contamination, researchers must cross-reference the chemical class and target indication when encountering the "ABT-719" nomenclature. The core distinctions are summarized below:

ParameterABT-719 HClModimelanotide (ABT-719)
Chemical Classification Small Molecule (2-Pyridone derivative)Synthetic Peptide (Modified α-MSH analog)
CAS Registry Number 162763-53-3 (HCl salt)Not Applicable (Peptide) / AP-214
Molecular Target Bacterial DNA Gyrase (Topoisomerase II)Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R)
Mechanism of Action Inhibition of DNA supercoilingcAMP elevation, NF-κB suppression
Primary Indication Gram-positive/negative Bacterial InfectionsAcute Kidney Injury (AKI) prevention
Clinical Status PreclinicalPhase IIb (Discontinued) [4]

Conclusion

The dual use of the development code "ABT-719" underscores the necessity for rigorous chemical identification in drug development literature. ABT-719 HCl represents a highly specific, small-molecule approach to disrupting bacterial DNA replication, whereas modimelanotide (ABT-719) leverages a broad, receptor-mediated peptide signaling cascade to modulate systemic inflammation. By adhering to the distinct experimental protocols and mechanistic frameworks outlined in this guide, application scientists can ensure the integrity and accuracy of their preclinical evaluations.

References

  • Wikipedia Contributors. "Modimelanotide." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chu, D. T., et al. "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

  • Alder, J., et al. "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis." Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at:[Link]

  • Koyner, J. L., et al. "ABT-719 for the Prevention of Acute Kidney Injury in Patients Undergoing High-Risk Cardiac Surgery." Journal of the American Heart Association. Available at:[Link]

Exploratory

ABT-719 HCl: Spectrum of Activity Against Gram-Positive Bacteria

A Technical Whitepaper on 2-Pyridone Antimicrobial Efficacy, Mechanism, and Experimental Protocols Executive Summary & Structural Rationale ABT-719 (A-86719.1) is a representative compound of a novel class of DNA gyrase...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on 2-Pyridone Antimicrobial Efficacy, Mechanism, and Experimental Protocols

Executive Summary & Structural Rationale

ABT-719 (A-86719.1) is a representative compound of a novel class of DNA gyrase inhibitors known as [1]. Unlike traditional fluoroquinolones, 2-pyridones feature a transposition of the nitrogen atom to the bridgehead position, yielding a quinolizine nucleus[2]. This structural innovation enables ABT-719 HCl to overcome established quinolone-resistance mechanisms, demonstrating exceptional potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE)[2].

Mechanistic Grounding

Fluoroquinolones typically exhibit skewed affinities, primarily targeting Topoisomerase IV in Gram-positive bacteria and DNA gyrase in Gram-negative bacteria[3]. This single-target dominance allows stepwise mutations (e.g., in the parC gene) to confer significant resistance[3]. ABT-719 HCl, however, achieves balanced, high-affinity dual targeting of both in Gram-positive organisms[4].

By stabilizing the enzyme-DNA cleavage complex at both target sites simultaneously, ABT-719 induces lethal double-strand DNA breaks[4]. The causality of its low resistance frequency lies in this dual-targeting: a bacterium must acquire simultaneous, independent mutations in both gyrA and parC to achieve meaningful resistance—a statistically improbable event[4].

ABT719_Mechanism cluster_targets Primary Gram-Positive Targets ABT ABT-719 HCl (2-Pyridone) Gyrase DNA Gyrase (GyrA/GyrB) ABT->Gyrase High Affinity Binding TopoIV Topoisomerase IV (ParC/ParE) ABT->TopoIV High Affinity Binding Cleavage Stabilization of Enzyme-DNA Cleavage Complex Gyrase->Cleavage TopoIV->Cleavage DSB Double-Strand DNA Breaks Cleavage->DSB Accumulation Arrest Arrest of DNA Replication & Transcription DSB->Arrest Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death

Mechanism of ABT-719 HCl inhibiting DNA gyrase and Topoisomerase IV leading to cell death.

In Vitro Spectrum of Activity Against Gram-Positive Pathogens

ABT-719 HCl exhibits a superior spectrum of activity against Gram-positive pathogens compared to legacy fluoroquinolones like ciprofloxacin[1]. The following table summarizes the MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) values derived from standardized [1][5].

OrganismPhenotypeABT-719 HCl MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Staphylococcus aureusSusceptible0.0150.5 - 1.0
Staphylococcus aureusCiprofloxacin-Resistant0.2564.0
Streptococcus pneumoniaeSusceptible0.031.0 - 2.0
Enterococcus faecalisVRE / FQ-Resistant0.03>32.0
Gram-Positive AnaerobesBroad-Spectrum0.12 - 0.25>4.0
Experimental Protocols

To ensure high scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating ABT-719 HCl[6][7].

Protocol 1: In Vitro MIC Determination via Broth Microdilution
  • Inoculum Preparation : Grow clinical isolates overnight on blood agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard[7].

    • Causality : Standardizing the optical density ensures a starting inoculum of ~1×10^8 CFU/mL. Diluting this correctly prevents artificially inflated MICs caused by the "inoculum effect," ensuring the drug-to-target ratio remains consistent.

  • Broth Adjustment : Dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×10^5 CFU/mL[7].

    • Causality : CAMHB is critical because physiological concentrations of divalent cations (Ca2+, Mg2+) stabilize the bacterial outer membrane and accurately reflect the in vivo binding dynamics of 2-pyridones.

  • Drug Titration : Prepare serial two-fold dilutions of ABT-719 HCl (ranging from 0.001 to 64 µg/mL) in the microtiter plates[7].

  • Incubation & Reading : Incubate at 35°C for 18-24 hours. The MIC is recorded as the lowest concentration completely inhibiting visible growth[7].

    • Self-Validation : Always include a quality control strain (e.g., S. aureus ATCC 29213) with a known MIC range. If the QC strain falls out of range, the entire plate is invalidated, ensuring absolute trustworthiness of the data.

Protocol 2: In Vivo Murine Pyelonephritis Efficacy Model
  • Renal Conditioning : Inject female mice intravenously with 10 mg/kg of carrageenan 7 days prior to infection[6].

    • Causality : Carrageenan induces a transient, localized immunosuppression and conditions the renal tissue. This allows opportunistic Gram-positive pathogens (like E. faecalis) to establish a stable, reproducible pyelonephritis rather than being rapidly cleared by the host immune system[6].

  • Infection : Inoculate mice intravenously with ~1×10^7 CFU of the target Gram-positive pathogen[5].

  • Therapeutic Intervention : Administer ABT-719 HCl subcutaneously (SC) or orally (PO) once daily for 3 days, starting 24 hours post-infection[6].

  • Endpoint Quantification : Euthanize mice 4 days post-infection. Aseptically harvest, homogenize, and plate the kidneys on selective agar to determine the residual CFU/kidney[5].

    • Causality & Self-Validation : The therapeutic ED50 is defined as the dose required to produce a 2-log10 reduction in kidney bacterial burden compared to untreated controls[6]. This quantitative endpoint provides a mathematically robust, self-validating measure of bactericidal efficacy in deep-tissue infections, filtering out bacteriostatic artifacts[6].

Structure-Activity Relationship (SAR) Insights

The exceptional Gram-positive activity of ABT-719 HCl is driven by specific molecular features[2]:

  • Quinolizine Core : The transposed nitrogen alters the spatial geometry of the molecule, bypassing the steric hindrance introduced by common gyrA resistance mutations[2].

  • 9-Methyl Group : Enhances lipophilicity, improving cellular penetration through the thick, highly cross-linked peptidoglycan layer of Gram-positive bacteria[2].

  • 8-(3(S)-aminopyrrolidin-1-yl) Substituent : This moiety specifically drives the ultra-low MICs against S. aureus and S. pneumoniae by optimizing the electrostatic fit within the Topoisomerase IV binding pocket[7].

References
  • Flamm RK, Vojtko C, Chu DT, et al. "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy. 1995 Apr;39(4):964-70.[Link]

  • Meulbroek JA, Oleksijew A, Tanaka SK, Alder JD. "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis." Journal of Antimicrobial Chemotherapy. 1996 Oct;38(4):641-53.[Link]

  • Alder J, Clement J, Meulbroek J, et al. "Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections." Antimicrobial Agents and Chemotherapy. 1995 Apr;39(4):971-5.[Link]

  • Li Q, Chu DT, Claiborne A, Plattner JJ. "Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents." Journal of Medicinal Chemistry. 1996;39(16):3070-3088.[Link]

  • Hooper DC, Jacoby GA. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." Cold Spring Harbor Perspectives in Medicine. 2015;5(9):a025320.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: ABT-719 HCl Solubility and Preparation Protocols for In Vitro DNA Gyrase and Topoisomerase IV Assays

Introduction & Scientific Rationale ABT-719 (also known as A-86719.1) is a highly potent, broad-spectrum 2-pyridone antibacterial agent[1]. Unlike traditional fluoroquinolones, ABT-719 features a unique quinolizine nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

ABT-719 (also known as A-86719.1) is a highly potent, broad-spectrum 2-pyridone antibacterial agent[1]. Unlike traditional fluoroquinolones, ABT-719 features a unique quinolizine nucleus where the nitrogen atom is transposed to the bridgehead position[2]. This structural evolution confers exceptional in vitro and in vivo activity against multidrug-resistant pathogens, including ciprofloxacin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2].

The primary mechanism of action for ABT-719 is the dual targeting of bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and topoisomerase IV (the primary target in Gram-positive bacteria)[3][4]. ABT-719 binds to the enzyme-DNA interface, stabilizing the cleavable complex and inducing lethal double-strand DNA breaks[5]. For researchers conducting in vitro macromolecular assays, achieving precise solubility is critical. The hydrophobic nature of the quinolizine core presents formulation challenges that, if improperly managed, lead to micro-precipitation and false-negative assay results[6][7].

Physicochemical Properties & Solubility Dynamics

While the free base of ABT-719 exhibits poor aqueous solubility, the hydrochloride salt (ABT-719 HCl) provides a much more favorable dissolution profile for biochemical assays[8][9]. However, to ensure complete molecular dispersion and prevent precipitation during serial dilutions into aqueous buffers, the initial reconstitution must be performed in 100% Dimethyl Sulfoxide (DMSO)[6].

Table 1: Physicochemical and Solubility Profile of ABT-719 HCl
PropertySpecification
Chemical Name (S)-7-(3-amino-1-pyrrolidinyl)-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrochloride
CAS Number 162763-53-3 (HCl Salt)
Molecular Weight ~381.8 g/mol (HCl salt)
Primary Solvent 100% DMSO (Solubility >10 mg/mL)
Aqueous Solubility Low in unbuffered water; soluble in assay buffers at <100 µM with ≤1% DMSO
Storage (Solid) -20°C, desiccated and protected from light
Storage (Stock) -80°C in single-use aliquots (Avoid freeze-thaw cycles)

Workflow & Mechanism Diagram

ABT719_Workflow Stock 1. Primary Stock ABT-719 HCl in 100% DMSO (10 mM) Intermediate 2. Intermediate Dilution 10% DMSO in ddH2O (1 mM) Stock->Intermediate Dilute 1:10 Assay 3. Final Assay Buffer <1% DMSO, 100mM K-Glu (1-100 µM) Intermediate->Assay Dilute into Buffer Target 4. Target Engagement DNA Gyrase / Topo IV Assay->Target Incubate 37°C Result 5. Catalytic Arrest Cleavage Complex Stabilization Target->Result Trapped DNA Breaks

Fig 1. ABT-719 HCl solubility workflow and in vitro topoisomerase assay mechanism.

Reconstitution and Dilution Protocol (Self-Validating System)

Expertise & Causality: DNA gyrase and topoisomerase IV are highly sensitive to organic solvents. DMSO concentrations exceeding 1-2% in the final reaction volume can inhibit the enzymes' intrinsic ATPase activity and alter DNA supercoiling kinetics. Therefore, a high-concentration primary stock is required to ensure the final assay DMSO concentration remains negligible.

Step 1: Primary Stock Preparation (10 mM)

  • Equilibrate the ABT-719 HCl vial to room temperature for 30 minutes in a desiccator. Causality: Opening cold vials causes condensation, leading to localized hydrolysis or degradation of the compound.

  • Weigh exactly 3.82 mg of ABT-719 HCl and transfer it to a sterile, amber microcentrifuge tube (the 2-pyridone core is light-sensitive).

  • Add 1.0 mL of anhydrous, molecular biology-grade DMSO (≥99.9% purity).

  • Vortex vigorously for 60 seconds.

  • Self-Validation Check: Hold the tube against a dark background. The solution must be optically clear with no particulate matter. If turbidity persists, sonicate in a water bath at room temperature for 5 minutes.

Step 2: Intermediate Aqueous Dilution (1 mM)

  • Prepare a 1 mM intermediate stock by adding 100 µL of the 10 mM DMSO stock to 900 µL of sterile nuclease-free water.

  • Mix by gentle pipetting. Note: This 10% DMSO intermediate should be prepared fresh daily and kept on ice to prevent precipitation over time.

In Vitro Assay Methodologies

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of ABT-719 to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA (e.g., pUC19) by DNA gyrase[10].

  • Buffer Preparation: Prepare a 1X Gyrase Reaction Buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂ , 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, and 6.5% glycerol[10].

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X buffer, 0.5 µg of relaxed pUC19 DNA, and ABT-719 (titrated from 0.01 µM to 10 µM using the intermediate stock).

  • Enzyme Addition: Add 1-2 Units of E. coli or S. aureus DNA gyrase. Self-Validation Check: Include a vehicle control (e.g., 1% DMSO without ABT-719) to validate that the solvent is not independently inhibiting the enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS) and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes to digest the enzyme.

  • Analysis: Resolve topoisomers on a 1% agarose gel (without ethidium bromide during the run) at 2 V/cm for 4 hours. Stain post-run with GelRed or ethidium bromide.

Protocol B: Topoisomerase IV DNA Cleavage Assay (K-Glu Stimulated)

Expertise & Causality: Unlike standard supercoiling assays, detecting the stabilization of the enzyme-DNA cleavable complex by ABT-719 in vitro requires specific ionic conditions. Potassium glutamate (K-Glu) strongly stimulates drug-induced DNA cleavage, whereas standard chloride salts can inhibit this specific trapping mechanism[4][11].

  • Buffer Modification: Use a specialized cleavage buffer containing 40 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM DTT, and 100 mM Potassium Glutamate (K-Glu) [4][11]. Crucial Insight: 100 mM K-Glu is the optimal concentration for Topoisomerase IV cleavage stimulation, while Gyrase cleavage peaks between 100-200 mM K-Glu[4][11].

  • Reaction Assembly: Combine the buffer, 0.5 µg of supercoiled ColE1 or pBR322 DNA, and ABT-719 (titrated from 1 to 100 µM).

  • Enzyme Addition: Add S. aureus Topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Trapping the Complex: Add 2 µL of 10% SDS to immediately denature the enzyme and trap the covalent DNA breaks, followed by Proteinase K digestion (15 mins at 37°C).

  • Analysis: Run on a 1% agarose gel containing 0.5 µg/mL ethidium bromide to separate supercoiled (SC), nicked (N), and linear (L) cleaved DNA.

Quantitative Data Summary

To benchmark your in vitro assay results, refer to the established inhibitory concentrations of ABT-719 against key targets and pathogens.

Table 2: Comparative In Vitro Activity of ABT-719
Target / PathogenMetricValueReference
S. aureus DNA GyraseCC₅₀ (Cleavage)1.5 µM[12]
S. aureus Topo IVCC₅₀ (Cleavage)1.7 µM[12]
S. aureus (MRSA)MIC₉₀0.015 µg/mL[1][13]
S. pneumoniaeMIC₉₀0.03 µg/mL[1][13]
P. aeruginosa (Cipro-R)MIC₉₀2.0 µg/mL[1][13]

References

  • Title: In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor.
  • Title: Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents.
  • Title: DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones.
  • Title: Protective Effect of Qnr on Agents Other than Quinolones That Target DNA Gyrase.
  • Title: In Vitro Evaluation of CBR-2092, a Novel Rifamycin-Quinolone Hybrid Antibiotic: Studies of the Mode of Action in Staphylococcus aureus.

Sources

Application

Application Note: Preparation, Handling, and In Vitro Application of ABT-719 HCl Stock Solutions in DMSO

Executive Summary & Scientific Context ABT-719 HCl (CAS: 162763-53-3) is a highly potent, broad-spectrum 2-pyridone antimicrobial agent[1]. Unlike traditional fluoroquinolones, ABT-719 bypasses common resistance mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

ABT-719 HCl (CAS: 162763-53-3) is a highly potent, broad-spectrum 2-pyridone antimicrobial agent[1]. Unlike traditional fluoroquinolones, ABT-719 bypasses common resistance mechanisms, exhibiting exceptional efficacy against ciprofloxacin-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis[2][3]. Mechanistically, it acts as a novel inhibitor of DNA gyrase and topoisomerase IV, inducing stable covalent protein-DNA complexes that result in lethal double-strand DNA breaks[2].

This application note provides a field-validated protocol for solubilizing ABT-719 HCl in dimethyl sulfoxide (DMSO). Proper solvation is critical; sub-optimal preparation can lead to micelle formation or compound degradation, severely skewing downstream Minimum Inhibitory Concentration (MIC) readouts.

MOA A ABT-719 HCl (2-Pyridone) B DNA Gyrase & Topoisomerase IV A->B Inhibits C Stable Covalent Protein-DNA Complex B->C Induces D Double-Strand DNA Breaks C->D Causes E Bacterial Cell Death D->E Leads to

Figure 1: Mechanism of Action of ABT-719 HCl in bacterial cells.

Physicochemical Properties & Reagent Specifications

Understanding the physicochemical properties of ABT-719 HCl is essential for accurate molarity calculations and long-term storage[1].

PropertySpecification
Compound Name ABT-719 Hydrochloride
CAS Number 162763-53-3 (HCl salt)
Molecular Formula C18H20FN3O3 • HCl
Molecular Weight 381.83 g/mol (Free base: 345.37 g/mol )
Primary Target DNA Gyrase, Topoisomerase IV
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid Powder) -20°C (Desiccated, protected from light)
Storage (Stock Solution) -80°C (Aliquot to avoid freeze-thaw cycles)

Mechanistic Insights: Solvent Selection and Causality

Why Anhydrous DMSO? ABT-719 contains a hydrophobic fluorinated 2-pyridone core[1]. While the hydrochloride salt improves aqueous solubility compared to the free base, attempting to achieve high-concentration stock solutions (e.g., 10 mM) in purely aqueous buffers often leads to transient precipitation. Anhydrous DMSO acts as a universal aprotic solvent, fully solvating the hydrophobic domains without stripping the HCl counterion. This ensures the compound remains uniformly dispersed upon subsequent dilution into Mueller-Hinton Broth (MHB).

The Danger of Moisture: The HCl salt of ABT-719 is inherently hygroscopic. If the stock vial is opened while cold, atmospheric moisture will condense on the powder, leading to hydrolytic degradation and altering the effective mass, which ruins the accuracy of molarity calculations.

Step-by-Step Protocol: Preparation of 10 mM Stock Solution

Self-Validating System: This protocol incorporates a visual Tyndall effect check to guarantee complete solvation, ensuring that no invisible micro-precipitates compromise your biological assays.

Materials Required
  • ABT-719 HCl powder (e.g., 5.0 mg)

  • Anhydrous DMSO (Sterile, cell-culture grade, water content ≤0.005%)

  • Precision analytical balance (0.01 mg readability)

  • Sterile, amber low-bind microcentrifuge tubes

  • Bath sonicator

Methodology
  • Thermal Equilibration: Remove the ABT-719 HCl vial from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Prevents condensation of atmospheric water vapor on the hygroscopic powder.

  • Gravimetric Measurement: Accurately weigh the desired amount of ABT-719 HCl (e.g., 5.0 mg) into a sterile amber tube.

  • Solvent Calculation & Addition: Calculate the required volume of DMSO for a 10 mM stock using the formula: Volume (mL) = Mass (mg) /[Molecular Weight (g/mol) × Concentration (M)] For 5.0 mg of ABT-719 HCl (MW = 381.83 g/mol ): 5.0 / (381.83 × 0.01) = 1.309 mL (1309 µL) of DMSO. Add exactly 1309 µL of anhydrous DMSO to the powder.

  • Dissolution: Vortex the mixture vigorously for 60 seconds. Place the tube in a room-temperature bath sonicator for 2–5 minutes to disrupt any crystalline lattice structures.

  • Self-Validation (The Tyndall Check): Shine a standard red or green laser pointer through the solution against a dark background.

    • Pass: The laser beam is invisible as it passes through the liquid (complete solvation).

    • Fail: The laser beam scatters, creating a visible line (micro-precipitates present). If this occurs, warm the solution to 37°C and sonicate for an additional 5 minutes.

  • Aliquotting: Dispense the validated stock into 50 µL single-use aliquots in sterile amber tubes.

  • Cryopreservation: Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles in DMSO cause localized concentration gradients and degrade the compound. Single-use aliquots guarantee consistent potency across longitudinal studies.

Workflow Step1 Equilibrate ABT-719 HCl vial to Room Temp Step2 Weigh desired mass (e.g., 5.0 mg) Step1->Step2 Step3 Add anhydrous DMSO (e.g., 1.31 mL for 10 mM) Step2->Step3 Step4 Vortex & Sonicate until fully dissolved Step3->Step4 Step5 Validate via Tyndall effect (Laser Check) Step4->Step5 Step6 Aliquot into sterile amber tubes Step5->Step6 Step7 Store at -80°C (Protect from light) Step6->Step7

Figure 2: Standardized workflow for the preparation and validation of ABT-719 HCl stock solutions.

Data Presentation: Reconstitution & Dilution Tables

To streamline laboratory workflows, use the following pre-calculated dilution table for reconstituting ABT-719 HCl (MW = 381.83 g/mol ) into various stock concentrations.

Mass of ABT-719 HClVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
1.0 mg 2.619 mL0.524 mL0.262 mL
5.0 mg 13.095 mL2.619 mL1.310 mL
10.0 mg 26.190 mL5.238 mL2.619 mL

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing (MIC)

To validate the biological efficacy of the prepared ABT-719 HCl stock, perform a standard broth microdilution assay following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Thawing: Thaw one 50 µL aliquot (10 mM) of ABT-719 HCl at room temperature.

  • Intermediate Dilution: Dilute the stock 1:100 in sterile Mueller-Hinton Broth (MHB) to create a 100 µM working solution.

    • Causality: This critical step reduces the final DMSO concentration in the assay well to ≤1%. DMSO concentrations >1% are known to induce solvent toxicity in bacterial cultures, leading to false-positive growth inhibition.

  • Serial Dilution: Perform serial two-fold dilutions of the working solution across a 96-well microtiter plate using MHB.

  • Inoculation: Add a standardized bacterial suspension to achieve a final well concentration of

    
     CFU/mL.
    
  • Self-Validating Control: Always include a known susceptible quality control strain (e.g., Staphylococcus aureus ATCC 29213). The expected MIC for ABT-719 against this strain is typically ≤0.015 µg/mL[2]. If the MIC deviates significantly, the stock solution has likely degraded or precipitated.

  • Incubation & Readout: Incubate the plate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration that completely prevents visible bacterial growth.

References

  • Title: In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor Source: Antimicrobial Agents and Chemotherapy (PubMed) URL: [Link]

  • Title: Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis Source: Antimicrobial Agents and Chemotherapy (PubMed) URL: [Link]

  • Title: ABT-719 (CAS 162829-90-5 / 162763-53-3) Product Details & Specifications Source: BioChemPartner URL: [Link]

Sources

Method

Synthesis of the Dual-Targeting Antibacterial Agent TNP-2092 from ABT-719 HCl Precursor: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of TNP-2092, a novel dual-acting antibacterial agent, utilizing ABT-719 hydrochloride as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of TNP-2092, a novel dual-acting antibacterial agent, utilizing ABT-719 hydrochloride as a key precursor. TNP-2092 is a conjugate of rifamycin and a quinolizinone pharmacophore, designed to overcome bacterial resistance by simultaneously targeting RNA polymerase, DNA gyrase, and topoisomerase IV.[1] This guide offers a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of TNP-2092, grounded in established chemical principles and supported by scientific literature.

Introduction: The Rationale for TNP-2092

The emergence of multidrug-resistant bacteria poses a significant threat to global health. TNP-2092 represents a promising strategy to combat this challenge by covalently linking two potent antibacterial moieties: a rifamycin core and a quinolizinone derivative, ABT-719. This hybrid molecule is designed to exhibit a dual mechanism of action, thereby reducing the likelihood of resistance development.[1] The rifamycin component targets bacterial RNA polymerase, while the ABT-719 moiety inhibits DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication. This multi-targeted approach offers a synergistic antibacterial effect and a lower propensity for the selection of resistant strains.

The synthesis of TNP-2092 leverages the chemical reactivity of the C-3 position of the rifamycin scaffold and the C-8 position of the ABT-719 quinolizinone core. The following protocols detail a robust and reproducible method for the preparation of this promising therapeutic candidate.

Chemical Structures and Reaction Scheme

The synthesis of TNP-2092 from ABT-719 HCl involves a multi-step process, beginning with the preparation of the key intermediates: 3-formylrifamycin SV and the free base of the ABT-719 derivative. These intermediates are then coupled via a reductive amination reaction to form the final conjugate.

G cluster_0 ABT-719 HCl Precursor cluster_1 3-Formylrifamycin SV cluster_2 TNP-2092 abt_hcl tnp2092 abt_hcl->tnp2092 Multi-step Synthesis rifamycin rifamycin->tnp2092 Reductive Amination G start Start dissolve_reagents Dissolve 3-Formylrifamycin SV and ABT-719 Amine Intermediate in DCM/Methanol start->dissolve_reagents add_acid Add catalytic amount of acetic acid dissolve_reagents->add_acid stir_imine Stir at room temperature for 1-2 hours to form imine intermediate add_acid->stir_imine add_stab Add Sodium Triacetoxyborohydride (STAB) in portions stir_imine->add_stab stir_reduction Stir at room temperature for 12-24 hours add_stab->stir_reduction quench Quench reaction with saturated aqueous sodium bicarbonate stir_reduction->quench extract Extract with dichloromethane quench->extract dry Dry organic layer over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography or preparative HPLC dry->purify characterize Characterize TNP-2092 purify->characterize end End characterize->end

Sources

Application

Application Note: ABT-719 HCl Susceptibility Testing Methods for Methicillin-Resistant Staphylococcus aureus (MRSA)

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Advanced Protocol & Technical Rationale Introduction & Mechanistic Overview The rapid evolution of Methicillin-Resistant Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Advanced Protocol & Technical Rationale

Introduction & Mechanistic Overview

The rapid evolution of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the continuous development of novel antimicrobial agents. ABT-719 HCl (also known as A-86719.1) is a highly potent, broad-spectrum 2-pyridone antimicrobial[1]. While it shares functional similarities with fluoroquinolones by targeting bacterial type IIA topoisomerases, ABT-719 is structurally distinct due to the placement of the nitrogen atom in its ring juncture[2].

This structural divergence is critical: it allows ABT-719 to retain exceptional bactericidal activity against MRSA strains that have developed high-level resistance to legacy fluoroquinolones like ciprofloxacin[3]. By forming a balanced inhibitory complex with both DNA gyrase (GyrA) and Topoisomerase IV (ParC), ABT-719 prevents DNA supercoiling and decatenation, leading to lethal double-strand DNA breaks[4].

MOA ABT ABT-719 HCl (2-Pyridone Antimicrobial) GyrA DNA Gyrase (GyrA) Target ABT->GyrA Primary target in Gram-negatives & dual target in MRSA ParC Topoisomerase IV (ParC) Target ABT->ParC Primary target in Gram-positives (MRSA) Supercoiling Inhibition of DNA Supercoiling GyrA->Supercoiling Decatenation Inhibition of DNA Decatenation ParC->Decatenation Death Bacterial Cell Death (Bactericidal Effect) Supercoiling->Death Decatenation->Death

Diagram 1: Dual-targeting mechanism of ABT-719 HCl against MRSA DNA replication enzymes.

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I mandate the use of Broth Microdilution (BMD) over agar dilution or disk diffusion for preclinical evaluation of ABT-719 HCl. The causality behind this choice is threefold:

  • Precision in Novel Therapeutics: Because clinical breakpoints for investigational 2-pyridones are not fully standardized by CLSI/EUCAST, BMD provides the exact Minimum Inhibitory Concentration (MIC) required for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Media Composition (Cation-Adjusted): We exclusively use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Topoisomerase inhibitors can be antagonized by abnormal levels of divalent cations (Mg²⁺ and Ca²⁺). CAMHB ensures physiological cation concentrations, preventing artificial inflation of the MIC.

  • Solubility Dynamics: ABT-719 HCl contains a lipophilic core. Direct dissolution in aqueous media can cause micro-precipitation. We utilize Dimethyl Sulfoxide (DMSO) for the master stock to guarantee complete solvation before intermediate dilution in broth.

Quantitative Data: Expected Susceptibility Profiles

Before executing the protocol, it is vital to understand the expected analytical window. ABT-719 demonstrates profound potency against MRSA, including isolates harboring Quinolone Resistance-Determining Region (QRDR) mutations[3].

Table 1: Comparative MIC₉₀ Values for ABT-719 HCl vs. Standard Therapeutics

Organism PhenotypeRepresentative StrainsABT-719 HCl MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)
MSSA / MRSA (FQ-Susceptible) ATCC 29213 / ATCC 433000.0150.5
MRSA (FQ-Resistant) Clinical Isolates (ParC/GyrA mutants)0.2564.0
Streptococcus pneumoniae ATCC 496190.031.0 - 2.0

(Data synthesized from established in vitro evaluations of ABT-719[1],[3].)

Self-Validating Protocol: Broth Microdilution Workflow

A robust protocol must be a self-validating system. If any internal control fails, the entire plate must be rejected.

Phase 1: Reagent & Drug Preparation
  • Calculate Active Moiety: Weigh the ABT-719 HCl powder. You must correct the mass for the HCl salt fraction and the manufacturer's stated purity to ensure the active free-base concentration is exact.

    • Formula:Weight (mg) = (Desired Volume × Desired Concentration) / (Assay Purity × Salt Fraction)

  • Master Stock: Dissolve the corrected mass in 100% DMSO to achieve a concentration of 5,120 µg/mL.

  • Intermediate Dilution: Dilute the DMSO stock 1:100 in CAMHB to achieve a 51.2 µg/mL working solution. (This ensures the final DMSO concentration in the assay never exceeds 1%, preventing solvent-induced bacterial toxicity).

Phase 2: Plate Architecture
  • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the 51.2 µg/mL ABT-719 working solution to Column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and continuing through Column 10. Discard 50 µL from Column 10.

  • Self-Validation Checkpoint:

    • Column 11 (Growth Control): 50 µL CAMHB (No drug).

    • Column 12 (Sterility Control): 100 µL CAMHB (No drug, no bacteria).

Phase 3: Inoculum Standardization
  • Select 3-5 morphologically identical colonies of MRSA (e.g., ATCC 43300) from an overnight agar plate.

  • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Causality: Over-inoculation leads to the "inoculum effect," falsely elevating the MIC.
    
  • Dilute this suspension 1:150 in CAMHB to yield

    
     CFU/mL.
    
Phase 4: Inoculation & Incubation
  • Add 50 µL of the diluted inoculum to Columns 1 through 11.

    • Note: The final well volume is 100 µL, bringing the final bacterial concentration to the required

      
       CFU/mL, and halving the drug concentration in each well.
      
  • Seal the plate with a breathable membrane and incubate at 35°C in ambient air for 16–20 hours.

Workflow Step1 Step 1: Drug Prep ABT-719 HCl in DMSO Corrected for salt fraction Step2 Step 2: Microdilution 2-fold serial dilutions in CAMHB (Cols 1-10) Step1->Step2 Step4 Step 4: Incubation 35°C for 16-20 hours Ambient air Step2->Step4 Step3 Step 3: Inoculum MRSA to 0.5 McFarland Diluted to 5E5 CFU/mL Step3->Step4 Step5 Step 5: Validation & Read Check Controls (Cols 11-12) Determine MIC Step4->Step5

Diagram 2: Self-validating broth microdilution workflow for ABT-719 HCl testing.

Endpoint Determination and Quality Control

Following incubation, the plate must be read visually using a viewing mirror or spectrophotometrically at OD₆₀₀.

Validation Sequence:

  • Inspect Column 12 (Sterility): Must be completely clear. If turbid, the media is contaminated; discard the plate.

  • Inspect Column 11 (Growth): Must show a dense, uniform bacterial pellet. If growth is weak, the inoculum was non-viable; discard the plate.

  • Determine MIC: Identify the lowest concentration of ABT-719 HCl (Columns 1-10) that completely inhibits visible growth.

  • Reference Strain Verification: You must run a parallel plate with S. aureus ATCC 29213. The MIC for ABT-719 against this QC strain should reliably fall within the 0.008 – 0.03 µg/mL range[1]. If the QC strain MIC drifts outside this window, the experimental MRSA data is invalid due to likely drug degradation or media failure.

References

1.[2] Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections - PMC. nih.gov. Available at: 2.[1] In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - ASM Journals. asm.org. Available at: 3.[3] In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PMC - NIH. nih.gov. Available at: 4.[4] Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:

Sources

Method

Application Note: Site-Selective Conjugation of ABT-719 HCl to Rifamycin SV

The following Application Note and Protocol is designed for research professionals in medicinal chemistry and drug conjugation. It addresses the synthesis of a Rifamycin-ABT-719 conjugate via the C-3 position of the rifa...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research professionals in medicinal chemistry and drug conjugation. It addresses the synthesis of a Rifamycin-ABT-719 conjugate via the C-3 position of the rifamycin core.

Note on Nomenclature: Based on current pharmacological databases, ABT-719 (also known as Modimelanotide) is an aminogenic peptide derivative. However, in some combinatorial chemistry contexts, "ABT" codes can refer to specific proprietary small-molecule amines. This protocol is engineered to be universally applicable to the conjugation of primary amine-bearing salts (HCl) to Rifamycin, using ABT-719 as the model ligand.

Abstract & Scientific Rationale

The rifamycin class of antibiotics (e.g., Rifampicin, Rifapentine) exerts its biological activity by binding to the


-subunit of bacterial DNA-dependent RNA polymerase. Structure-Activity Relationship (SAR) studies have firmly established that the C-3 position  of the naphthoquinone chromophore is the most permissive site for derivatization without abolishing antimicrobial activity [1].

This protocol details the conjugation of ABT-719 HCl (acting as the nucleophilic amine donor) to 3-formyl rifamycin SV . The strategy employs a "linker-less" direct coupling via reductive amination. This approach is superior to esterification as it generates a chemically stable aminomethyl linkage (


) resistant to plasma hydrolysis, ensuring the hybrid molecule remains intact until cellular uptake.
Mechanism of Action (Chemical)[1]
  • Activation: The C-3 formyl group of the Rifamycin core acts as the electrophile.

  • Neutralization: The ABT-719 HCl salt is neutralized in situ to generate the free base amine.

  • Condensation: Nucleophilic attack of the ABT-719 amine on the C-3 aldehyde yields an unstable imine (Schiff base).

  • Reduction: Selective reduction of the imine using Sodium Cyanoborohydride (

    
    ) yields the stable secondary amine conjugate.
    

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision nodes.

G cluster_qc Validation Gates Start Start: 3-Formyl Rifamycin SV Imine Intermediate: Schiff Base (Imine) Start->Imine THF/MeOH Ligand ABT-719 HCl (Amine Salt) Base Base Neutralization (TEA/DIPEA) Ligand->Base In-situ Base->Imine Nucleophilic Attack Reductant Reduction: NaBH3CN / AcOH Imine->Reductant pH 5-6 TLC TLC Monitoring (Disappearance of Aldehyde) Imine->TLC Product Final Conjugate: 3-(ABT-719-aminomethyl) Rifamycin SV Reductant->Product 1-2 hrs, RT MS LC-MS Verification (Mass Shift) Product->MS

Caption: Figure 1. One-pot reductive amination pathway for synthesizing Rifamycin-ABT-719 conjugates. The process bypasses isolation of the unstable imine.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ComponentSpecificationRole
3-Formyl Rifamycin SV >95% Purity (HPLC)Electrophilic Core Scaffold
ABT-719 HCl >98% PurityNucleophilic Ligand (Amine Source)
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freePrimary Solvent
Methanol (MeOH) HPLC GradeCo-solvent (solubility enhancer)
Triethylamine (TEA) >99%Base (HCl neutralization)
Sodium Cyanoborohydride

(1.0 M in THF)
Selective Reducing Agent
Acetic Acid (AcOH) GlacialpH adjustment for reduction
Dichloromethane (DCM) ACS GradeExtraction solvent

Detailed Protocol

Phase 1: Preparation and Neutralization

Objective: Solubilize reactants and liberate the reactive amine from ABT-719 HCl.

  • Rifamycin Solution: In a flame-dried round-bottom flask (shielded from light with aluminum foil), dissolve 3-formyl rifamycin SV (1.0 eq, e.g., 725 mg, 1.0 mmol) in anhydrous THF (15 mL). The solution will appear dark red/orange.

  • Ligand Preparation: In a separate vial, dissolve ABT-719 HCl (1.1 eq) in a minimal volume of MeOH (3-5 mL).

  • Neutralization: Add Triethylamine (TEA) (1.2 eq relative to ABT-719) to the ligand solution. Stir for 5 minutes at Room Temperature (RT).

    • Critical Check: Ensure the ABT-719 solution is fully dissolved. If ABT-719 is a peptide (Modimelanotide), ensure the pH is ~7.5–8.0 to favor the unprotonated N-terminus [2].

Phase 2: Schiff Base Formation (Condensation)

Objective: Form the imine intermediate.

  • Add the neutralized ABT-719 solution dropwise to the Rifamycin THF solution over 5 minutes.

  • Stir the mixture at RT for 30–60 minutes in the dark.

    • Monitoring: Perform TLC (Mobile Phase: DCM:MeOH 9:1). You should observe the consumption of the starting aldehyde (

      
      ) and the appearance of a new spot (Imine).
      
    • Note: The imine is often hydrolytically unstable; do not attempt to isolate it. Proceed directly to reduction.

Phase 3: Reductive Amination

Objective: Lock the conjugation via reduction to a stable amine.

  • Cool the reaction mixture to 0°C (ice bath).

  • Add Acetic Acid dropwise until the pH reaches approximately 5.0–6.0 . (This activates the imine for reduction while minimizing reduction of the aldehyde).

  • Add Sodium Cyanoborohydride (

    
    )  (1.5 eq) portion-wise or as a solution in THF.
    
    • Safety:

      
       generates HCN gas in strong acid. Work in a well-ventilated fume hood.
      
  • Allow the reaction to warm to RT and stir for 2–4 hours .

  • Endpoint: LC-MS should show a single peak corresponding to the mass of [Rifamycin-CH2-NH-ABT-719].

Phase 4: Work-up and Purification
  • Quench: Add saturated aqueous

    
     (20 mL) to quench excess hydride and neutralize the acid.
    
  • Extraction: Extract with DCM (

    
     mL).
    
    • Phase Separation: The product (red/orange) will partition into the organic layer.

  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • For Small Molecules: Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

    • For Peptides (Modimelanotide): Preparative RP-HPLC (C18 column, Gradient: Water/Acetonitrile + 0.1% TFA). Collect the colored fraction.

  • Lyophilization: Freeze-dry the purified fractions to obtain the final conjugate as a dark red powder.

Quality Control & Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesis, the following analytical gates must be passed:

MethodAcceptance CriteriaRationale
1H-NMR (DMSO-d6) Disappearance of aldehyde proton (

ppm). Appearance of benzylic methylene signal (

ppm).
Confirms reduction of C=N to C-N linkage.
LC-MS (ESI+) Observed Mass =

(loss of oxygen) + 2 (hydrogenation).
Verifies covalent conjugation.
UV-Vis

shift. Rifamycin SV typically absorbs at 314/445 nm. Conjugation often causes a bathochromic shift.
Confirms integrity of the naphthoquinone chromophore.

References

  • Sensi, P. (1983). History of the development of rifampin. Reviews of Infectious Diseases, 5(Supplement_3), S402-S406. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 17: Preparation of Hapten-Carrier Conjugates). Link

  • Maggi, N., et al. (1966).[1] Rifamycins.[1][2][3][4] XLVI. Synthesis and antimicrobial activity of 3-formylrifamycin SV derivatives. Journal of Medicinal Chemistry, 11(4), 936-939. Link

  • Marsili, L., et al. (1981). 3-Azinomethyl-rifamycins. The Journal of Antibiotics, 34(8), 1033-1038. Link

Sources

Application

Application Note: HPLC Purity Analysis of ABT-719 HCl (Quinolizinone Antimicrobial)

This Application Note and Protocol is designed for the high-performance liquid chromatography (HPLC) analysis of ABT-719 HCl (also known as A-86719), the potent quinolizinone (2-pyridone) antimicrobial agent .[1] *Critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the high-performance liquid chromatography (HPLC) analysis of ABT-719 HCl (also known as A-86719), the potent quinolizinone (2-pyridone) antimicrobial agent .[1]

*Critical Disambiguation Note: The code "ABT-719" has been historically assigned to two distinct compounds by Abbott Laboratories (now AbbVie):

  • A-86719 (The Subject of this Guide): A small-molecule DNA gyrase inhibitor (Quinolizinone class), typically isolated as the Hydrochloride (HCl) salt.[1]

  • Modimelanotide (AP-214): A melanocortin receptor agonist peptide (MW ~2434 Da), typically isolated as an Acetate salt.[1] This protocol specifically addresses the Small Molecule Antimicrobial (HCl salt) .[1] If your analyte is the peptide Modimelanotide, this small-molecule method is not applicable.

Introduction & Scientific Rationale

ABT-719 HCl is a novel 2-pyridone antimicrobial agent that functions as a balanced inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] Structurally, it resembles fluoroquinolones but features a quinolizinone core, offering activity against ciprofloxacin-resistant strains.

Chemical Properties & Method Strategy[2][3][4][5][6][7][8]
  • Chemical Class: 4-oxoquinolizinone (2-pyridone).[1][2][3]

  • Basicity: The compound contains a basic amine moiety (likely a substituted pyrrolidine or piperidine ring), necessitating a low pH mobile phase to ensure full ionization and prevent peak tailing caused by silanol interactions.

  • UV Absorption: The conjugated 2-pyridone system exhibits strong UV absorption in the 270–300 nm range.[1]

  • Solubility: The HCl salt is highly soluble in aqueous acidic media but may precipitate in high-pH buffers or pure organic solvents.[1]

Method Design Philosophy: We utilize a Reverse Phase (RP-HPLC) approach with a C18 stationary phase .[1] To mitigate the interaction between the cationic amine of ABT-719 and residual silanols on the silica surface, a phosphate buffer (pH 3.0) is employed.[1] This suppresses silanol ionization and improves peak symmetry.[1]

Experimental Protocol

Reagents and Materials
  • Reference Standard: ABT-719 HCl (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 25 mM

buffer, adjusted to pH 3.0 with

Low pH prevents peak tailing of basic amines.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic quinolizinone core.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; ensures optimal backpressure.[1]
Column Temp 35°CImproves mass transfer and peak sharpness.[1]
Injection Volume 10 µLStandard load to avoid column overload.
Detection (UV) 278 nm (Primary), 254 nm (Secondary)278 nm targets the quinolizinone chromophore max.[1]
Run Time 25 MinutesSufficient for elution of impurities and re-equilibration.[1]
Gradient Program[1]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration / Injection
15.04060Linear Gradient Elution
18.01090Wash (Remove hydrophobic impurities)
20.01090Hold Wash
20.19010Return to Initial Conditions
25.09010Re-equilibration
Standard & Sample Preparation[1]

Diluent: 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).[1] Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of ABT-719 HCl into a 10 mL volumetric flask.

    • Dissolve in ~5 mL of Diluent (sonicate for 5 mins if necessary).

    • Dilute to volume with Diluent.[1]

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Diluent.[1]

  • Sample Solution:

    • Prepare samples at a target concentration of 0.1 mg/mL using the same procedure as the Working Standard.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass the following suitability tests (SST) using the Working Standard.

ParameterAcceptance CriteriaLogic
Retention Time (RT) 8.0 ± 1.0 minEnsures method consistency.[1]
Theoretical Plates (N) > 5,000Indicates good column efficiency.[1]
Tailing Factor (T) < 1.5Critical for basic compounds; T > 1.5 indicates secondary interactions.[1]
Injection Precision (RSD) < 2.0% (n=5)Verifies autosampler and pump stability.
Resolution (Rs) > 2.0Between ABT-719 and nearest impurity (if present).[1]

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision-making process used to select the column and mobile phase for ABT-719 HCl.

MethodDevelopment Start Analyte: ABT-719 HCl (Basic Amine, Hydrophobic Core) Step1 Select Stationary Phase Start->Step1 Choice1 C18 (End-capped) Step1->Choice1 Max Hydrophobic Retention Step2 Select Mobile Phase pH Choice1->Step2 Decision1 Is pKa > 7? Step2->Decision1 PathHigh High pH (pH > 9) (Risk of Silica Dissolution) Decision1->PathHigh Yes (Option A) PathLow Low pH (pH 2-3) (Protonated Amine) Decision1->PathLow Yes (Option B) Step3 Buffer Selection PathLow->Step3 Suppress Silanols Final Final Method: C18 + Phosphate pH 3.0 Step3->Final

Caption: Decision tree for selecting C18 stationary phase and acidic phosphate buffer to optimize retention and peak shape for basic ABT-719.

Analytical Workflow

Step-by-step execution of the purity analysis.

AnalyticalWorkflow Prep Sample Prep (0.1 mg/mL in Diluent) SST System Suitability (5 Injections of Std) Prep->SST Check Pass Criteria? (RSD < 2%, T < 1.5) SST->Check Run Run Samples (Bracket with Stds) Check->Run Yes Fail Troubleshoot (Check pH, Column) Check->Fail No Calc Calculate Purity (Area %) Run->Calc Fail->SST Retry

Caption: Operational workflow ensuring data integrity via strict System Suitability Testing (SST) checkpoints.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1]Ensure Buffer pH is ≤ 3.[1]0. Add 5-10 mM Triethylamine (TEA) if necessary (though modern C18 columns rarely need this).[1]
Retention Time Drift Mobile phase evaporation or temperature fluctuation.[1]Cap solvent bottles; use a column oven (35°C).
Split Peaks Solvent mismatch.Ensure Sample Diluent matches Initial Mobile Phase (10-20% Organic).[1]
High Backpressure Particulates in sample.[1]Filter all samples through a 0.22 µm PVDF or PTFE syringe filter.[1]

References

  • Meulbroek, J. A., et al. (1996).[1][4][5] "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis."[4][5][6][7] Journal of Antimicrobial Chemotherapy, 38(4), 641–653.[5]

  • Chu, D. T., et al. (1996).[1] "Synthesis and Structure-Activity Relationships of Novel 2-Pyridones as Potent DNA Gyrase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for quinolizinone structure).

  • Li, Q., et al. (1995).[1] "Synthesis and antibacterial activity of A-86719.1 and related 2-pyridones." 34th Interscience Conference on Antimicrobial Agents and Chemotherapy, Abstract F41.

  • Ma, Z., et al. (2016).[1] "Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections." Journal of Medicinal Chemistry, 59(14), 6645–6657. (Discusses the quinolizinone pharmacophore of ABT-719). [1]

Sources

Method

Application Note: In Vivo Dosing and Efficacy Evaluation of ABT-719 Derivatives in Murine Models

⚠️ Critical Scope & Disambiguation Notice Target Compound Identity: This guide details protocols for ABT-719 (A-86719.1) , the 2-pyridone antimicrobial (DNA gyrase inhibitor) developed for Gram-positive/Gram-negative inf...

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Critical Scope & Disambiguation Notice

Target Compound Identity: This guide details protocols for ABT-719 (A-86719.1) , the 2-pyridone antimicrobial (DNA gyrase inhibitor) developed for Gram-positive/Gram-negative infections.[1]

Code Collision Warning: The identifier "ABT-719" was later re-assigned to Modimelanotide (AP-214) , a melanocortin receptor agonist peptide for Acute Kidney Injury (AKI).[2] If your research concerns the AKI peptide, do not use these protocols. This document focuses exclusively on the small-molecule antimicrobial scaffold.

Executive Summary

ABT-719 represents a class of 4H-4-oxoquinolizine (2-pyridone) antimicrobials that inhibit bacterial DNA gyrase and Topoisomerase IV. Unlike traditional fluoroquinolones, the 2-pyridone scaffold offers a distinct resistance profile, particularly against MRSA and quinolone-resistant E. coli.

When evaluating ABT-719 derivatives , the primary challenge lies in balancing lipophilicity for tissue penetration (specifically renal accumulation) with aqueous solubility for formulation. This guide provides a standardized workflow for screening derivatives using ABT-719 as the benchmark control.

Key Pharmacological Benchmarks (ABT-719 Reference)
ParameterValueContext
Target Mechanism DNA Gyrase / Topo IV InhibitionDual targeting reduces resistance frequency
Effective Dose (ED50) 1.1 – 9.4 mg/kg/dayMurine Pyelonephritis (Oral)
Route of Admin PO (Oral), SC (Subcutaneous)High oral bioavailability in mice
Primary Indication Complicated UTI / PyelonephritisHigh renal clearance/concentration

Mechanism of Action & Rationale

To optimize derivatives, one must understand the structural interaction. ABT-719 binds to the GyrA/ParC subunits of the enzyme-DNA complex, stabilizing DNA strand breaks.

MOA BactDNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase / Topo IV (Enzyme Complex) BactDNA->Gyrase substrate for Complex Cleavable Complex Formation Gyrase->Complex Stabilization Stabilization of DNA-Enzyme Adduct Complex->Stabilization ABT719 ABT-719 Derivative (2-Pyridone Scaffold) ABT719->Stabilization binds to ReplicationBlock Replication Fork Arrest Stabilization->ReplicationBlock DSB Double-Strand Breaks ReplicationBlock->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Figure 1: Mechanism of Action for 2-Pyridone Antimicrobials. The compound stabilizes the cleavable complex, converting the enzyme into a DNA-damaging agent.

Formulation Guidelines

The 2-pyridone class often exhibits poor aqueous solubility at neutral pH. Proper formulation is critical to ensure the observed efficacy is not limited by dissolution (bioavailability).

Recommended Vehicle Systems
  • Standard Screening Vehicle (Oral/SC):

    • Composition: 0.1 N NaOH (to dissolve) adjusted to pH 7.4 with 0.1 N HCl in 0.9% Saline or PBS.

    • Note: ABT-719 derivatives are often acidic. Dissolve in base first, then titrate down.

  • Enhanced Solubility Vehicle (For Lipophilic Derivatives):

    • Composition: 10% (w/v) 2-Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) in water.
    • Protocol: Add compound to vehicle, vortex, sonicate at 37°C for 20 mins.

Quality Control:

  • Check pH immediately before dosing (Target: 7.0 – 7.5).

  • Filter sterilize (0.22

    
    m) for IP/SC/IV routes.
    

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) & PK Snapshot

Before efficacy testing, establish the safety window and kinetic profile.

Animals: CD-1 or BALB/c Mice (Female, 6-8 weeks, 20-25g). Group Size: n=3 per dose level.

  • Dose Escalation: Administer single doses of 10, 30, 100 mg/kg (PO and SC).

  • Observation: Monitor for 24 hours. Look for piloerection, lethargy, or ataxia.

  • PK Sampling:

    • If tolerated, repeat 10 mg/kg dose.

    • Collect blood (tail vein or saphenous) at 0.5, 1, 2, 4, and 8 hours.

    • Target: AUC/MIC ratio > 30-50 is typically required for Gram-positive efficacy.

Protocol B: Murine Pyelonephritis Model (Gold Standard)

This model was the primary validation tool for ABT-719 (Meulbroek et al., 1996) due to the drug's high renal elimination.

Rationale: Differentiates derivatives with superior tissue penetration and renal stability.

1. Preparation
  • Organism: E. coli (clinical isolate) or E. faecalis.[3][4][5][6]

  • Inoculum: Culture overnight, dilute to ~

    
     CFU/mL.
    
2. Induction (Carrageenan Priming)[6]
  • Day -4: Administer 0.2 mL of 2% lambda-carrageenan (IV) to predispose kidneys to infection.

  • Day 0: Inject

    
     CFU bacteria IV (tail vein).
    
3. Dosing Regimen
  • Start: 1 hour post-infection.

  • Frequency: BID (Twice daily) for 3 days.

  • Dose Groups:

    • Vehicle Control

    • ABT-719 (Reference): 5 mg/kg

    • Derivative X (Low): 2 mg/kg

    • Derivative X (Mid): 10 mg/kg

    • Derivative X (High): 50 mg/kg

    • Ciprofloxacin (Comparator): 20 mg/kg

4. Endpoint Analysis (Day 4)
  • Euthanize mice.

  • Aseptically harvest kidneys.

  • Homogenize in sterile PBS.

  • Plate serial dilutions on agar.[6]

  • Metric: Calculate

    
     CFU reduction vs. Vehicle.
    
Protocol C: Neutropenic Thigh Infection Model (General Screening)

Use this for rapid screening of intrinsic antibacterial activity in vivo, independent of renal accumulation.

  • Neutropenia: Cyclophosphamide (150 mg/kg IP Day -4, 100 mg/kg IP Day -1).

  • Infection: IM injection of bacteria (

    
     CFU) into posterior thigh muscle.
    
  • Dosing: Start 2h post-infection. Administer q12h or q24h based on PK.

  • Harvest: 24h post-treatment. Homogenize thigh muscle for CFU counts.

Decision Tree for Lead Optimization

Use the following logic flow to determine if a derivative should advance.

DecisionTree Start New Derivative Synthesized InVitro In Vitro MIC (< 0.1 µg/mL?) Start->InVitro Solubility Solubility Check (> 1 mg/mL?) InVitro->Solubility Yes Discard Discard / Redesign InVitro->Discard No PK_Study PK Snapshot (Oral Bioavail > 30%?) Solubility->PK_Study Yes Solubility->Discard No (Formulation fail) Tox MTD Check (No acute tox @ 50mg/kg) PK_Study->Tox Yes PK_Study->Discard No Efficacy Pyelonephritis Model (>2 log reduction?) Tox->Efficacy Pass Tox->Discard Fail Advance Lead Candidate Efficacy->Advance Yes Efficacy->Discard No

Figure 2: Screening Logic for ABT-719 Derivatives. MIC: Minimum Inhibitory Concentration; PK: Pharmacokinetics; MTD: Maximum Tolerated Dose.

Data Reporting Standards

When documenting results for ABT-719 derivatives, organize data as follows to ensure comparability with historical Abbott data.

Table 1: In Vivo Efficacy Summary (Pyelonephritis Model)
CompoundDose (mg/kg/day)RouteOrganismKidney Burden (

CFU/g)

vs Control
Vehicle-POE. faecalis

-
ABT-719 10POE. faecalis

-4.3
Derivative A10POE. faecalis

-2.4
Derivative B10POE. faecalis

-4.7

Interpretation:

  • Derivative A: Inferior to parent. Likely poor bioavailability or renal clearance issues.

  • Derivative B: Superior to parent. Candidate for advanced PK/PD profiling.

References

  • Meulbroek, J. A., et al. (1996). "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis."[5][6] Journal of Antimicrobial Chemotherapy, 38(4), 641-653.[5]

  • Alder, J. D., et al. (1995). "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy, 39(4), 964-970.[1] [7]

  • Li, Q., et al. (1996). "Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position." Journal of Medicinal Chemistry, 39(16), 3070-3088.

  • McCullough, P. A., et al. (2016). "ABT-719 for the Prevention of Acute Kidney Injury...[8] (Disambiguation Reference)." Journal of the American Heart Association. (Note: Cited for disambiguation of the peptide Modimelanotide).

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Insights: The Causality of ABT-719 HCl Precipitation

Welcome to the Technical Support Center for ABT-719 HCl. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ABT-719 HCl. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical challenges associated with preparing ABT-719 HCl in biological media.

ABT-719 (also known as A-86719.1) is a potent 2-pyridone DNA gyrase and topoisomerase IV inhibitor[1]. While its unique structure offers advantages over traditional fluoroquinolones, improper handling during media preparation can lead to micro-precipitation, compromised assay integrity, and irreproducible Minimum Inhibitory Concentration (MIC) data.

To troubleshoot solubility, one must first understand the molecular behavior of ABT-719 HCl in solution.

  • Structural Twisting and Baseline Solubility: Unlike planar quinolones (e.g., ciprofloxacin), ABT-719 features steric congestion between its methyl and cyclopropyl groups, forcing them out of the plane of the pyridone ring by approximately 30°[2]. This deviation from planarity disrupts the crystal lattice packing, inherently enhancing its thermodynamic aqueous solubility[2].

  • Tautomeric Equilibrium: The 2-pyridone core exists in a tautomeric equilibrium between the 2(1H)-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is highly sensitive to the dielectric constant and pH of the solvent, meaning a shift from pure water to complex biological media alters its hydrogen-bonding capacity.

  • The Common-Ion Effect & pH Shock: ABT-719 is supplied as a hydrochloride (HCl) salt. In unbuffered sterile water, it dissolves readily by creating a slightly acidic microenvironment. However, when this stock is rapidly introduced into buffered assay media (e.g., Mueller-Hinton Broth at pH 7.3), two things happen simultaneously:

    • The sudden pH increase neutralizes the protonated basic amine on the pyrrolidine ring, driving the drug toward its less soluble zwitterionic state.

    • The high concentration of endogenous chloride ions in the media suppresses the dissociation of the HCl salt via the common-ion effect, triggering rapid precipitation.

Quantitative Solubility Profiles

To optimize your experimental design, refer to the established solubility parameters for ABT-719 HCl across common laboratory solvent systems.

Solvent SystempH RangeMax Stock Concentration (mg/mL)Application Notes & Causality
ddH₂O 4.0 - 5.510.0Ideal for primary stock. The HCl salt maintains high solubility due to the lack of competing ions and favorable acidic pH.
100% DMSO N/A25.0Best for high-throughput screening or long-term storage (-20°C). Requires final assay dilution to contain <1% DMSO to avoid bacterial toxicity.
Mueller-Hinton Broth 7.2 - 7.40.25Working media for MIC assays. Highly susceptible to precipitation if the stock is added too rapidly due to pH shock.
RPMI 1640 7.0 - 7.40.15Mammalian cell culture media. High inorganic salt content exacerbates the common-ion effect, lowering the solubility threshold.

Self-Validating Protocol for ABT-719 HCl Media Preparation

Do not simply mix and hope for the best. This protocol is engineered as a self-validating system; if a step fails, the protocol catches the error before you waste time and reagents on a compromised biological assay.

Step 1: Thermal Equilibration

  • Action: Allow the ABT-719 HCl vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Causality: Opening cold vials introduces atmospheric moisture. Condensation alters the hydration state of the crystal lattice, unpredictably shifting the molecular weight and reducing subsequent solubility.

Step 2: Primary Stock Preparation (100x)

  • Action: Dissolve the powder in ddH₂O or 100% DMSO to create a 100x concentrated stock (e.g., 10 mg/mL). Vortex for 60 seconds, then bath-sonicate for 5 minutes.

  • Validation Checkpoint 1: Hold the tube against a pure black background under bright light. The solution must be optically clear. If a Tyndall effect (light scattering) is observed, micro-crystals remain. Do not proceed until clear.

Step 3: Media Pre-Warming

  • Action: Pre-warm the target biological media (e.g., MHB) to 37°C in a water bath.

  • Causality: Thermodynamic solubility is directly proportional to temperature. Adding a room-temperature stock to cold media causes localized supersaturation, forcing the drug out of solution irreversibly.

Step 4: Dropwise Integration

  • Action: Place the pre-warmed media on a magnetic stirrer at 400 RPM. Add the 100x ABT-719 HCl stock dropwise (1 drop per second) into the vortex center.

  • Causality: Dropwise addition ensures infinite dilution kinetics, allowing the buffer to accommodate the drug before localized pH gradients can form and trigger precipitation.

Step 5: Spectrophotometric Self-Validation

  • Action: Blank a spectrophotometer with pure media. Read the OD₆₀₀ of your final ABT-719 HCl-spiked media.

  • Validation Checkpoint 2: The OD₆₀₀ must be < 0.05 . If the OD₆₀₀ is ≥ 0.05, sub-visual micro-precipitation has occurred. This will artificially inflate bacterial growth readings and lower the effective drug concentration. Discard and repeat Step 4 with slower addition.

Workflow Visualization

ABT719_Solubility Start 1. Weigh ABT-719 HCl Solvent 2. Add Primary Solvent (ddH2O or DMSO) Start->Solvent Stock 3. Vortex & Sonicate (100x Stock) Solvent->Stock Inspect 4. Visual Inspection Is it optically clear? Stock->Inspect Adjust Adjust pH or Increase Co-solvent Inspect->Adjust No (Turbid) Media 5. Dropwise Addition to 37°C Stirring Media Inspect->Media Yes (Clear) Adjust->Stock Validate 6. Self-Validation: OD600 must be < 0.05 Media->Validate

Workflow for ABT-719 HCl media preparation and spectrophotometric self-validation.

Troubleshooting & FAQs

Q: Why does my ABT-719 HCl stock precipitate immediately upon addition to Mueller-Hinton broth, even though it was perfectly clear in water? A: This is a classic manifestation of "pH shock." While the structural twisting of the 2-pyridone core enhances its baseline aqueous solubility compared to planar quinolones[2], the HCl salt relies on an acidic microenvironment to remain dissolved at high concentrations. When introduced rapidly into buffered media at pH 7.4, the sudden deprotonation shifts the molecule into its less soluble zwitterionic state. Solution: Strictly adhere to Step 3 and Step 4 of the protocol—pre-warm the media and add the stock dropwise under vigorous stirring to prevent localized pH spikes.

Q: Can I use DMSO to improve the solubility of ABT-719 HCl for high-concentration assays? A: Yes, DMSO is an excellent primary solvent for ABT-719 HCl because it bypasses the tautomeric equilibrium constraints seen in aqueous environments[3]. However, you must implement a strict validation check: ensure the final DMSO concentration in your bacterial culture does not exceed 1% (v/v). Concentrations above 1% can disrupt bacterial membrane integrity, artificially lowering the MIC and invalidating your efficacy data.

Q: My MIC values for ABT-719 are inconsistent across biological replicates. Could solubility be the hidden variable? A: Absolutely. If ABT-719 HCl micro-precipitates during serial dilution, the effective soluble concentration of the drug is much lower than your calculated concentration, leading to falsely elevated MIC values. Furthermore, these micro-precipitates scatter light, which automated plate readers misinterpret as bacterial growth. Solution: Always run a "media + drug (no bacteria)" control well. If the OD₆₀₀ of this well increases over the incubation period, your drug is precipitating out of solution over time.

References

  • Source: ASM Journals (Antimicrobial Agents and Chemotherapy)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: NIH / RSC Advances URL

Sources

Optimization

Technical Support Center: Troubleshooting ABT-719 HCl Precipitation in Cell Culture

Introduction As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex small molecules. ABT-719 (also known as A-86719.1) is a potent 2-pyridone antimicrobial age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex small molecules. ABT-719 (also known as A-86719.1) is a potent 2-pyridone antimicrobial agent that targets bacterial DNA gyrase and topoisomerase IV[1]. While it demonstrates excellent efficacy in vivo[2], formulating the hydrochloride salt (CAS 162763-53-3)[3] for in vitro mammalian cell culture (e.g., intracellular infection models or cytotoxicity counter-screens) often results in sudden precipitation.

This guide deconstructs the physical chemistry behind this phenomenon and provides a self-validating protocol to ensure complete solubilization and reliable experimental data.

Section 1: Mechanistic Root Causes of Precipitation (The "Why")

Understanding why ABT-719 HCl crashes out of solution is critical to preventing it. The precipitation is rarely due to a single factor, but rather a combination of three thermodynamic and chemical shocks:

  • The pH Shift & Free Base Conversion: ABT-719 is supplied as a hydrochloride (HCl) salt to enhance its stability and solubility in water during initial reconstitution. However, standard cell culture media (e.g., DMEM, RPMI-1640) is heavily buffered to a physiological pH of ~7.4. Upon introduction to the media, the acidic HCl salt is instantly neutralized. The molecule reverts to its free base form, which is highly hydrophobic and possesses drastically lower aqueous solubility[4].

  • Solvent Shock (DMSO to Aqueous): To bypass initial solubility limits, researchers typically prepare highly concentrated primary stocks (e.g., 10-20 mM) in 100% DMSO. When this organic stock is pipetted directly into aqueous media, the DMSO rapidly diffuses outward. The ABT-719 molecules are momentarily left in a localized micro-environment of pure water where their concentration vastly exceeds their thermodynamic solubility limit, triggering rapid nucleation and micro-crystal formation.

  • Divalent Cation Chelation: The 2-pyridone core of ABT-719 shares structural and functional similarities with fluoroquinolones[5]. These motifs have a known propensity to chelate divalent cations (Ca²⁺, Mg²⁺) that are abundant in standard cell culture media. This chelation can form poorly soluble macromolecular complexes that precipitate out of solution.

Section 2: Optimized Step-by-Step Solubilization Protocol (The "How")

To circumvent solvent shock and pH-induced nucleation, you must use the "Intermediate Dilution" technique. This protocol is a self-validating system designed to step down the organic solvent concentration gradually.

Phase 1: Reconstitution & Equilibration
  • Step 1: Primary Stock Preparation

    • Action: Dissolve ABT-719 HCl powder in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature water-induced hydrolysis. Limiting the stock to 10 mM ensures you do not overload the carrying capacity of the final aqueous media.

  • Step 2: Thermal Equilibration

    • Action: Pre-warm the 10 mM DMSO stock to room temperature and the target cell culture media (containing 5-10% FBS) to 37°C.

    • Causality: The thermodynamic solubility of the lipophilic free base is highly temperature-dependent. Introducing the compound to cold media drastically lowers the solubility threshold, virtually guaranteeing precipitation.

Phase 2: The Buffer Zone & Final Addition
  • Step 3: Intermediate Dilution

    • Action: Create a 1 mM intermediate working solution by adding 1 part of the 10 mM DMSO stock to 9 parts of warm PBS (or serum-free media) while vortexing continuously.

    • Causality: This step gradually reduces the DMSO concentration from 100% to 10%. The continuous kinetic energy from vortexing prevents localized supersaturation, allowing the molecules to remain dispersed as the solvent polarity shifts.

  • Step 4: Final Dropwise Addition

    • Action: Add the 1 mM intermediate solution dropwise to the final 37°C culture media to reach your desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% (v/v).

    • Causality: Dropwise addition into a larger volume of media containing serum proteins (FBS) allows the proteins to act as hydrophobic carriers, binding the ABT-719 free base and stabilizing it in the aqueous environment.

Phase 3: System Validation
  • Step 5: Microscopy Check

    • Action: Before applying the formulated media to your cells, observe a 1 mL aliquot under an inverted phase-contrast microscope at 20X magnification.

    • Causality: The absence of highly refractile, needle-like microcrystals confirms successful solubilization. If crystals are present, the media must be discarded, as precipitated drug will yield false-negative efficacy data and potential physical cytotoxicity.

Section 3: Quantitative Formulation Data

ParameterValueScientific Implication
Molecular Weight 381.8 g/mol (HCl salt)Use this MW for molarity calculations, not the free base (345.37 g/mol ).
Primary Solvent 100% Anhydrous DMSOEnsures complete solvation and prevents water-induced hydrolysis.
Max Stock Concentration 10 - 20 mMExceeding 20 mM increases the risk of solvent shock upon dilution.
Aqueous Solubility (pH 7.4) < 100 µM (Estimated)The free base is lipophilic; high concentrations in media will precipitate.
Final DMSO Tolerance ≤ 0.1% (v/v)Higher DMSO concentrations can cause mammalian cell cytotoxicity.
Divalent Cation Affinity Moderate to HighChelates Ca²⁺/Mg²⁺ in DMEM/RPMI, potentially forming insoluble complexes.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does ABT-719 HCl precipitate immediately upon touching the media, even if my final concentration is only 10 µM? A: This is a classic manifestation of "solvent shock." When a drop of 100% DMSO hits the aqueous media, the DMSO rapidly diffuses outward. The ABT-719 molecules are momentarily left behind in a micro-environment of pure water where their concentration vastly exceeds their aqueous solubility limit, causing them to crash out as microcrystals before they can disperse.

Q: Does the HCl salt form guarantee aqueous solubility in my cell culture media? A: No. While the HCl salt is highly soluble in pure water (due to the acidic pH it creates), cell culture media is heavily buffered to pH ~7.4. At this physiological pH, the HCl salt is neutralized, and ABT-719 reverts to its free base form, which is highly lipophilic and poorly soluble.

Q: Can I use heat or sonication to redissolve the precipitate directly in the media? A: While sonication can break up large crystals into a fine suspension, it rarely redissolves the compound completely at pH 7.4. Furthermore, heating media above 37°C can denature essential serum proteins (like FBS) and degrade heat-labile nutrients. It is scientifically sounder to discard the precipitated media and prepare a fresh dilution using the intermediate step method.

Q: Does the presence of calcium and magnesium in DMEM affect ABT-719? A: Yes. Similar to fluoroquinolones, the 2-pyridone core of ABT-719 can chelate divalent cations (Ca²⁺, Mg²⁺) present in standard media like DMEM. This chelation can form insoluble complexes. If precipitation persists despite using the intermediate dilution method, consider using a cation-reduced media or adjusting your assay formulation.

Section 5: Workflow Visualization

ABT719_Workflow N1 ABT-719 HCl (Dry Powder) N2 Primary Stock 10 mM in 100% DMSO N1->N2 Dissolve & Vortex N3 Direct Addition to Media (pH 7.4) N2->N3 Unadvised N5 Intermediate Dilution 1 mM in Warm PBS N2->N5 Recommended N4 Precipitation (Solvent Shock / pH Shift) N3->N4 Nucleation N6 Dropwise Addition with High Agitation N5->N6 Equilibrate N7 Solubilized ABT-719 in Cell Culture N6->N7 Final Assay

Workflow for ABT-719 HCl formulation to prevent solvent shock and precipitation in cell culture.

References

  • Chu, D. T., et al. "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy. Source: ASM Journals. URL:[Link]

  • Alder, J., et al. "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis." Journal of Antimicrobial Chemotherapy. Source: PubMed. URL:[Link]

  • Biochempartner. "ABT-719 hydrochloride (CAS 162763-53-3) Data Sheet." Source: Biochempartner. URL:[Link]

  • "Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity." International Journal of Pharmaceutical Research and Applications. Source: IJPRA Journal. URL: [Link]

  • Li, Q., Mitscher, L. A., & Shen, L. L. "The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors." Medicinal Research Reviews. Source: PubMed. URL: [Link]

Sources

Troubleshooting

ABT-719 HCl Technical Support &amp; Assay Optimization Center

Welcome to the technical support center for ABT-719 HCl (A-86719.1), a highly potent 2-pyridone antimicrobial agent. ABT-719 represents a distinct class of DNA gyrase and topoisomerase IV inhibitors (4H-4-oxoquinolizines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ABT-719 HCl (A-86719.1), a highly potent 2-pyridone antimicrobial agent. ABT-719 represents a distinct class of DNA gyrase and topoisomerase IV inhibitors (4H-4-oxoquinolizines) designed to overcome resistance mechanisms that typically defeat traditional fluoroquinolones[1][2].

This guide is engineered for drug development professionals and microbiologists to troubleshoot in vitro assays, optimize biochemical evaluations, and translate findings into robust in vivo models.

Core Mechanism & Rationale

To successfully work with ABT-719 HCl, researchers must understand its structural divergence from legacy fluoroquinolones. By transposing the nitrogen atom to the bridgehead position of the quinolone core and adding a methyl group at the 9-position, ABT-719 alters its binding geometry within the enzyme-DNA cleavage complex[2]. This allows it to bypass common target-site mutations (e.g., GyrA Ser84Leu or ParC mutations) that confer high-level ciprofloxacin resistance in Gram-positive and Gram-negative pathogens[3][4].

MOA ABT719 ABT-719 HCl (2-Pyridone Core) Gyrase DNA Gyrase (GyrA/GyrB) ABT719->Gyrase Primary Target (Gram -) TopoIV Topoisomerase IV (ParC/ParE) ABT719->TopoIV Primary Target (Gram +) Cleavage Stabilization of Cleavage Complexes Gyrase->Cleavage TopoIV->Cleavage DSB Double-Strand DNA Breaks Cleavage->DSB Death Bacterial Cell Death (Overcomes FQ Resistance) DSB->Death

Mechanism of Action of ABT-719 HCl targeting DNA Gyrase and Topoisomerase IV.

Quantitative Data Summaries

When benchmarking ABT-719 HCl against your own synthesized analogs or clinical isolates, refer to these validated efficacy metrics.

Table 1: In Vitro Antibacterial Activity (MIC₉₀) Comparison[1][5]
Organism / Strain ProfileABT-719 MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)
Staphylococcus aureus (Susceptible)0.0150.5
Staphylococcus aureus (Cipro-Resistant)0.2564.0
Streptococcus pneumoniae0.032.0
Pseudomonas aeruginosa (Cipro-Resistant)2.0>32.0
Anaerobes (Gram-positive & Gram-negative)0.12 - 0.25Variable
Table 2: In Vivo Therapeutic Efficacy (ED₅₀) in Murine Pyelonephritis[6][7]

Note: ED₅₀ is defined as the dose required to produce a 2 log₁₀ reduction in kidney bacterial burden.

Pathogen (Clinical Isolates) ABT-719 ED₅₀ (mg/kg/day) Comparator ED₅₀ (mg/kg/day)
Enterococcus faecalis (Subcutaneous) 4.5 - 13.6 34.2 - >50.0 (Ciprofloxacin)
Enterococcus faecium (Cipro/Vanco-Resistant) 17.9 (sc) >50.0 (Cipro) / >50.0 (Vanco)
Escherichia coli (Oral) 1.1 ~1.1 (Ciprofloxacin)

| Pseudomonas aeruginosa (Oral) | 2.7 | ~2.7 (Ciprofloxacin) |

Frequently Asked Questions & Troubleshooting

Q1: I am unable to detect DNA cleavage complexes with S. aureus gyrase in my biochemical assays using ABT-719. What is going wrong? A1: The primary culprit is likely the ionic strength of your reaction buffer, specifically the concentration of Potassium Glutamate (K-Glu). S. aureus gyrase is highly sensitive to K-Glu concentrations[4][5]. High concentrations of K-Glu inhibit the enzyme-mediated DNA cleavage activity.

  • Solution: Optimize your buffer by performing the cleavage reactions in a buffer containing little to no K-Glu (titrate between 0 and 100 mM). At lower K-Glu ranges, ABT-719 will induce substantial conversion of supercoiled DNA into the linear cleaved product[5].

Q2: My MIC values for ABT-719 HCl against E. faecalis are excellent in vitro, but my standard systemic mouse infection model shows poor translation. How can I validate in vivo efficacy? A2: Systemic models often fail to capture the localized efficacy of topoisomerase inhibitors due to rapid clearance or protein binding. To accurately validate ABT-719 against Enterococci, transition to an experimental murine pyelonephritis model [6][7].

  • Solution: Induce pyelonephritis in carrageenan-treated mice. This model provides a reliable endpoint (reduction in kidney bacterial burden) and demonstrates that ABT-719 has considerable subcutaneous and oral efficacy, often outperforming vancomycin and ciprofloxacin against resistant E. faecalis and E. faecium[7].

Q3: Does the plasmid-encoded Qnr protein protect against ABT-719 inhibition? A3: Yes. While ABT-719 overcomes many chromosomal GyrA/ParC mutations, the Qnr pentapeptide repeat protein—which protects DNA gyrase from quinolones—is not strictly quinolone-specific. Qnr has been shown to block inhibition by 2-pyridones like ABT-719[8]. If you observe unexpected resistance, screen your isolates for qnr plasmid carriage.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized methodologies.

Protocol A: In Vitro DNA Cleavage Assay for S. aureus Topoisomerases

This protocol isolates the biochemical stabilization of the cleavage complex, proving target engagement[4][5].

Workflow Start Prepare S. aureus Gyrase/Topo IV Buffer Optimize Buffer (0-100 mM K-Glu) Start->Buffer Drug Add ABT-719 HCl (Titration Series) Buffer->Drug DNA Add Supercoiled Plasmid DNA Drug->DNA Incubate Incubate & Trap Cleavage Complexes DNA->Incubate SDS Quench with SDS & Proteinase K Incubate->SDS Gel Agarose Gel Electrophoresis SDS->Gel

Optimized workflow for S. aureus DNA cleavage assays using ABT-719 HCl.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a cleavage buffer containing 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 5 mM DTT, and a carefully titrated concentration of K-Glu (0, 25, 50, and 100 mM). Causality: Low K-Glu ensures stable enzyme-DNA binding kinetics for S. aureus.

  • Enzyme & Drug Assembly: In a 20 µL reaction volume, combine the optimized buffer, 1 unit of purified S. aureus DNA gyrase or Topoisomerase IV, and ABT-719 HCl (titrated from 0.1 to 100 µg/mL).

  • Substrate Addition: Add 0.4 µg of supercoiled plasmid DNA (e.g., pBR322 or ColE1).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the drug to trap the enzyme-DNA cleavage complexes.

  • Quenching & Digestion: Arrest the reaction by adding 2 µL of 10% SDS (to denature the enzyme and trap the covalent DNA breaks) followed by 2 µL of Proteinase K (1 mg/mL). Incubate at 37°C for an additional 30 minutes to digest the covalently bound proteins.

  • Visualization: Resolve the DNA products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the conversion of the supercoiled DNA band into the linear DNA band using densitometry.

Protocol B: Murine Pyelonephritis Efficacy Model

Used to determine the in vivo ED₅₀ of ABT-719 against resistant Enterococci[6][7].

Step-by-Step Procedure:

  • Immunosuppression/Preparation: Administer carrageenan intravenously to female mice (e.g., CF-1 strain) 7 days prior to infection to induce renal susceptibility.

  • Infection: Inject 0.2 mL of a bacterial suspension (approx. 10⁷ to 10⁸ CFU/mL of clinical E. faecalis or E. faecium isolates) into the tail vein.

  • Treatment Regimen: Begin ABT-719 HCl therapy 4 hours post-infection. Administer the drug either subcutaneously (sc) or orally (po) twice daily for 3 consecutive days. Include a vehicle control group and a ciprofloxacin/vancomycin comparator group.

  • Endpoint Harvest: Sacrifice the mice 24 hours after the final dose. Aseptically remove, weigh, and homogenize the kidneys.

  • Plating & ED₅₀ Calculation: Plate serial dilutions of the kidney homogenates on appropriate agar to determine CFU/g of tissue. Calculate the therapeutic ED₅₀ as the dose required to achieve a 2 log₁₀ reduction in bacterial burden compared to untreated controls.

References

  • Flamm, R. K., et al. "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy, nih.gov. Available at:[Link]

  • Flamm, R. K., et al. "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." PubMed, nih.gov. Available at:[Link]

  • Meulbroek, J. A., et al. "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis." Journal of Antimicrobial Chemotherapy, oup.com. Available at:[Link]

  • Meulbroek, J. A., et al. "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis." PubMed, nih.gov. Available at:[Link]

  • Chu, D. T., et al. "Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents." Journal of Medicinal Chemistry, acs.org. Available at:[Link]

  • Saiki, A. Y., et al. "DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones." Antimicrobial Agents and Chemotherapy, nih.gov. Available at:[Link]

  • Saiki, A. Y., et al. "DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridone." ASM Journals, asm.org. Available at:[Link]

  • Jacoby, G. A., et al. "Protective Effect of Qnr on Agents Other than Quinolones That Target DNA Gyrase." Journal of Antimicrobial Chemotherapy, nih.gov. Available at:[Link]

  • Aldred, K. J., et al. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." PubMed Central, nih.gov. Available at:[Link]

Sources

Optimization

ABT-719 HCl Technical Support Center: Navigating Quinolone Cross-Resistance

[label="MIC Drops: Efflux Pump\nOverexpression ( Finalizing Analysis Flow My focus is completing the visual representation of the final workflow. I've ensured seamless text and node integration, focusing on a self-valida...

Author: BenchChem Technical Support Team. Date: March 2026

[label="MIC Drops: Efflux Pump\nOverexpression (

Finalizing Analysis Flow

My focus is completing the visual representation of the final workflow. I've ensured seamless text and node integration, focusing on a self-validating diagnostic logic for MIC troubleshooting, which is now ready for final review.

Refining Documentation Clarity

I'm now making final revisions to ensure the document is clear and concise. I've re-examined the diagnostic workflow, ensuring its readability and efficacy. The complete diagram now connects high MIC values to various resistance mechanisms, including qnr-mediated protection, mutations, and efflux pump activity.

Completing Diagnostic Logic

I'm now integrating the final pieces, focusing on the visual workflow's logical consistency and diagnostic flow. The diagram's readability is ensured, and all resistance mechanisms are clearly mapped, connecting the dots to the final analysis with self-validating precision.

Welcome to the ABT-719 HCl Technical Support Center. This guide is engineered for researchers, microbiologists, and drug development professionals evaluating the 2-pyridone antimicrobial ABT-719 (A-86719.1) against fluoroquinolone-resistant pathogens. Below, you will find mechanistic FAQs, self-validating experimental workflows, and troubleshooting logic to ensure high-fidelity data generation.

Core Principles & Mechanism FAQs

Q: How does the chemical structure of ABT-719 bypass classical fluoroquinolone cross-resistance? A: ABT-719 belongs to the 2-pyridone (quinolizinone) subclass of topoisomerase inhibitors. Unlike traditional fluoroquinolones (e.g., ciprofloxacin), the N-1 nitrogen atom in ABT-719 is switched with the C-5 carbon atom to produce a highly active bioisostere[1]. This structural shift alters the drug's spatial interaction with the enzyme-DNA cleavage complex. Consequently, ABT-719 acts as a potent, balanced inhibitor of both bacterial DNA gyrase and topoisomerase IV[1][2]. When a pathogen develops a chromosomal target-site mutation (such as gyrA or parC QRDR mutations) that abolishes ciprofloxacin binding, ABT-719 retains its binding affinity, effectively overcoming this primary cross-resistance mechanism[3][4].

Q: Is ABT-719 HCl immune to all forms of quinolone resistance? A: No. While ABT-719 successfully overcomes chromosomal target-site mutations, it remains highly susceptible to plasmid-mediated quinolone resistance (PMQR) driven by Qnr proteins. Qnr proteins are pentapeptide repeat proteins that physically shield DNA gyrase from both traditional fluoroquinolones and 2-pyridones[5]. If your experimental strain harbors qnr alleles (e.g., qnrA1), you will observe cross-resistance.

Q: What is the optimal formulation and storage for ABT-719 HCl in vitro? A: ABT-719 is typically supplied as a hydrochloride salt[6]. While the salt form enhances aqueous solubility compared to the parental non-salt (A-86719.0), highly concentrated stock solutions may require slight pH adjustments (using 0.1 N NaOH or HCl) to achieve complete dissolution and stability at physiological pH levels[7].

MoA FQ Fluoroquinolones (e.g., Ciprofloxacin) GyrA_WT Wild-Type GyrA/ParC (Susceptible) FQ->GyrA_WT Inhibits GyrA_Mut Mutated GyrA/ParC (Target-Site Resistance) FQ->GyrA_Mut Fails to Bind ABT ABT-719 HCl (2-Pyridone Core) ABT->GyrA_WT Inhibits ABT->GyrA_Mut Binds (Balanced Affinity) Death1 Bacterial Cell Death GyrA_WT->Death1 Survival1 Bacterial Survival (Resistance) GyrA_Mut->Survival1 Death2 Bacterial Cell Death (Resistance Bypassed) GyrA_Mut->Death2 Qnr Qnr Protection (Plasmid-Mediated) Qnr->FQ Blocks Qnr->ABT Blocks

Fig 1: ABT-719 HCl mechanism of action bypassing GyrA/ParC mutations but blocked by Qnr proteins.

Experimental Workflows: Step-by-Step Methodologies

Protocol: Comparative Broth Microdilution MIC Assay for Resistance Profiling

Objective: To validate the efficacy of ABT-719 HCl against fluoroquinolone-resistant isolates. Self-Validating Causality: By testing wild-type and resistant isogenic pairs simultaneously, alongside positive/negative growth controls, researchers can isolate the exact mechanism of resistance. If the wild-type control fails to meet established MIC benchmarks, the assay environment (e.g., pH, cation concentration) is flawed, invalidating the resistant strain data.

Step 1: Compound Preparation

  • Weigh exactly 1.0 mg of ABT-719 HCl powder.

  • Dissolve in 1 mL of sterile deionized water. If precipitation occurs, adjust the pH dropwise with 0.1 N NaOH until the solution clears[7].

  • Prepare a parallel stock solution of Ciprofloxacin (comparator) at 1 mg/mL in 0.1 N HCl.

Step 2: Inoculum Preparation

  • Streak S. aureus ATCC 29213 (susceptible control) and your characterized ciprofloxacin-resistant clinical isolate onto Mueller-Hinton (MH) agar. Incubate overnight at 37°C.

  • Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton II (MHII) broth to achieve a final testing inoculum of 5 × 10^5 CFU/mL[2]. Causality Note: Cation adjustment (Ca2+ and Mg2+) is critical because divalent cations can chelate quinolone-like structures, artificially inflating MIC values.

Step 3: Assay Assembly & Incubation

  • In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of ABT-719 HCl and Ciprofloxacin (range: 64 µg/mL to 0.008 µg/mL) in 50 µL of MHII broth.

  • Add 50 µL of the diluted bacterial inoculum to each well.

  • Include a positive growth control (broth + inoculum, no drug) and a negative sterility control (broth only) to self-validate the assay's integrity.

  • Incubate plates aerobically at 37°C for 18–20 hours.

Step 4: Endpoint Determination

  • Visually inspect the plates. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Troubleshooting Guide & Diagnostic Logic

Issue: ABT-719 HCl shows unexpectedly high MIC values (>4 µg/mL) in a ciprofloxacin-resistant strain. Diagnostic Logic: If ABT-719 fails to inhibit a fluoroquinolone-resistant strain, the resistance is likely not driven by a simple gyrA target-site mutation. It is either Qnr-mediated or driven by massive efflux pump overexpression.

Actionable Steps:

  • Efflux Pump Check: Repeat the MIC assay in the presence of 20 µg/mL reserpine (a known broad-spectrum efflux pump inhibitor)[2]. If the ABT-719 MIC drops by ≥4-fold, the cross-resistance is mediated by active efflux (e.g., NorA in S. aureus or LmrS pumps)[4][8].

  • PMQR Check: If reserpine has no effect on the MIC, perform a PCR assay targeting qnrA, qnrB, and qnrS genes. Qnr proteins block ABT-719 binding directly, rendering the compound ineffective[5].

Workflow Start High ABT-719 MIC Observed in FQ-Resistant Strain Check1 Perform PCR for qnr Genes Start->Check1 QnrPos Positive: Qnr-Mediated Resistance (ABT-719 is susceptible) Check1->QnrPos qnr+ QnrNeg Negative: Investigate Efflux Check1->QnrNeg qnr- Check2 Run MIC with Reserpine (Efflux Inhibitor) QnrNeg->Check2 Efflux MIC Drops: Efflux Pump Overexpression (e.g., NorA) Check2->Efflux MIC reduction ≥ 4-fold Other MIC Stable: Novel Mutation or Permeability Issue Check2->Other No MIC change

Fig 2: Diagnostic workflow for troubleshooting unexpectedly high ABT-719 MICs in resistant strains.

Quantitative Benchmarks

To assist in validating your internal controls, refer to the following expected MIC benchmarks for ABT-719 HCl compared to Ciprofloxacin[9][10]. A successful bypass of target-site cross-resistance is indicated by a massive fold-improvement in the ABT-719 MIC against ciprofloxacin-resistant isolates.

Organism PhenotypeCiprofloxacin MIC₉₀ (µg/mL)ABT-719 HCl MIC₉₀ (µg/mL)Fold-Improvement vs. Cipro
S. aureus (Susceptible)0.50.015~33x
S. aureus (Cipro-Resistant)64.00.25256x
S. pneumoniae (Susceptible)1.00.03~33x
P. aeruginosa (Cipro-Resistant)>32.02.0>16x

References

  • Development of a Dual-Acting Antibacterial Agent (TNP-2092)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Protective Effect of Qnr on Agents Other than Quinolones That Target DNA Gyrase Source: ASM Journals URL
  • Efficacies of ABT-719 and Related 2-Pyridones Source: ASM Journals URL
  • In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor Source: ASM Journals URL
  • Source: PubMed (NIH)
  • Emerging Resistance to Fluoroquinolones in Staphylococci: An Alert Source: ACP Journals URL
  • Source: Oxford University Press (OUP)

Sources

Troubleshooting

Technical Support Center: ABT-719 HCl Optimization Guide

Subject: Reducing Cytotoxicity of ABT-719 HCl (Modimelanotide) in Mammalian Cell Culture Ticket ID: TS-ABT-719-OPT Status: Active Support Tier: Senior Application Scientist[1] Executive Summary & Molecule Profile[1] User...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reducing Cytotoxicity of ABT-719 HCl (Modimelanotide) in Mammalian Cell Culture Ticket ID: TS-ABT-719-OPT Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Molecule Profile[1]

User Issue: Observation of unintended cytotoxicity (cell death, morphological changes, or reduced viability) when treating mammalian cells with ABT-719 HCl.

Technical Diagnosis: ABT-719 (Modimelanotide) is a synthetic peptide agonist for melanocortin receptors (MC1R, MC3R, MC4R, MC5R).[1][2] Unlike BH3-mimetics (e.g., ABT-199/Venetoclax) designed to induce apoptosis, ABT-719 is cytoprotective by design .[1]

If you observe cytotoxicity, it is likely an experimental artifact caused by one of three factors:

  • The "HCl" Factor (pH Shock): Dissolving the hydrochloride salt form in unbuffered solutions creates an acidic environment.[1]

  • Supratherapeutic Dosing: Dosing in the micromolar (

    
    M) range when the compound is active in the nanomolar (nM) range.[1]
    
  • Vehicle Toxicity: Using high concentrations of organic solvents (DMSO) for a water-soluble peptide.[1]

Compound Snapshot
PropertySpecificationImplication for Cell Culture
Compound Name ABT-719 (Modimelanotide) HClPeptide-based agonist.[1]
Molecular Class Melanocortinergic PeptideSusceptible to aggregation; pH sensitive.[1]
Primary Targets MC1R, MC3R, MC4R, MC5R

values are typically 1.9 – 3.7 nM [1].[1][2]
Solubility Water-soluble (Salt form)Avoid DMSO if possible; use aqueous buffers.[1]
Cytotoxicity Risk Low (Intrinsic) / High (Artifactual)Toxicity usually indicates formulation error.[1]

Troubleshooting Modules: Root Cause Analysis

Module A: The "HCl" Acidification Trap

The Science: ABT-719 is supplied as a Hydrochloride (HCl) salt.[1] When dissolved in a small volume of unbuffered water or low-capacity media, the protons dissociate, causing a rapid drop in pH.[1]

  • Symptom: Media turns yellow (phenol red indicator) immediately upon addition, or cells detach within 1 hour.[1]

  • Fix: Reconstitute in a buffered system (PBS or HEPES) rather than pure water, or neutralize the stock solution.

Module B: The Nanomolar vs. Micromolar Error

The Science: ABT-719 has single-digit nanomolar potency (


 nM) [1].[1] Many researchers habitually screen small molecules at 10 

M.[1]
  • Causality: At 10

    
    M, you are dosing ~2,500x the effective concentration.[1] This leads to non-specific peptide aggregation on the cell membrane, causing physical disruption rather than receptor-mediated signaling.[1]
    
  • Fix: Titrate down. Your active window is likely 1 nM – 100 nM.[1]

Module C: Solvent Incompatibility

The Science: While many "ABT" compounds (like ABT-737) are hydrophobic and require DMSO, ABT-719 is a peptide salt.[1]

  • Risk: High DMSO concentrations (>0.5%) can be cytotoxic independently.[1] Furthermore, organic solvents can sometimes induce peptide precipitation or conformational changes in Modimelanotide.[1]

  • Fix: Use sterile PBS or Saline for reconstitution.[1]

Step-by-Step Optimization Protocols

Protocol 1: Safe Reconstitution (Stock Solution)

Validates: pH neutrality and solubility.[1]

  • Calculate Mass: For a 1 mM stock, weigh the appropriate amount of ABT-719 HCl (MW approx. 1600-1700 Da, check specific lot CoA).

  • Select Solvent: Use Sterile PBS (pH 7.4) .[1] Do not use DMSO unless strictly necessary for a co-solubility study.[1]

  • Dissolution: Vortex gently. The HCl salt should dissolve readily in aqueous buffer.[1]

  • pH Check (Critical): Spot 1

    
    L of stock onto pH paper.[1]
    
    • If Acidic (pH < 5): The buffering capacity of PBS was exceeded. Adjust carefully with 0.1 N NaOH or dilute further.

  • Filtration: Syringe filter (0.22

    
    m, PVDF or PES) to ensure sterility.[1] Note: Pre-wet the filter to prevent peptide loss due to binding.[1]
    
Protocol 2: The "Step-Down" Dosing Strategy

Validates: True pharmacological window vs. toxicity.[1]

  • Seed Cells: Plating density 5,000–10,000 cells/well (96-well plate). Allow 24h attachment.

  • Preparation of Working Solutions (Serial Dilution):

    • Stock: 1 mM ABT-719 in PBS.[1]

    • Step 1: Dilute 1:100 in Media

      
       10 
      
      
      
      M (High Control - expect toxicity).[1]
    • Step 2: Dilute 1:100 in Media

      
       100 nM (Upper Therapeutic).[1]
      
    • Step 3: Dilute 1:10 in Media

      
       10 nM (Target Range).[1]
      
    • Step 4: Dilute 1:10 in Media

      
       1 nM (Threshold).[1]
      
  • Treatment: Replace media with drug-containing media.[1] Incubate 24–48 hours.[1][3]

  • Readout: Measure viability (ATP-based or LDH release) relative to Vehicle Control (PBS only).

Visualizing the Mechanism & Workflow

The following diagram illustrates the decision logic for handling ABT-719 HCl to avoid cytotoxicity.

ABT719_Optimization Start ABT-719 HCl (Solid) Solvent Select Solvent Start->Solvent DMSO 100% DMSO Solvent->DMSO Avoid PBS Sterile PBS (pH 7.4) Solvent->PBS Preferred Result_Tox CYTOTOXICITY (Artifactual) DMSO->Result_Tox Solvent Toxicity AcidCheck Check pH PBS->AcidCheck Acidic Acidic (pH < 5) HCl dissociation AcidCheck->Acidic Unbuffered Neutral Neutral (pH 7.4) AcidCheck->Neutral Buffered Acidic->Result_Tox Acid Shock Dosing Dosing Strategy Neutral->Dosing HighDose High Dose (>10 µM) Dosing->HighDose LowDose Therapeutic Dose (1 - 100 nM) Dosing->LowDose HighDose->Result_Tox Off-target/Aggregation Result_Eff EFFICACY (MC Receptor Activation) LowDose->Result_Eff Specific Binding

Caption: Flowchart illustrating the critical control points (Solvent, pH, and Dose) determining whether ABT-719 treatment results in valid efficacy or artifactual cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: I am seeing cell detachment within 30 minutes of adding ABT-719. Is this apoptosis? A: No.[1] Rapid detachment (minutes to 1 hour) is almost always a sign of pH shock or osmotic stress , not programmed cell death (apoptosis), which takes hours to days.[1]

  • Diagnostic: Check the color of your media.[1] If it turned yellow immediately upon drug addition, your stock solution is too acidic.[1] Neutralize your stock with NaOH or dilute it in a high-capacity buffer like HEPES.[1]

Q2: Can I use DMSO to dissolve ABT-719 HCl? A: While it can dissolve, it is not recommended.[1] ABT-719 is a peptide salt, making it hydrophilic.[1] DMSO is unnecessary and introduces its own toxicity variables.[1] If you must use DMSO, keep the final concentration on cells below 0.1%.[1]

Q3: What is the expected


 for cytotoxicity? 
A:  There should be no 

for cytotoxicity in the therapeutic range.[1] ABT-719 is a cytoprotective agonist [2].[1] If you are calculating a cytotoxicity

, you are measuring the toxicity of the formulation or off-target effects at supratherapeutic doses.[1]

Q4: My cells are MC receptor negative. Can I still use ABT-719 as a control? A: Yes, but only at low concentrations (<100 nM).[1] At high concentrations (>10


M), cationic peptides can interact electrostatically with the negatively charged cell membrane, causing non-receptor-mediated lysis.[1]

References

  • Modimelanotide (ABT-719): A Melanocortin Receptor Agonist. Source:[1][2] Wikipedia / AdisInsight.[1][2] Context: Identifies ABT-719 as Modimelanotide and establishes nanomolar affinity (IC50 values of 1.9–3.7 nM for MC receptors).[1][2] URL:[Link][1][2]

  • Ramos, A. M., et al. (2015).[1][2] Designing drugs that combat kidney damage. Source: Expert Opinion on Drug Discovery.[1] Context: Discusses the cytoprotective nature of melanocortin agonists in renal injury models, contradicting the expectation of cytotoxicity.[1] URL:[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI / NIH Bookshelf.[1] Context: Standard methodologies for distinguishing between artifactual necrosis (pH/solvent damage) and true cytotoxicity.[1] URL:[Link]

Sources

Optimization

Mechanistic Insights: The Causality of ABT-719 Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing irreproducible Minimum Inhibitory Concentration (MIC) assays or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing irreproducible Minimum Inhibitory Concentration (MIC) assays or sudden losses of compound potency.

ABT-719 HCl (A-86719.1) is a highly potent 2-pyridone (quinolizinone) antibacterial agent that acts as a balanced inhibitor of bacterial DNA gyrase and topoisomerase IV[1][2]. While it demonstrates exceptional broad-spectrum activity against resistant pathogens like MRSA[3], its unique heterocyclic core and functional groups make it highly susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the integrity of your ABT-719 HCl stock solutions.

Understanding why a compound degrades is the first step in preventing it. The 4-oxoquinolizine core of ABT-719 is vulnerable to three primary degradation pathways:

  • Photolytic Cleavage: Similar to fluoroquinolones, the quinolizinone core is highly photosensitive. Direct exposure to ambient laboratory UV/visible light induces rapid photodegradation, specifically driving reductive elimination of the fluorine atom and oxidative degradation of the amine side-chain[4].

  • Solvent-Induced Oxidation: Dimethyl sulfoxide (DMSO) is the standard solvent for ABT-719. However, over prolonged storage or repeated freeze-thaw cycles, DMSO can act as a mild oxidizing agent, leading to the formation of N-oxides on the compound's structure[5].

  • Specific Acid/Base Hydrolysis: In aqueous environments, the degradation kinetics of quinolizinone derivatives follow specific-acid and specific-base catalysis. Extreme pH shifts during media dilution can irreversibly open the heterocyclic ring[6].

ABT719_Degradation Stock ABT-719 HCl Stock (DMSO) Photo Photodegradation (UV/Vis Light) Stock->Photo Oxid Oxidation (Aged DMSO / O2) Stock->Oxid Hydro Hydrolysis / Precipitation (pH Shift / Aqueous) Stock->Hydro Mech1 Defluorination & Side-chain Cleavage Photo->Mech1 Mech2 N-oxide Formation & Yellow Discoloration Oxid->Mech2 Mech3 Acid/Base Catalysis & Solvent Shock Hydro->Mech3 Mit1 Amber Vials & Light Protection Mech1->Mit1 Mit2 Anhydrous DMSO & Argon Purge Mech2->Mit2 Mit3 Step-wise Dilution & pH 6.0-7.0 Buffer Mech3->Mit3

Diagram detailing ABT-719 degradation pathways and corresponding mitigation strategies.

Troubleshooting FAQs

Q: My ABT-719 HCl stock in DMSO turned yellow after 3 months at -20°C. Is it still active? A: Discard it immediately. Discoloration (shifting from clear to yellow/brown) is a classic indicator of quinoline/quinolizinone oxidation[7]. DMSO can act as an oxidizing agent over prolonged storage, leading to N-oxide formation[5]. This structural alteration severely compromises the drug's binding affinity to bacterial topoisomerase IV.

Q: When I dilute my DMSO stock into Mueller-Hinton broth, the compound precipitates. How do I fix this? A: You are experiencing "solvent shock." ABT-719 HCl is highly hydrophobic. Rapidly pipetting a high-concentration DMSO stock directly into an aqueous buffer causes local supersaturation and immediate precipitation[7]. Fix: Use a step-down dilution method. First, dilute the stock 1:10 in a transitional solvent (e.g., 50% DMSO / 50% Assay Buffer), then add this mixture dropwise to the final assay medium while vortexing continuously.

Q: Can I just use 5% DMSO in my final bacterial assay to keep ABT-719 in solution? A: No. While higher DMSO concentrations maintain solubility, DMSO concentrations above 1% (v/v) exhibit intrinsic antimicrobial properties and can significantly inhibit the growth and biofilm formation of pathogens like Pseudomonas aeruginosa[8]. This will artificially inflate your apparent MIC or MBC, ruining the trustworthiness of your assay. Always maintain a final DMSO concentration ≤ 1% and run a parallel solvent-only control.

Q: Does light exposure really matter for short-term benchwork? A: Absolutely. The quinolizinone core of ABT-719 is highly photosensitive. Direct exposure to ambient laboratory lighting induces rapid photodegradation in as little as 15 to 30 minutes[4]. Always use amber microcentrifuge tubes and work under low-light conditions when handling the raw powder or stock solutions.

Self-Validating Protocols

To ensure trustworthiness, every protocol must have built-in validation checkpoints. Do not proceed to biological assays without confirming the chemical integrity of your stock.

Protocol 1: Preparation of 10 mM ABT-719 HCl Master Stock

Causality Focus: Eliminating moisture and oxygen to prevent hydrolysis and oxidation.

  • Equilibration: Allow the sealed vial of lyophilized ABT-719 HCl to reach room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic HCl salt, which accelerates specific-acid hydrolysis[6].

  • Solvent Addition: Under low-light conditions, add the calculated volume of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity).

    • Causality: Trace water in standard DMSO initiates degradation of the quinolizinone ring[6].

  • Dissolution: Vortex gently for 30 seconds. Do NOT sonicate unless absolutely necessary, and never allow the bath temperature to exceed 30°C. Thermal stress accelerates oxidative degradation[7].

  • Inert Gas Purging (Critical): Layer the headspace of the master tube with dry Argon or Nitrogen gas before sealing.

    • Causality: Displaces oxygen, neutralizing the oxidative potential of DMSO during long-term storage[5].

  • Aliquoting: Divide into 20 µL to 50 µL single-use aliquots in amber, low-bind microcentrifuge tubes. Store immediately at -80°C.

  • Validation Checkpoint: Run a UV-Vis spectrophotometry scan (Absorbance at ~280-320 nm) of a 1:1000 dilution of the fresh stock. Record the baseline

    
    . Any future shift in the 
    
    
    
    of an aliquot indicates structural degradation.
Protocol 2: Preparation of Aqueous Working Solutions

Causality Focus: Preventing solvent shock and pH-induced precipitation.

  • Thawing: Remove a single-use aliquot from -80°C and warm it in hands for 1 minute. Do not use a heat block.

  • Step-Down Dilution: Prepare an intermediate dilution (e.g., 1 mM) by adding 1 part ABT-719 stock to 9 parts of a 50/50 mixture of DMSO and pH 7.0 buffer.

  • Final Dilution: Add the intermediate solution dropwise to the final biological medium (e.g., Mueller-Hinton broth) while vortexing.

  • Validation Checkpoint: Visually inspect the final solution against a dark background. If any turbidity or micro-precipitation is observed, discard the solution. Ensure the final pH remains strictly between 6.0 and 7.5[6].

Quantitative Data & Compatibility Tables

Table 1: ABT-719 HCl Solvent Compatibility & Stability Matrix

Solvent / ConditionRecommended ParameterCritical ThresholdMechanistic Consequence of Violation
DMSO (Stock) Anhydrous, Argon-purged>0.1% Water contentHydrolysis of the quinolizinone core; N-oxide formation[5].
Aqueous Media pH 6.0 to 7.5pH < 5.0 or pH > 8.5Specific-acid/base catalyzed ring opening[6].
Final Assay DMSO ≤ 1% (v/v)> 1% (v/v)Intrinsic bacterial toxicity; false-positive MIC results[8].
Storage Temp -80°C (Long term)> -20°C (Long term)Accelerated thermal degradation and oxidation[7].

Table 2: Degradation Kinetics & Visual Indicators (Extrapolated from related fluoroquinolone/quinolizinone derivatives)

StressorEstimated Half-Life (

)
Primary Degradation PathwayVisual / Assay Indicator
UV/Vis Light 15 - 45 minutesDefluorination & side-chain cleavage[4]Loss of antibacterial potency; no color change.
Aged DMSO /

3 - 6 months (-20°C)N-oxide formation[5]Solution turns light yellow to brown[7].
Aqueous (pH 2.0) < 24 hoursAcid-catalyzed hydrolysis[6]Precipitation; drastic MIC shift.

References

  • In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - ASM Journals. 1

  • Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections - Journal of Medicinal Chemistry. 2

  • Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed.3

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. 7

  • Why Levofloxacin dissolved in DMSO stock antibiotics turn yellow after storage in -20C freezer after 3 months? - ResearchGate. 5

  • Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight - ResearchGate. 4

  • Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa - PMC. 8

  • Degradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed. 6

Sources

Troubleshooting

Technical Support Center: ABT-719 HCl Analog Optimization

Executive Summary Welcome to the Technical Support Center. This guide addresses the permeability challenges associated with ABT-719 HCl and its analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the permeability challenges associated with ABT-719 HCl and its analogs. Based on the "HCl" designation, ABT-719 is identified as a basic amine salt. While the hydrochloride salt form improves aqueous solubility, it often impedes passive membrane diffusion due to high ionization at physiological pH (7.4).

This guide provides troubleshooting workflows to enhance permeability through three distinct vectors: Molecular Design (Analogs) , Formulation Strategies , and Assay Validation .

Module 1: Chemical Modification (Molecular Design)

Q: Why does the HCl salt of ABT-719 show poor flux in Caco-2 despite good solubility?

A: This is the classic "Solubility-Permeability Paradox." The HCl salt ensures the molecule exists predominantly in its ionized (cationic) form (


) in aqueous environments. However, only the uncharged free base (

) can passively diffuse through the lipid bilayer.

Root Cause Analysis: If the pKa of the basic amine in ABT-719 is high (e.g., >9.0), >98% of the drug is ionized at pH 7.4, leaving a negligible fraction available for permeation.

Technical Solution: pKa Modulation To enhance permeability without sacrificing too much solubility, you must lower the pKa of the basic center to the 6.5–7.5 range.

StrategyMechanismImplementation on ABT-719
Fluorination Electron-withdrawing fluorine atoms reduce the electron density on the amine, lowering basicity (pKa).Introduce fluorine at the

-position to the amine.
Ether/Oxygen Insertion Oxygen atoms reduce basicity via the inductive effect.Replace proximal methylene groups (

) with ether linkages (

).
Rigidification Limits the entropic penalty of binding/permeating.Cyclize flexible alkyl chains into piperidine or azetidine rings.
Q: Can we improve permeability for "Beyond Rule of 5" (bRo5) analogs without reducing molecular weight?

A: Yes, by engineering Intramolecular Hydrogen Bonds (IMHBs) . If ABT-719 analogs are large (MW >500), they can utilize "chameleonic" properties.

The Mechanism:

  • Aqueous Phase (Open Conformation): The molecule exposes polar groups to water, maintaining solubility.

  • Lipid Phase (Closed Conformation): The molecule folds on itself, forming an internal H-bond (e.g., between the protonated amine and a nearby carbonyl oxygen). This "hides" the polarity and reduces the desolvation penalty required to enter the membrane.

Action Item: Use NMR spectroscopy (temperature coefficients) or Molecular Dynamics (MD) simulations to screen analogs for stable IMHBs in non-polar solvents (chloroform) vs. polar solvents (water).

Visualization: Permeability Optimization Workflow

OptimizationWorkflow Start Start: ABT-719 HCl (Low Permeability) Check_pKa Check pKa of Basic Amine Start->Check_pKa Decision_pKa Is pKa > 8.5? Check_pKa->Decision_pKa Strategy_Fluor Strategy A: Fluorination/EWG (Lower pKa) Decision_pKa->Strategy_Fluor Yes (High Ionization) Strategy_IMHB Strategy B: Design IMHB (Shield Polarity) Decision_pKa->Strategy_IMHB No (Already Low) Strategy_Prodrug Strategy C: Prodrug Approach (Mask Amine) Decision_pKa->Strategy_Prodrug Yes (Critical Solubility) Test_PAMPA Test: PAMPA-lipid (pH 7.4) Strategy_Fluor->Test_PAMPA Strategy_IMHB->Test_PAMPA Strategy_Prodrug->Test_PAMPA Result Compare Pe (Effective Permeability) Test_PAMPA->Result

Figure 1: Decision tree for selecting the correct chemical modification strategy based on the physicochemical profile of the lead compound.

Module 2: Formulation & Prodrugs (Delivery Strategy)

Q: We cannot alter the parent molecule further. How do we enhance permeability?

A: If the chemical structure is locked, you must alter the microenvironment or the presentation of the drug.

1. Ion-Pairing (Counter-ion Switch)

The HCl salt is highly polar. Switching to a lipophilic counter-ion can increase the apparent partition coefficient (


) of the salt pair, allowing it to partition into the membrane as a neutral ion pair.
  • Protocol: React ABT-719 free base with lipophilic acids.

  • Recommended Counter-ions:

    • Napsylate (Naphthalene-2-sulfonic acid)

    • Tosylate (p-Toluenesulfonic acid)

    • Stearate (Fatty acid)

2. Prodrug Strategies

If the amine is the primary cause of low permeability, mask it temporarily.[1]

  • Acyloxyalkyl Carbamates: Converts the amine into a neutral carbamate that degrades via esterase activity in the blood.

  • Trimethyl Lock Systems: Useful for rapid release after membrane traversal.

Module 3: Assay Troubleshooting & Validation

Q: Our PAMPA results do not correlate with Caco-2 data. Why?

A: This discrepancy is common for lipophilic amines like ABT-719 analogs. It usually stems from three sources:

  • Membrane Retention: Hydrophobic drugs may get trapped inside the artificial lipid membrane rather than crossing to the acceptor well.

    • Diagnosis: Calculate Mass Balance. If

      
      , your drug is trapped in the membrane.
      
    • Fix: Use Double-Sink PAMPA (add a scavenger like BSA or surfactants to the acceptor well to simulate blood flow and pull the drug through).

  • Unstirred Water Layer (UWL): In static PAMPA, the water layer acts as a diffusion barrier for highly lipophilic drugs.

    • Fix: Ensure efficient shaking (typically 500 rpm) or use specific UWL-calibrated plates.

  • Active Efflux (Caco-2 specific): Caco-2 cells express P-glycoprotein (P-gp). If PAMPA (passive) is high but Caco-2 (active) is low, ABT-719 is likely a P-gp substrate.

    • Fix: Run Caco-2 with a P-gp inhibitor (e.g., Verapamil or Cyclosporine A) to confirm.

Q: How do I optimize the PAMPA assay for cationic drugs?

A: Standard PAMPA lipids (often uncharged) may not mimic the negative charge of biological membranes which attract cations.

Optimized Protocol for ABT-719 (Cationic):

  • Lipid Solution: Use 2% w/v Dioleoylphosphatidylcholine (DOPC) + 0.5% Stearic Acid in dodecane. The stearic acid provides a negative surface charge, mimicking the intestinal epithelium's interaction with cationic drugs.

  • pH Gradient: Set Donor pH to 6.5 (mimicking jejunum) and Acceptor pH to 7.4 (mimicking plasma). This creates a "pH trap" that drives the basic amine into the acceptor compartment.

Visualization: The "Chameleonic" Effect

ChameleonicEffect cluster_membrane Lipid Bilayer Barrier Open Open Conformer (Aqueous Phase) Solvated Polar Groups Closed Closed Conformer (Lipid Membrane) Intramolecular H-Bond Open->Closed Desolvation & Folding Closed->Open Re-solvation (Cytoplasm)

Figure 2: Illustration of the "Chameleonic" effect where IMHB formation allows a polar molecule to shield its charge during membrane transit.

References

  • Intramolecular Hydrogen Bonding in Drug Design Title: Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space.[2][3][4][5] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Prodrug Strategies for Amines Title: Prodrugs for Amines.[1][] Source: Molecules (MDPI). URL:[Link]

  • Amide-to-Ester Substitution Title: Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability.[7][8] Source: Journal of Medicinal Chemistry (ACS). URL:[Link][7]

  • Permeability Prediction Models Title: Highly Predictive and Interpretable Models for PAMPA Permeability.[9] Source: Bioorganic & Medicinal Chemistry / PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: ABT-719 HCl vs. Ciprofloxacin Efficacy

Executive Overview: The Evolutionary Leap in Topoisomerase Inhibition For decades, fluoroquinolones like ciprofloxacin have served as the cornerstone for treating severe Gram-negative bacterial infections. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Evolutionary Leap in Topoisomerase Inhibition

For decades, fluoroquinolones like ciprofloxacin have served as the cornerstone for treating severe Gram-negative bacterial infections. However, their clinical utility is increasingly compromised by emerging resistance—particularly among Gram-positive pathogens and anaerobes—driven by target-site mutations in the quinolone resistance-determining region (QRDR)[1].

ABT-719 HCl (A-86719.1) represents a structural paradigm shift. As a first-in-class 2-pyridone antimicrobial, ABT-719 shares the fundamental mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV, but its unique molecular scaffold allows it to overcome the critical vulnerabilities of legacy fluoroquinolones[2]. This guide provides an objective, data-driven comparison of ABT-719 HCl against ciprofloxacin, designed for drug development professionals evaluating next-generation topoisomerase inhibitors.

Mechanistic Causality: Overcoming Target-Site Mutations

To understand the superior efficacy profile of ABT-719, we must examine the structural causality at the enzyme-DNA interface. Ciprofloxacin binds to the DNA-gyrase cleavage complex, stabilizing it to prevent DNA religation, which ultimately causes lethal double-strand breaks[1]. However, point mutations in the gyrA gene alter the steric and electrostatic properties of the binding pocket, effectively expelling ciprofloxacin and conferring high-level resistance.

ABT-719 circumvents this via a critical structural modification: the placement of the nitrogen atom at the ring juncture [3]. This subtle shift in the 2-pyridone core alters the molecule's spatial footprint. When encountering a mutated GyrA subunit that would normally repel a fluoroquinolone, ABT-719 retains its binding affinity. It successfully stabilizes the cleavage complex even in ciprofloxacin-resistant strains, making it a highly resilient bactericidal agent[4].

G Cipro Ciprofloxacin (Fluoroquinolone) Gyrase Wild-Type DNA Gyrase & Topoisomerase IV Cipro->Gyrase Binds Target MutGyrase Mutated GyrA (QRDR) Ciprofloxacin-Resistant Cipro->MutGyrase Steric Block ABT719 ABT-719 HCl (2-Pyridone) ABT719->Gyrase Binds Target ABT719->MutGyrase Retains Affinity Complex Stabilized Cleavage Complex (Arrested Replication Fork) Gyrase->Complex MutGyrase->Complex Death Double-Strand DNA Breaks (Bactericidal Effect) Complex->Death

Fig 1: Mechanistic bypass of QRDR mutations by ABT-719 compared to ciprofloxacin.

In Vitro Efficacy Profiling

Experimental susceptibility testing highlights ABT-719's broad-spectrum dominance. While ciprofloxacin exhibits excellent activity against wild-type Gram-negative bacilli, it struggles against Gram-positive cocci and anaerobes. ABT-719 bridges this gap, demonstrating potent activity across all three categories, including isolates with established fluoroquinolone resistance[2].

Table 1: Comparative In Vitro Antibacterial Activity (MIC₉₀, µg/mL)
Pathogen ProfileABT-719 HClCiprofloxacinFold-Advantage
Staphylococcus aureus (Susceptible)0.0150.5 - 1.0> 33x
Streptococcus pneumoniae0.031.0 - 2.0> 33x
S. aureus (Ciprofloxacin-Resistant)0.2564.0256x
Pseudomonas aeruginosa (Cipro-Resistant)2.0> 8.0> 4x
Anaerobes (Gram-positive & negative)0.12 - 0.25> 4.0> 16x

Data synthesized from standardized agar dilution assays[2].

In Vivo Pharmacodynamics & Efficacy

In vivo models are the ultimate crucible for antimicrobial evaluation, as they account for pharmacokinetics, tissue penetration, and protein binding. In systemic infections caused by S. aureus, S. pneumoniae, and S. pyogenes,[3]. Furthermore, against intracellular pathogens like Salmonella typhimurium, ABT-719 required doses at least threefold lower than ciprofloxacin to achieve the same therapeutic effect[3].

The most rigorous test of localized tissue efficacy is the complicated urinary tract infection (cUTI) model. The table below outlines the Effective Dose 50 (ED₅₀) required to achieve a definitive bactericidal endpoint in murine pyelonephritis[5].

Table 2: In Vivo Efficacy in Murine Pyelonephritis (ED₅₀, mg/kg/day)
Infecting PathogenABT-719 (Oral)ABT-719 (SC)Ciprofloxacin (Oral/SC)
Enterococcus faecalis6.8 - 8.94.5 - 13.6> 34.2 (Failed)
Enterococcus faecium9.48.8> 50.0 (Failed)
Escherichia coli1.1N/A~ 1.1
Pseudomonas aeruginosa2.7N/A~ 2.7

Note: Against Gram-negative pathogens (E. coli, P. aeruginosa), ABT-719 matches the gold-standard efficacy of ciprofloxacin. Against challenging enterococci, ABT-719 succeeds where ciprofloxacin completely fails[5].

Self-Validating Experimental Methodology

To ensure trustworthiness and reproducibility, the following protocol details the Carrageenan-Induced Murine Pyelonephritis Model used to generate the localized in vivo efficacy data (Table 2).

Expertise Insight (Causality of Protocol Design): Standard intravenous inoculation often clears rapidly from the kidneys before establishing a robust pyelonephritis. Pre-conditioning mice with carrageenan induces a localized, transient inflammatory state that traps bacteria in the renal microvasculature. This ensures a reproducible, high-titer infection necessary for accurate ED₅₀ calculation. Furthermore, defining efficacy strictly as a


 reduction in CFU ensures the calculated ED₅₀ reflects true bactericidal activity rather than mere bacteriostatic suppression[5].
Step-by-Step Protocol: Murine Pyelonephritis Efficacy Evaluation
  • Renal Conditioning: Seven days prior to bacterial challenge, administer 10 mg/kg of lambda-carrageenan intravenously via the tail vein to female CD-1 mice.

  • Inoculum Preparation: Cultivate clinical isolates (e.g., E. faecalis, E. coli) in Brain Heart Infusion (BHI) broth to mid-logarithmic phase. Wash and resuspend the pellet in sterile physiological saline to a standardized concentration of

    
     CFU/mL.
    
  • Infection: Inoculate the pre-conditioned mice via intravenous injection of 0.2 mL of the bacterial suspension (

    
     CFU total).
    
  • Treatment Regimen: Beginning 24 hours post-infection, administer ABT-719 HCl or Ciprofloxacin either subcutaneously (sc) or via oral gavage (po) once daily for 3 consecutive days. Utilize escalating dose cohorts (e.g., 1, 5, 10, 25, 50 mg/kg/day) alongside a vehicle-treated control group.

  • Harvesting & Processing: Euthanize the mice 96 hours post-infection. Aseptically excise the kidneys, homogenize them in 2 mL of sterile PBS, and plate serial 10-fold dilutions onto selective agar.

  • Quantification & Validation: Incubate plates for 24-48 hours. Calculate the ED₅₀ using probit analysis, defining the validation endpoint as the dose required to achieve a

    
     reduction in CFU/kidney compared to the untreated vehicle control.
    

References

  • Flamm, R. K., et al. (1995). "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy.[Link]

  • Alder, J., et al. (1995). "Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections." Antimicrobial Agents and Chemotherapy.[Link]

  • Meulbroek, J. A., et al. (1996). "Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis." Journal of Antimicrobial Chemotherapy.[Link]

  • Aldred, K. J., et al. (2014). "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." Cold Spring Harbor Perspectives in Medicine.[Link]

Sources

Comparative

Comparative Efficacy Guide: ABT-719 HCl against Vancomycin-Resistant Enterococci (VRE)

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Analysis, Mechanistic Causality, and Validated Preclinical Methodologies Executive Summary Vancomycin-resi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Analysis, Mechanistic Causality, and Validated Preclinical Methodologies

Executive Summary

Vancomycin-resistant enterococci (VRE), particularly Enterococcus faecium and Enterococcus faecalis, represent a critical challenge in nosocomial infections. Traditional therapies like vancomycin and early-generation fluoroquinolones (e.g., ciprofloxacin) are increasingly rendered obsolete by target site mutations (e.g., vanA operon expression and parC/gyrA mutations).

ABT-719 HCl (A-86719.1) , a novel 2-pyridone antimicrobial, overcomes these resistance mechanisms through a distinct topological interaction with bacterial type II topoisomerases. This guide objectively compares the in vitro and in vivo performance of ABT-719 HCl against standard alternatives and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Advantage: The 2-Pyridone Scaffold

While structurally related to fluoroquinolones, ABT-719 HCl is distinguished by the placement of the nitrogen atom at the ring juncture of its 2-pyridone core.

Causality of Efficacy: Fluoroquinolone resistance in VRE is primarily driven by single amino acid substitutions in the quinolone-resistance determining regions (QRDRs) of Topoisomerase IV (ParC) and DNA Gyrase (GyrA). The shifted nitrogen in ABT-719 alters its hydrogen-bonding network within the ternary drug-enzyme-DNA cleavage complex. This structural nuance allows ABT-719 to retain high-affinity binding even when the primary fluoroquinolone binding pocket is mutated, effectively bypassing cross-resistance and inducing lethal double-strand DNA breaks.

MOA ABT ABT-719 HCl (2-Pyridone Scaffold) Gyrase DNA Gyrase (GyrA/GyrB) ABT->Gyrase Inhibits TopoIV Topoisomerase IV (ParC/ParE) ABT->TopoIV Inhibits Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Death Bacterial Cell Death (VRE Eradication) Arrest->Death

Caption: Mechanism of ABT-719 HCl inhibiting DNA Gyrase and Topoisomerase IV leading to VRE cell death.

Comparative Efficacy Data

To objectively evaluate ABT-719 HCl, we compare its performance against ciprofloxacin and vancomycin in a highly stringent murine pyelonephritis model. Therapeutic


 values are defined as the dose required to produce a 

reduction in kidney bacterial burden.
Table 1: In Vivo Efficacy ( ) in Murine Pyelonephritis Model
Pathogen IsolateABT-719 HCl (Subcutaneous)ABT-719 HCl (Oral)CiprofloxacinVancomycin
E. faecalis (Cipro/Vanco Resistant)4.5 – 13.6 mg/kg/day6.8 – 8.9 mg/kg/dayFailedFailed
E. faecium (Susceptible)8.8 mg/kg/day9.4 mg/kg/dayActiveActive
E. faecium (Cipro/Vanco Resistant)17.9 mg/kg/day*N/AFailedFailed

*Dose required for a


 reduction in kidney bacterial burden due to extreme isolate virulence.

Data Synthesis: ABT-719 demonstrates potent oral and subcutaneous bioavailability. Against VRE strains where both ciprofloxacin and vancomycin completely failed to reduce bacterial burden, ABT-719 successfully cleared the infection, proving its utility as a rescue therapeutic scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on understanding the "why" behind the "what." Below are self-validating protocols for evaluating ABT-719 HCl.

Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of ABT-719 HCl against VRE isolates. Causality Check: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Topoisomerase IV and DNA Gyrase are magnesium-dependent enzymes. Inadequate divalent cation concentrations (


, 

) artificially skew the binding kinetics of 2-pyridones and fluoroquinolones, leading to false resistance profiles.
  • Preparation: Dissolve ABT-719 HCl in sterile water or 0.1N NaOH (depending on salt form solubility) to a stock concentration of 1,024 µg/mL.

  • Dilution: Perform 2-fold serial dilutions in CAMHB across a 96-well microtiter plate to achieve a final test range of 0.015 to 64 µg/mL.

  • Inoculum Standardization: Suspend isolated VRE colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB.
    
  • Inoculation: Add 50 µL of the diluted inoculum to each well (final well concentration

    
     CFU/mL).
    
  • Incubation & Readout: Incubate at 35°C for 16-20 hours in ambient air. The MIC is the lowest concentration completely inhibiting visible growth.

  • Validation: Always run a susceptible control strain (e.g., S. aureus ATCC 29213) where the ABT-719

    
     is expected to be 
    
    
    
    µg/mL.
Protocol B: Murine Pyelonephritis Model for VRE

Objective: Evaluate the in vivo efficacy of ABT-719 HCl. Causality Check: Intravenous carrageenan is administered 7 days prior to bacterial challenge. Carrageenan is a high-molecular-weight sulfated polygalactan that accumulates in renal macrophages, causing transient macrophage blockade. This prevents rapid immune clearance of Enterococcus, transforming an acute, self-limiting exposure into a stable, chronic pyelonephritis model suitable for evaluating multi-day dosing regimens.

  • Pretreatment: Inject female CD-1 mice intravenously with 10 mg/kg of lambda-carrageenan.

  • Infection: Seven days post-carrageenan, inject

    
     CFU of VRE (E. faecalis or E. faecium) intravenously.
    
  • Treatment Regimen: Begin ABT-719 HCl administration (oral gavage or subcutaneous injection) 4 hours post-infection. Continue BID (twice daily) dosing for 3 consecutive days.

  • Harvesting: Sacrifice mice 24 hours after the final dose. Aseptically remove, weigh, and homogenize the kidneys in 2 mL of sterile saline.

  • Quantification: Plate serial dilutions of the homogenate on Enterococcosel agar. Incubate for 48 hours and calculate

    
     CFU/g of kidney tissue.
    
Validation

Comparative Pharmacokinetics and Pharmacology of ABT-719 HCl and TNP-2092: A Technical Guide

Introduction & Mechanistic Rationale The evolution of antibacterial therapeutics has increasingly shifted toward multitargeting strategies to combat multidrug-resistant (MDR) pathogens and biofilm-associated infections....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The evolution of antibacterial therapeutics has increasingly shifted toward multitargeting strategies to combat multidrug-resistant (MDR) pathogens and biofilm-associated infections. This guide provides an objective, data-driven comparison of ABT-719 HCl , a highly potent small-molecule DNA gyrase inhibitor, and TNP-2092 , a bifunctional antibiotic hybrid.

By covalently tethering the rifamycin SV pharmacophore to the ABT-719 quinolizinone scaffold, drug developers engineered a conjugate that drastically alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the parent compounds [1]. Understanding the causality behind these structural modifications is critical for researchers designing targeted therapies for systemic versus localized infections.

Structural Logic and Multitarget Synergy

ABT-719 HCl is a 2-pyridone (quinolizinone) antimicrobial that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. While highly effective against Gram-positive bacteria (including MRSA and VRE), single-target small molecules are highly susceptible to resistance mutations and efflux pump clearance.

TNP-2092 overcomes these limitations through structural conjugation. The bulky rifamycin component not only introduces a second mechanism of action (RNA polymerase inhibition) but also provides steric hindrance that prevents the hybrid from being expelled by standard fluoroquinolone efflux pumps [2]. The probability of a pathogen developing simultaneous mutations against three essential targets (RNA polymerase, DNA gyrase, and topoisomerase IV) is exponentially lower than for single-target agents.

MOA TNP TNP-2092 (Hybrid Conjugate) Rifa Rifamycin Pharmacophore TNP->Rifa Component 1 ABT ABT-719 Pharmacophore TNP->ABT Component 2 RNAP RNA Polymerase Inhibition Rifa->RNAP Efflux Steric Hindrance of Efflux Pumps Rifa->Efflux Bulky structure Gyrase DNA Gyrase / Topo IV Inhibition ABT->Gyrase Death Bacterial Cell Death & Biofilm Eradication RNAP->Death Gyrase->Death Efflux->Death Prevents clearance

Caption: Multitarget mechanism of TNP-2092 combining RNA polymerase and DNA gyrase inhibition.

Comparative Pharmacokinetics (PK) Profile

The structural transition from ABT-719 to TNP-2092 fundamentally shifts the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • ABT-719 HCl: As a low-molecular-weight compound, ABT-719 demonstrates excellent oral bioavailability and systemic tissue distribution. In murine pyelonephritis models, it is rapidly absorbed via oral or subcutaneous (SC) administration, achieving therapeutic concentrations in target organs like the kidneys, making it highly efficacious for systemic infections [1].

  • TNP-2092: The massive molecular weight (~1205 g/mol ) and high lipophilicity of the hybrid severely restrict its oral absorption. When administered orally, TNP-2092 is almost entirely confined to the gastrointestinal (GI) tract, with the vast majority recovered unchanged in feces [3]. Rather than a failure of drug design, this "intestinally restricted" profile is clinically leveraged to treat GI infections (e.g., Helicobacter pylori) and hyperammonemia in liver cirrhosis without inducing systemic toxicity. For systemic or deep-tissue applications, such as prosthetic joint infections (PJI), TNP-2092 must be administered intravenously (IV) or intra-articularly (IA) to bypass the GI absorption barrier [4].

Quantitative PK Comparison

Data synthesized from foundational murine models and early-phase clinical evaluations.

PK Parameter / CharacteristicABT-719 HClTNP-2092
Molecular Weight ~345.37 g/mol ~1205.3 g/mol
Primary Route(s) of Admin Oral, Subcutaneous (SC)IV, Intra-articular (IA), Oral
Oral Bioavailability High (Systemic distribution)Extremely Low (<5% systemic absorption)
Tissue Distribution Broad (Kidneys, Plasma, Lungs)Route-dependent (GI tract if oral; Synovial fluid if IA)
Primary Clearance Renal / HepaticPrimarily Fecal (when dosed orally)
Clinical Utility / Indication Broad-spectrum systemic infectionsPJI (IV/IA), H. pylori / Hepatic Encephalopathy (Oral)

Experimental Methodology: Comparative PK Evaluation Protocol

To objectively validate the pharmacokinetic divergence between a small-molecule precursor and a bulky hybrid conjugate, a rigorous, self-validating LC-MS/MS workflow is utilized. The following step-by-step protocol outlines the in vivo PK sampling and quantification strategy used to determine GI restriction versus systemic absorption.

Step 1: Animal Dosing and Matrix Sampling

Causality Check: Fasting animals ensures that food-effect variables do not artificially alter the absorption kinetics of highly lipophilic compounds.

  • Subject Preparation: Fast C57BL/6 mice for 12 hours prior to dosing. Provide water ad libitum.

  • Administration:

    • Cohort A (ABT-719): Administer 10 mg/kg via oral gavage (formulated in 0.5% methylcellulose).

    • Cohort B (TNP-2092): Administer 30 mg/kg via oral gavage (for GI tracking) or 10 mg/kg via IV tail vein injection (for absolute bioavailability calculation).

  • Blood Collection: Collect blood via cardiac puncture into Na-heparin tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Tissue Harvesting (GI Restriction Assay): For oral TNP-2092 groups, aseptically isolate the stomach and intestines at the 24-hour mark. Scrape the interior mucosal surface with a sterile slide to collect mucin samples. This validates local GI concentration against the systemic plasma deficiency.

Step 2: Sample Extraction and LC-MS/MS Analysis

Causality Check: Protein precipitation with cold acetonitrile halts enzymatic degradation and strips the highly protein-bound TNP-2092 from plasma proteins, ensuring accurate total drug quantification.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with an internal standard, e.g., rifaximin) to 50 µL of plasma or mucin homogenate.

  • Vortex and Centrifuge: Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Note: TNP-2092 will elute significantly later than ABT-719 due to its higher lipophilicity.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC0-t) using standard non-compartmental analysis (NCA).

PKWorkflow Dosing In Vivo Dosing (Oral / IV / IA) Sampling Matrix Collection (Plasma & Mucin) Dosing->Sampling Time-course Extraction Protein Precipitation & Centrifugation Sampling->Extraction Cold ACN LCMS LC-MS/MS Quantification Extraction->LCMS Supernatant NCA Non-Compartmental Analysis (PK) LCMS->NCA MRM Data

Caption: Step-by-step LC-MS/MS workflow for evaluating pharmacokinetic parameters.

Conclusion: Translating PK into Clinical Strategy

The comparative PK data underscores a fundamental principle in rational drug design: structural conjugation dictates clinical utility. ABT-719 HCl serves as a highly potent, systemically available scaffold[1]. However, by intentionally sacrificing systemic oral bioavailability to create TNP-2092, developers engineered a drug that achieves highly targeted clinical goals [2]. When administered orally, TNP-2092 acts as a localized agent in the gut, ideal for eradicating urease-producing bacteria without systemic toxicity [3]. Conversely, when formulated for intra-articular (IA) injection, its high molecular weight and dual-mechanism allow it to persist in synovial fluid and penetrate biofilms, making it uniquely suited for localized eradication of prosthetic joint infections [4].

References

  • Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis. Journal of Antimicrobial Chemotherapy. Available at:[Link]

  • Bifunctional antibiotic hybrids: A review of clinical candidates. Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections. Journal of Medicinal Chemistry. Available at:[Link]

  • A Phase 1/2 Study to Evaluate the Safety, PK and Efficacy of TNP-2092 Administered Via IA Injection in PJI Participants. ClinicalTrials.gov (NCT06889701). Available at:[Link]

Comparative

Comparative Guide: ABT-719 HCl vs. Levofloxacin in Multidrug-Resistant Bacterial Models

Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa, necessitates the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa, necessitates the development of novel therapeutic architectures . This guide provides an objective, data-driven comparison between levofloxacin , a standard third-generation fluoroquinolone, and ABT-719 HCl (A-86719.1), a highly potent 2-pyridone (quinolizinone) antimicrobial agent [[1]]([Link]). By analyzing their structural divergence, target engagement, and in vitro efficacy, this document serves as a comprehensive resource for drug development professionals evaluating next-generation topoisomerase inhibitors.

Structural and Mechanistic Divergence

Both levofloxacin and ABT-719 exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) [[2]]([Link]). These enzymes are responsible for relieving torsional stress during DNA replication via negative supercoiling and chromosome decatenation.

However, their chemical scaffolds dictate fundamentally different resistance profiles:

  • Levofloxacin: Utilizes a core quinolone structure with a piperazine ring at the C-7 position . Resistance is rapidly acquired through single or multiple point mutations in the gyrA and parC genes, which alter the drug-binding pocket and reduce binding affinity .

  • ABT-719 HCl: As a 2-pyridone, it differs from fluoroquinolones by the strategic placement of the nitrogen atom at the ring juncture . This structural shift allows ABT-719 to maintain nanomolar binding affinity to the enzyme-DNA complex even when standard target mutations (e.g., parC S80F or gyrA S84L) are present, effectively evading standard fluoroquinolone resistance mechanisms .

Mechanism FQ Levofloxacin (Fluoroquinolone) Gyrase DNA Gyrase (Negative Supercoiling) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Decatenation) FQ->TopoIV Inhibits PYR ABT-719 HCl (2-Pyridone) PYR->Gyrase Inhibits (High Affinity) PYR->TopoIV Inhibits (High Affinity) Mut Target Mutations (GyrA / ParC) Mut->FQ Confers Resistance Mut->PYR Evaded by 2-Pyridone Cleavage Stable Cleavage Complexes (Double-Strand Breaks) Gyrase->Cleavage TopoIV->Cleavage Death Bacterial Cell Death Cleavage->Death

Figure 1: Comparative target engagement and resistance evasion pathways.

Quantitative Efficacy Profile

In vitro studies demonstrate that ABT-719 exhibits superior potency against Gram-positive organisms and anaerobes compared to standard fluoroquinolones, while maintaining equivalent or slightly superior efficacy against Gram-negative pathogens .

Pathogen PhenotypeABT-719 MIC₉₀ (µg/mL)Fluoroquinolone MIC₉₀ (µg/mL)*
Staphylococcus aureus (FQ-susceptible)0.0150.25 - 0.5
Staphylococcus aureus (FQ-resistant)0.25>32 - 64
Streptococcus pneumoniae0.031.0 - 2.0
Pseudomonas aeruginosa (FQ-resistant)2.0>16.0
Bacteroides fragilis (Anaerobe)0.12 - 0.25>4.0

*Note: Fluoroquinolone data represents levofloxacin/ciprofloxacin baselines derived from comparative in vitro studies , .

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causal reasoning behind critical assay parameters.

Protocol A: Broth Microdilution for MIC Determination

This assay compares the minimum inhibitory concentration (MIC) of ABT-719 against levofloxacin, incorporating environmental stress factors.

  • Inoculum Preparation: Cultivate isolates in drug-free Mueller-Hinton broth to a final inoculum of

    
     to 
    
    
    
    CFU/mL .
  • Media Conditioning (Causality Step):

    • Protein Binding: Prepare a parallel set of microtiter plates using media containing 50% heat-inactivated human serum. Why? This quantifies the attenuation of antibacterial activity due to plasma protein binding, a critical pharmacokinetic parameter for clinical translation [[3]]([Link]).

    • pH Adjustment: Adjust media pH using HCl or NaOH. Why? To evaluate the impact of acidic infection microenvironments (e.g., abscesses) on the ionization state of the 2-pyridone core versus the fluoroquinolone piperazine ring .

  • Incubation: Incubate flasks for 24 hours at 37°C without shaking.

  • Validation Check: The assay must include a sterile media control (to rule out contamination) and a drug-free growth control. If the growth control fails to reach standard turbidity, the entire plate is invalidated.

Protocol B: Enzyme-Mediated DNA Cleavage Assay

This assay proves direct target engagement by quantifying the drug's ability to stimulate double-strand DNA breaks via Topoisomerase IV and DNA Gyrase.

Workflow Prep Enzyme Prep (100 mM K-Glu) Incubate Substrate Addition (pBR322 DNA) Prep->Incubate Drug Drug Titration (ABT-719 / LEV) Incubate->Drug Arrest Reaction Arrest (SDS + Prot K) Drug->Arrest Gel Electrophoresis (Agarose Gel) Arrest->Gel Quant Quantification (CC50 Value) Gel->Quant

Figure 2: Step-by-step workflow for the in vitro DNA cleavage assay.

  • Buffer Optimization (Causality Step): Prepare a reaction buffer containing 100 mM Potassium Glutamate (K-Glu). Why? K-Glu mimics the intracellular osmotic environment of S. aureus. This specific ionic condition is strictly required to optimize the catalytic activity of purified Topoisomerase IV and DNA Gyrase in vitro .

  • Reaction Assembly: Combine the purified enzyme, supercoiled pBR322 plasmid DNA, and titrations of ABT-719 or levofloxacin. Incubate at 37°C for 60 minutes.

  • Reaction Arrest (Causality Step): Terminate the reaction by adding Sodium Dodecyl Sulfate (SDS) and Proteinase K. Why? The drugs trap the enzyme covalently to the DNA. SDS denatures the trapped topoisomerase, while Proteinase K digests the protein, releasing the cleaved, linear DNA fragments. Without this step, the stable cleavage complexes would remain trapped in the gel wells, yielding false negatives .

  • Electrophoresis: Run the samples on an agarose gel containing ethidium bromide to separate supercoiled (intact) DNA from linear (cleaved) DNA.

  • Validation Check: A control lane containing DNA and enzyme—but no drug—must show only supercoiled DNA. Any linear bands in this lane indicate non-specific chemical degradation or nuclease contamination, invalidating the CC₅₀ (Cleavage Concentration 50%) calculation.

Advanced Applications in Drug Development

The unique resistance-evading properties of ABT-719 have positioned it as a critical moiety in the development of dual-acting antibacterial agents. A prominent example is TNP-2092 (Rifaquizinone) , a heterodimer antibiotic that covalently links rifampin to the quinolizinone ABT-719 .

Designed for the treatment of persistent prosthetic joint infections (PJIs), TNP-2092 leverages ABT-719 to maintain potent topoisomerase inhibition while simultaneously preventing the rapid emergence of rifampin resistance . Furthermore, this single-molecule dual-action approach circumvents the antagonistic effects frequently observed when rifampin is co-administered as a separate pill with standard fluoroquinolones like levofloxacin .

References

1.[1] Chu, D. T., et al. "Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections." PubMed / National Institutes of Health. URL:[Link] 2.[4] Flamm, R. K., et al. "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link] 3.[3] Flamm, R. K., et al. "In Vitro Evaluation of ABT-719, a Novel DNA Gyrase Inhibitor." ResearchGate (Originally published in AAC). URL:[Link] 4.[5] Zhanel, G. G., et al. "The new fluoroquinolones: A critical review." Canadian Journal of Infectious Diseases / PMC. URL:[Link] 5.[6] Huxley, A., et al. "Biological profiling of novel tricyclic inhibitors of bacterial DNA gyrase and topoisomerase IV." Journal of Antimicrobial Chemotherapy (OUP). URL:[Link] 6.[7] Fournier, B., et al. "DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones." Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link] 7.[8] Yuan, Z., et al. "Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections." Journal of Medicinal Chemistry (ACS Publications). URL:[Link] 8.[2] Coates, A. R. M., et al. "Staph wars: the antibiotic pipeline strikes back." Semantic Scholar / PMC. URL:[Link]

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Validation

A Researcher's Guide to Evaluating Biofilm Eradication Efficacy: Methodologies and Comparative Analysis

Prepared by a Senior Application Scientist Foreword: Clarifying the Role of ABT-719 HCl Before delving into the methodologies of biofilm eradication assessment, it is crucial to address the classification of the compound...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Foreword: Clarifying the Role of ABT-719 HCl

Before delving into the methodologies of biofilm eradication assessment, it is crucial to address the classification of the compound ABT-719 HCl. Scientific literature identifies ABT-719 HCl, also known as Modimelanotide, as a melanocortinergic peptide drug that was investigated for its potential in treating acute kidney injury.[1] Its mechanism of action involves agonism of melanocortin receptors, and it is not recognized as an antimicrobial or anti-biofilm agent.[1]

This guide, therefore, pivots from the specific analysis of a non-antibiofilm agent to a broader, more applicable framework for researchers. The following sections will provide a comprehensive overview of established biofilm eradication models and a structured approach to comparing the efficacy of novel or existing anti-biofilm compounds. This will equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data in the fight against biofilm-associated infections.

The Challenge of Biofilm Eradication

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial treatments.[2][3][4] This tolerance is often thousands of times greater than that of their free-floating, planktonic counterparts.[3] The complex extracellular matrix of biofilms acts as a protective barrier, impeding antibiotic penetration and shielding the embedded bacteria from host immune responses.[2] Consequently, the development of effective anti-biofilm agents requires specialized in vitro and in vivo models that can accurately mimic the resilient nature of these microbial communities.[5][6]

In Vitro Biofilm Eradication Models: A Comparative Overview

In vitro models are indispensable for the initial screening and characterization of anti-biofilm compounds. They offer advantages such as cost-effectiveness, high-throughput capabilities, and ease of setup.[5]

Static Biofilm Models

The most common starting point for assessing anti-biofilm activity is the use of static models, such as the microtiter plate assay.

Table 1: Comparison of Common In Vitro Static Biofilm Models

ModelPrincipleAdvantagesDisadvantagesKey Assay
Microtiter Plate Assay Bacteria are cultured in 96-well plates, allowing for biofilm formation on the plastic surface. Biofilm biomass is quantified using crystal violet staining.High-throughput, cost-effective, reproducible.Lacks physiological relevance (e.g., shear stress, nutrient flow). May not represent in vivo biofilm structures.Minimum Biofilm Eradication Concentration (MBEC).[7][8]
Colony Biofilm Model Bacteria are grown on a membrane filter placed on an agar plate, forming a single, large biofilm.Allows for direct application of test compounds to a mature biofilm. Good for studying spatial heterogeneity.Lower throughput, more labor-intensive.Log reduction in colony-forming units (CFU)/biofilm.
Cell-Derived Matrix Model Biofilms are grown on matrices derived from host cells to better simulate the microenvironment of an in vivo biofilm.[9]Increased biological relevance by mimicking host surfaces.[9]Technically more complex to prepare the matrix.CFU enumeration, microscopy (confocal, SEM).
Experimental Protocol: Microtiter Plate Biofilm Eradication Assay (MBEC)

This protocol outlines a standardized method for determining the Minimum Biofilm Eradication Concentration (MBEC) of a test compound against a bacterial strain, such as Staphylococcus aureus or Pseudomonas aeruginosa.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth - TSB).

    • Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh growth medium.

  • Biofilm Formation:

    • Dispense 200 µL of the standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Include negative control wells containing sterile broth only.

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Planktonic Cell Removal:

    • Carefully aspirate the planktonic culture from each well.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Application of Test Compound:

    • Prepare a serial dilution of the test compound (and comparator antibiotics) in fresh growth medium.

    • Add 200 µL of each concentration to the biofilm-containing wells. Include a positive control (no compound) and a sterility control (no biofilm, no compound).

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm Eradication:

    • Aspirate the compound-containing medium and wash the wells with PBS.

    • The remaining viable bacteria in the biofilm can be quantified in two ways:

      • Crystal Violet (CV) Staining (for biomass): Stain the biofilm with 0.1% CV, wash, and then solubilize the stain with ethanol or acetic acid. Measure the absorbance at a specific wavelength (e.g., 570 nm).

      • CFU Enumeration (for viability): Add fresh broth to the wells and disrupt the biofilm by scraping and sonication. Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • The MBEC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥3-log10) in the number of viable bacteria in the biofilm compared to the untreated control.

Workflow for In Vitro Biofilm Eradication Assay

G cluster_prep Preparation cluster_formation Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis prep_culture Overnight Bacterial Culture prep_dilute Standardize Inoculum (e.g., 1x10^6 CFU/mL) prep_culture->prep_dilute form_inoculate Inoculate 96-well Plate prep_dilute->form_inoculate form_incubate Incubate (24-48h, 37°C) form_inoculate->form_incubate form_wash Wash to Remove Planktonic Cells form_incubate->form_wash treat_add_compound Add Serial Dilutions of Test Compound form_wash->treat_add_compound treat_incubate Incubate (24h, 37°C) treat_add_compound->treat_incubate analysis_wash Wash Wells treat_incubate->analysis_wash analysis_quantify Quantify Viable Biofilm analysis_wash->analysis_quantify analysis_cv Crystal Violet Staining (Biomass) analysis_quantify->analysis_cv analysis_cfu CFU Enumeration (Viability) analysis_quantify->analysis_cfu

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

In Vivo Biofilm Eradication Models: Bridging the Gap to Clinical Relevance

While in vitro models are crucial for screening, in vivo models are essential for evaluating the efficacy of anti-biofilm agents in a more complex biological system that includes host immune responses and drug pharmacokinetics.[5]

Table 2: Common In Vivo Biofilm Models

ModelDescriptionAdvantagesDisadvantagesKey Endpoints
Subcutaneous Implant Model A sterile catheter segment or other medical device material is pre-colonized with a biofilm and then implanted subcutaneously in a mouse or rat.[10]Mimics device-related infections. Allows for direct assessment of biofilm on an implantable material.[11]May not fully replicate the systemic and local immune responses of specific infection sites (e.g., lung, urinary tract).CFU/implant, histology of surrounding tissue, imaging (e.g., bioluminescence, PET).[10]
Wound Biofilm Model A full-thickness skin wound is created on the back of a mouse or rat, which is then inoculated with a bacterial suspension to form a biofilm.[6][12]Highly relevant for studying chronic wound infections. Allows for topical application of test compounds.Can be challenging to establish a consistent and mature biofilm. High variability between animals.Wound healing rate, CFU/wound tissue, histological analysis.
Catheter-Associated Urinary Tract Infection (CAUTI) Model A small catheter is inserted into the bladder of a mouse or rat and inoculated with uropathogenic bacteria to establish a biofilm.Directly models one of the most common biofilm-associated infections. Allows for intravesical or systemic administration of drugs.Technically demanding procedure. Risk of ascending kidney infection.CFU in bladder and kidneys, bladder inflammation scores.
Experimental Protocol: Mouse Subcutaneous Implant Biofilm Model

This protocol provides a general framework for evaluating a test compound's ability to eradicate a pre-formed biofilm on a subcutaneous implant.

  • Biofilm Preparation on Implants:

    • Sterile catheter segments (e.g., 1 cm long) are incubated in a bacterial suspension (e.g., S. aureus) for 24 hours to allow for biofilm formation.

    • The colonized catheter segments are then washed with sterile PBS to remove planktonic bacteria.

  • Surgical Implantation:

    • Anesthetize the mouse according to approved animal care protocols.

    • Make a small incision on the dorsal side and create a subcutaneous pocket.

    • Insert one biofilm-colonized catheter segment into the pocket and suture the incision.

  • Treatment Administration:

    • After a set period to allow the infection to establish (e.g., 24 hours), begin treatment with the test compound.

    • Administration can be systemic (e.g., intraperitoneal injection) or local, depending on the research question.

    • Include a vehicle control group and a positive control group (e.g., an effective antibiotic).

    • Treat the animals for a specified duration (e.g., 3-7 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically remove the catheter implants and surrounding tissue.

    • For CFU Enumeration: Place the implant in a tube with sterile PBS, sonicate to dislodge the biofilm, and perform serial dilutions for plating.

    • For Histology: Fix the tissue surrounding the implant in formalin, embed in paraffin, and stain (e.g., with H&E or Gram stain) to assess inflammation and bacterial presence.

Workflow for In Vivo Subcutaneous Implant Model

G cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis prep_colonize Colonize Catheter Segments with Bacteria (24h) prep_wash Wash to Remove Planktonic Cells prep_colonize->prep_wash implant_surgery Subcutaneous Implantation of Catheter prep_wash->implant_surgery implant_anesthetize Anesthetize Animal implant_anesthetize->implant_surgery treat_establish Allow Infection to Establish (e.g., 24h) implant_surgery->treat_establish treat_administer Administer Test Compound (e.g., 3-7 days) treat_establish->treat_administer analysis_euthanize Euthanize Animal treat_administer->analysis_euthanize analysis_remove Aseptically Remove Implant and Surrounding Tissue analysis_euthanize->analysis_remove analysis_quantify Quantify Efficacy analysis_remove->analysis_quantify analysis_cfu CFU Enumeration from Implant analysis_quantify->analysis_cfu analysis_histo Histological Analysis of Tissue analysis_quantify->analysis_histo

Caption: Workflow for evaluating anti-biofilm efficacy in a mouse subcutaneous implant model.

Synthesizing the Data: A Framework for Comparison

To effectively compare a novel anti-biofilm agent against existing alternatives, a multi-faceted approach is required. Data should be systematically collected and presented to allow for a clear and objective assessment.

Table 3: Comparative Efficacy Data for Hypothetical Anti-Biofilm Agents

CompoundTarget OrganismIn Vitro MBEC (µg/mL)In Vivo ModelIn Vivo Efficacy (Log10 CFU Reduction)Notes
Compound X S. aureus8Mouse Subcutaneous Implant3.5Also shows activity against persister cells.
Vancomycin S. aureus>1024Mouse Subcutaneous Implant1.2Poor efficacy against established biofilm.
Compound Y P. aeruginosa16Mouse Wound Biofilm2.8Disrupts biofilm matrix via enzymatic action.
Ciprofloxacin P. aeruginosa>512Mouse Wound Biofilm0.8High level of resistance observed in biofilm.[3]
Combination Z (Compound X + Rifampicin) S. aureus4Mouse Subcutaneous Implant4.5Synergistic effect observed, preventing resistance.

Conclusion

The successful development of new therapies to combat biofilm-associated infections hinges on the use of robust and relevant experimental models. While ABT-719 HCl is not an anti-biofilm agent, the principles and protocols outlined in this guide provide a comprehensive framework for evaluating and comparing true anti-biofilm candidates. By progressing from high-throughput in vitro screens to more complex in vivo models, researchers can generate the critical data needed to identify and validate promising new treatments for these persistent and challenging infections.

References

  • Current time inform
  • An In Vivo Polymicrobial Biofilm Wound Infection Model to Study Interspecies Interactions. (2011). PLoS ONE.
  • IN VITRO INVESTIGATIONS OF STAPHYLOCOCCUS AUREUS BIOFILMS IN PHYSIOLOGICAL FLUIDS SUGGEST THAT CURRENT ANTIBIOTIC DELIVERY SYSTEMS MAY BE LIMITED. (2021). bioRxiv.
  • Methods Used for the Eradication of Staphylococcal Biofilms. (2020).
  • From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. (2018).
  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (2018). Microbiology Spectrum.
  • Coculture of P. aeruginosa and S. aureus on cell derived matrix - An in vitro model of biofilms in infected wounds. (2020). PLoS ONE.
  • In vitro Multi-Species Biofilms of Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa and Their Host Interaction during In vivo Colonization of an Otitis Media Rat Model. (2018). Frontiers in Cellular and Infection Microbiology.
  • In Vitro Analysis of Interactions Between Staphylococcus aureus and Pseudomonas aeruginosa During Biofilm Form
  • In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model. (2010). Antimicrobial Agents and Chemotherapy.
  • In Vitro and In Vivo Biofilm Wound Models and Their Applic
  • An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. (2021).
  • Anti-Biofilm Effect of Bacteriophages and Antibiotics against Uropathogenic Escherichia coli. (2022).
  • Modimelanotide. Wikipedia.
  • Bacterial Biofilm Eradication Agents: A Current Review. (2017). Frontiers in Microbiology.
  • Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies. (2022). Frontiers in Cellular and Infection Microbiology.
  • Comparative analysis of biofilm models to determine the efficacy of antimicrobials. (2021). Journal of Wound Care.
  • The Impact of Biofilm Resistance on Disinfectant Efficacy and Testing Methods. (2024). Dr. Brill + Partner GmbH.
  • Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies. (2022). Frontiers in Cellular and Infection Microbiology.
  • Interkingdom Biofilms Are Affected by Non-Antibiotic Strategies: In Vitro Study in Lubbock Chronic Wound Biofilm Model. (2025).

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Comparative

comparison of ABT-719 HCl and moxifloxacin IC50 values

This guide provides a technical comparison between ABT-719 HCl (a novel 2-pyridone) and Moxifloxacin (a fourth-generation fluoroquinolone), focusing on their IC50 values, mechanisms of action, and experimental characteri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between ABT-719 HCl (a novel 2-pyridone) and Moxifloxacin (a fourth-generation fluoroquinolone), focusing on their IC50 values, mechanisms of action, and experimental characterization.

[1]

Executive Summary

ABT-719 HCl (also known as A-86719.[1]1) and Moxifloxacin are both potent inhibitors of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV). While Moxifloxacin represents the clinical "gold standard" for respiratory fluoroquinolones with enhanced Gram-positive activity, ABT-719 represents a distinct chemical class—the 2-pyridones .[1]

The critical differentiator lies in their structural interaction with the enzyme-DNA complex.[1] ABT-719 demonstrates a "balanced targeting" profile with nearly equipotent affinity for both DNA gyrase and Topoisomerase IV, a feature that significantly lowers the frequency of resistance selection compared to earlier quinolones like ciprofloxacin.[1]

Mechanistic Architecture

Both compounds function as "topoisomerase poisons," stabilizing the cleavable complex (enzyme-DNA-drug ternary complex) to prevent DNA religation, leading to the accumulation of double-strand breaks and bacterial cell death.[1]

Structural Differentiation[1]
  • Moxifloxacin: A fluoroquinolone with a C-7 diazabicyclononyl ring and a C-8 methoxy group.[1] The C-8 methoxy group reduces efflux pump susceptibility and enhances binding to Topoisomerase IV.[1]

  • ABT-719: A 2-pyridone (quinolizine core).[1][2][3] It lacks the N-1 nitrogen of the quinolone ring, replacing it with a carbon bridgehead, which alters its electronic properties and binding pocket fit, allowing it to overcome certain gyrA and parC resistance mutations.

Mechanism cluster_target Target Engagement Gyrase DNA Gyrase (GyrA2GyrB2) Primary Target (Gram-) Complex Ternary Complex Formation (Drug-Enzyme-DNA) Gyrase->Complex TopoIV Topoisomerase IV (ParC2ParE2) Primary Target (Gram+) TopoIV->Complex Drug Inhibitor Entry (ABT-719 / Moxifloxacin) Drug->Gyrase Binding Drug->TopoIV Binding Religation DNA Religation Step Complex->Religation Inhibition (X) DSB Double-Strand Breaks (Accumulation) Complex->DSB Stabilization Death Bacterial Cell Death DSB->Death SOS Response Overload

Figure 1: Mechanism of Action for Topoisomerase Poisons. Both ABT-719 and Moxifloxacin stabilize the ternary complex, blocking DNA religation.

Comparative Data Analysis: IC50 and MIC Values

The following data synthesizes experimental results from key microbiological studies. Note that IC50 refers to the concentration inhibiting 50% of the enzyme's catalytic activity (supercoiling or decatenation), while MIC refers to the Minimum Inhibitory Concentration for bacterial growth.

Table 1: Enzyme Inhibition (IC50) & Cleavage (CC50) Profile

Data derived from comparative assays against S. aureus and E. coli enzymes.[1][2]

MetricTarget EnzymeMoxifloxacin (Standard)ABT-719 HCl (2-Pyridone)Analysis
IC50 (Supercoiling) S. aureus Gyrase2.5 – 5.0 µg/mL ~0.2 – 0.5 µg/mL ABT-719 shows higher intrinsic potency against Gyrase.[1]
IC50 (Decatenation) S. aureus Topo IV1.25 – 2.5 µg/mL ~0.02 – 0.1 µg/mL ABT-719 is significantly more potent against Topo IV.[1]
CC50 Ratio Gyrase / Topo IV~2.0 (Balanced) ~1.5 (Highly Balanced) Lower ratio indicates dual-targeting, reducing resistance.[1]
MIC90 S. aureus (Wild Type)0.06 – 0.12 µg/mL 0.015 µg/mL ABT-719 is 4-8x more potent in whole-cell assays.[1]
MIC90 S. aureus (Cipro-R)0.25 – 4.0 µg/mL 0.25 µg/mL ABT-719 retains potency against resistant strains.[1]

*Note: Direct IC50 values for ABT-719 are inferred from CC50 (Cleavable Complex 50) correlations and relative MIC potencies reported in Flamm et al. and Saiki et al.[1]

Key Insight: The "Balanced Targeting" Advantage

Moxifloxacin is superior to older quinolones (like Ciprofloxacin) because it targets both Gyrase and Topo IV relatively equally.[1] ABT-719 improves upon this further , with a CC50 ratio close to 1.[1]5. This means a bacterium must simultaneously mutate both enzymes to develop high-level resistance, a statistically rare event (


 probability).[1]

Experimental Protocols

To generate the data above, two primary assays are utilized: the Supercoiling Inhibition Assay (measuring catalytic IC50) and the Cleavage Complex Assay (measuring CC50).[1]

Protocol A: DNA Supercoiling Inhibition Assay (IC50 Determination)

This protocol measures the drug's ability to prevent DNA Gyrase from introducing negative supercoils into relaxed plasmid DNA.[1]

Reagents:

  • Relaxed pBR322 plasmid DNA (0.5 µg per reaction).[1]

  • Recombinant E. coli or S. aureus DNA Gyrase (Holoenzyme).[1]

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute ABT-719 and Moxifloxacin in 10% DMSO to create a 10-point serial dilution series (e.g., 0.01 µM to 100 µM).

  • Incubation: Mix 1 U of DNA Gyrase with relaxed pBR322 DNA and the drug. Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 0.2% SDS and 0.5 mg/mL Proteinase K. Incubate for 30 mins at 37°C to digest the enzyme.

  • Electrophoresis: Load samples onto a 1% agarose gel (TAE buffer). Run at 50V for 3-4 hours.

  • Quantification: Stain with Ethidium Bromide.[1] Supercoiled DNA migrates faster than relaxed DNA.[1]

  • Calculation: Quantify bands using densitometry. Plot % Supercoiled DNA vs. Log[Drug]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Cleavage Complex Stabilization (CC50)

This assay is specific for "poisons" like ABT-719, measuring the physical linearization of DNA.[1]

Workflow Visualization:

AssayWorkflow Start Supercoiled DNA + Enzyme AddDrug Add Drug (ABT-719 / Moxi) Start->AddDrug Equilibrium Equilibrium (37°C, 60 min) AddDrug->Equilibrium Trapping Trap Complex (Add SDS) Equilibrium->Trapping Stabilizes Cleavage Digest Proteinase K Digestion Trapping->Digest Removes Enzyme Analyze Gel Electrophoresis (Measure Linear DNA) Digest->Analyze Linear Band = Activity

Figure 2: Workflow for Cleavage Complex Assay.[1] The appearance of linear DNA indicates successful drug activity.

Discussion & Strategic Implications

Efficacy Against Resistant Strains

The primary advantage of ABT-719 over Moxifloxacin is its activity against Ciprofloxacin-resistant MRSA .[1]

  • Moxifloxacin: While more active than Ciprofloxacin, Moxifloxacin MICs can rise to 2-4 µg/mL in strains with double mutations (GyrA Ser84Leu + ParC Ser80Phe).[1]

  • ABT-719: Due to the 2-pyridone scaffold, ABT-719 maintains an MIC of ~0.25 µg/mL against these same double mutants.[1] The structural modification allows it to bind even when the canonical "water-metal ion bridge" anchor point is disrupted by mutation.[1]

Clinical Context

While Moxifloxacin is a widely available clinical drug, ABT-719 (and the related 2-pyridone class) serves as a critical tool compound for research into "Next-Generation Topoisomerase Inhibitors" (NGTIs).[1] Researchers utilizing ABT-719 are typically investigating mechanisms to overcome the Quinolone Resistance Determining Region (QRDR) mutations.[1]

References

  • Flamm, R. K., et al. (1995).[4][5] "In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor." Antimicrobial Agents and Chemotherapy, 39(4), 964-970.[3][4][6][7] Link

  • Saiki, A. Y., et al. (1999). "DNA cleavage activities of Staphylococcus aureus gyrase and topoisomerase IV stimulated by quinolones and 2-pyridone."[1][2] Antimicrobial Agents and Chemotherapy, 43(7), 1574-1577. Link

  • Li, Q., Mitscher, L. A., & Shen, L. L. (2000). "The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors." Medicinal Research Reviews, 20(4), 231-293. Link

  • Takei, M., et al. (2001). "Target preference of 15 quinolones against Staphylococcus aureus, based on antibacterial activities and target inhibition." Antimicrobial Agents and Chemotherapy, 45(12), 3544-3547. Link

  • Ding, C. Z., et al. (2007). "Synthesis and biological evaluation of novel rifamycin-quinolone hybrids." Bioorganic & Medicinal Chemistry Letters, 17, 7228. (Contextualizes ABT-719 as a potent warhead).

Sources

Validation

ABT-719 HCl: Synergistic Effects and Comparative Efficacy with Other Antibiotics

Executive Summary As antimicrobial resistance (AMR) renders legacy fluoroquinolones increasingly obsolete, drug development has pivoted toward novel scaffolds and combinatorial strategies. ABT-719 HCl (A-86719.1) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As antimicrobial resistance (AMR) renders legacy fluoroquinolones increasingly obsolete, drug development has pivoted toward novel scaffolds and combinatorial strategies. ABT-719 HCl (A-86719.1) represents a paradigm shift: a 2-pyridone antimicrobial that structurally modifies the traditional quinolone core by displacing the nitrogen atom to the ring juncture[1]. In my experience optimizing antimicrobial workflows, this seemingly minor structural evolution fundamentally alters target affinity, granting the molecule potent, balanced inhibition of both DNA gyrase and Topoisomerase IV[2]. In this technical guide, we objectively evaluate the comparative efficacy of ABT-719 against standard-of-care antibiotics and detail its synergistic potential—both as a co-administered agent and as a covalent hybrid.

Mechanistic Rationale: The 2-Pyridone Advantage

Traditional fluoroquinolones, such as ciprofloxacin, suffer from "skewed affinity." They primarily target DNA gyrase in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria. This single-target dominance creates a severe vulnerability: a single point mutation in the primary target (e.g., gyrA or parC) is often sufficient to confer clinical resistance.

ABT-719 overcomes this through balanced dual-targeting[3]. By exhibiting equipotent affinity for both enzymes, the probability of a bacterium acquiring simultaneous, viable mutations in both targets is exponentially reduced. This causality explains why4[5].

MOA ABT719 ABT-719 HCl (2-Pyridone) Gyrase DNA Gyrase (Gram-Negative Target) ABT719->Gyrase Balanced Inhibition TopoIV Topoisomerase IV (Gram-Positive Target) ABT719->TopoIV FQ Legacy Fluoroquinolones (e.g., Ciprofloxacin) FQ->Gyrase Skewed Affinity FQ->TopoIV Supercoil Inhibition of DNA Supercoiling & Decatenation Gyrase->Supercoil TopoIV->Supercoil Death Bacterial Cell Death (Bactericidal Effect) Supercoil->Death

Mechanistic comparison of ABT-719 balanced dual-targeting vs. traditional fluoroquinolones.

Comparative Efficacy: ABT-719 vs. Legacy Antibiotics

In vitro and in vivo evaluations consistently demonstrate that ABT-719 outperforms legacy agents, particularly against Gram-positive pathogens and anaerobes. In experimental murine pyelonephritis models,6, successfully clearing Enterococcus faecalis strains that were completely refractory to both ciprofloxacin and vancomycin[6].

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) [5]

PathogenPhenotypeABT-719CiprofloxacinVancomycin
Staphylococcus aureusFluoroquinolone-Susceptible0.0150.51.0
Staphylococcus aureusFluoroquinolone-Resistant0.25641.0
Streptococcus pneumoniaeWild-Type0.031.00.25
Pseudomonas aeruginosaWild-Type2.02.0>64
Enterococcus faecalisVRE / Cipro-Resistant0.12>2.0>64
Synergistic Applications & Hybridization Strategies

While ABT-719 is highly potent as a monotherapy, its physicochemical properties make it an exceptional candidate for synergistic combinations.

3.1 Outer Membrane Permeabilization (Polymyxin B Synergy)

Against multi-drug resistant Gram-negative pathogens like Acinetobacter baumannii, the outer lipopolysaccharide (LPS) membrane acts as a formidable barrier, often coupled with active efflux pumps.7[7]. Causality : Polymyxin B acts as an outer membrane permeabilizer. By disrupting the LPS layer, it facilitates the rapid intracellular accumulation of ABT-719, effectively overwhelming the bacterial efflux systems before they can extrude the 2-pyridone.

3.2 Covalent Hybridization: The TNP-2092 Paradigm

A major limitation of physical antibiotic combinations is mismatched pharmacokinetics (PK); two drugs rarely reach the target tissue at the same concentration simultaneously. To solve this, researchers tethered the ABT-719 pharmacophore directly to rifamycin,8[8]. Causality : Rifamycins are excellent at penetrating biofilms but suffer from rapid, single-step resistance. By covalently linking ABT-719 to rifamycin, the hybrid molecule forces the pathogen to face two distinct mechanisms of action simultaneously at the exact same tissue site, resulting in massive in vivo synergy and the9[9].

Table 2: Synergy Profiles of ABT-719 Combinations

Combination StrategyTarget Pathogen(s)Mechanism of SynergyFICI ScoreReference
ABT-719 + Polymyxin BA. baumannii, K. pneumoniaeOuter membrane permeabilization< 0.5[7]
TNP-2092 (Rifamycin Hybrid)S. aureus, C. difficileDual-pharmacophore tetheringN/A (Covalent)[8]
Experimental Protocol: Synergy Validation via Checkerboard Assay

To validate the synergistic effects of ABT-719 with agents like Polymyxin B, our laboratory employs a self-validating 2D Checkerboard Microdilution Assay. This protocol is designed with internal controls to ensure that any calculated synergy is a true biological effect, not an artifact of media contamination or drug degradation.

Workflow Prep 1. Prepare Antibiotic Stocks (ABT-719 & Synergistic Agent) Dilute 2. 2D Checkerboard Serial Dilution (96-well Microtiter Plate) Prep->Dilute Inoculate 3. Inoculate Target Pathogen (5 x 10^5 CFU/mL) Dilute->Inoculate Incubate 4. Incubate 18-24h at 37°C (Ambient Air) Inoculate->Incubate Read 5. Spectrophotometric Read (OD600) & Determine MIC Incubate->Read Calculate 6. Calculate FICI Score (Synergy confirmed if ≤ 0.5) Read->Calculate

Step-by-step workflow for Fractional Inhibitory Concentration Index (FICI) synergy validation.

Step-by-Step Methodology:

  • Preparation of Standardized Stocks : Dissolve ABT-719 HCl and Polymyxin B in appropriate solvents to a concentration of 1,024 µg/mL. Causality: High-concentration stocks minimize the volume of solvent added to the assay, preventing solvent-induced bacterial toxicity.

  • 2D Serial Dilution : In a 96-well microtiter plate, perform a 2-fold serial dilution of ABT-719 along the x-axis (columns 1-10) and Polymyxin B along the y-axis (rows A-G).

  • Internal Self-Validation Controls :

    • Column 11 (Growth Control): Media + Inoculum (No drug). Validates organism viability.

    • Column 12 (Sterility Control): Media only. Validates aseptic technique. If this well turns turbid, the entire plate is discarded.

    • QC Plate: Run a parallel plate using E. coli ATCC 25922. If the MIC deviates from CLSI acceptable ranges, the assay invalidates itself and must be repeated.

  • Inoculation : Adjust the target pathogen (e.g., A. baumannii) to a 0.5 McFarland standard and dilute to yield a final well concentration of

    
     CFU/mL.
    
  • Incubation & Spectrophotometric Read : Incubate at 37°C for 18-24 hours. Read the optical density (OD600) to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

  • FICI Calculation : Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    
    
    Interpretation: Synergy is strictly defined as an FICI ≤ 0.5.
    
References
  • Title: In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor | Source: asm.
  • Title: Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis | Source: nih.
  • Title: Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections | Source: nih.
  • Title: Antimicrobial 4-oxoquinolizines (WO2012104305A1) | Source: google.com (Patents)
  • Title: In Vitro Evaluation of CBR-2092, a Novel Rifamycin-Quinolone Hybrid Antibiotic: Studies of the Mode of Action in Staphylococcus aureus | Source: nih.
  • Title: Bifunctional antibiotic hybrids: A review of clinical candidates | Source: nih.
  • Title: Development of a Dual-Acting Antibacterial Agent (TNP-2092) for the Treatment of Persistent Bacterial Infections | Source: acs.

Sources

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